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  • Product: 4-Amino-4-methylpentan-1-ol
  • CAS: 85054-53-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4-Amino-4-methylpentan-1-ol

Abstract This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-Amino-4-methylpentan-1-ol, a valuable γ-amino alcohol intermediate in pharmaceutical and materials science applica...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-Amino-4-methylpentan-1-ol, a valuable γ-amino alcohol intermediate in pharmaceutical and materials science applications. The primary focus is on a robust and scalable two-step synthesis commencing with a Henry reaction to form the key nitro-alcohol intermediate, followed by its reduction. An alternative pathway is also explored. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and safety considerations to facilitate successful synthesis and purification.

Introduction

4-Amino-4-methylpentan-1-ol is a key building block characterized by a primary alcohol and a tertiary amine functionality separated by a propyl chain. This unique structural arrangement makes it a versatile precursor for the synthesis of a variety of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The strategic placement of the hydroxyl and amino groups allows for selective functionalization, enabling the construction of diverse molecular architectures. This guide provides an in-depth exploration of the most viable synthetic routes to this compound, with a focus on practical and scalable methodologies.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, 4-Amino-4-methylpentan-1-ol, points to the reduction of a nitro group as a reliable method for introducing the primary amine. This leads to the key intermediate, 4-methyl-4-nitropentan-1-ol. This nitro-alcohol can be synthesized through a carbon-carbon bond-forming reaction, specifically the Henry (nitroaldol) reaction. The starting materials for the Henry reaction would be a three-carbon aldehyde bearing a hydroxyl group and a suitable nitroalkane.

An alternative disconnection suggests the possibility of forming the C-N bond at a later stage, for instance, through the amination of a suitable precursor containing the carbon skeleton.

Retrosynthesis Target 4-Amino-4-methylpentan-1-ol Intermediate_Nitro 4-Methyl-4-nitropentan-1-ol Target->Intermediate_Nitro Reduction Alternative_Intermediate 4-Methyl-4-nitropentanal Target->Alternative_Intermediate Reduction Starting_Materials_Henry 2-Nitropropane + 3-Hydroxypropanal Intermediate_Nitro->Starting_Materials_Henry Henry Reaction Starting_Materials_Michael 2-Nitropropane + Acrolein Alternative_Intermediate->Starting_Materials_Michael Michael Addition

Caption: Retrosynthetic analysis of 4-Amino-4-methylpentan-1-ol.

Key Synthesis Pathway: Henry Reaction and Subsequent Reduction

The most direct and well-established route to 4-Amino-4-methylpentan-1-ol involves a two-step sequence:

  • Step 1: The Henry (Nitroaldol) Reaction to synthesize 4-methyl-4-nitropentan-1-ol.

  • Step 2: Reduction of the Nitro Group to afford the target γ-amino alcohol.

Step 1: Synthesis of 4-Methyl-4-nitropentan-1-ol via the Henry Reaction

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[1] In this synthesis, 2-nitropropane reacts with a suitable three-carbon aldehyde. While 3-hydroxypropanal is the ideal starting material, it is often unstable. A more practical approach involves the use of acrolein, an α,β-unsaturated aldehyde. The reaction proceeds via a Michael addition of the nitronate anion of 2-nitropropane to acrolein, followed by in-situ reduction of the aldehyde functionality. However, for a more controlled process, the Michael adduct, 4-methyl-4-nitropentanal, can be isolated and then reduced.

Henry_Reaction 2-Nitropropane 2-Nitropropane Michael_Adduct 4-Methyl-4-nitropentanal 2-Nitropropane->Michael_Adduct Acrolein Acrolein Acrolein->Michael_Adduct Base Base (e.g., Et3N) Base->Michael_Adduct Nitro_Alcohol 4-Methyl-4-nitropentan-1-ol Michael_Adduct->Nitro_Alcohol Reduction_Aldehyde Reduction (e.g., NaBH4) Reduction_Aldehyde->Nitro_Alcohol

Caption: Synthesis of the nitro-alcohol intermediate.

Experimental Protocol: Michael Addition of 2-Nitropropane to Acrolein

This protocol describes the formation of 4-methyl-4-nitropentanal.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
2-Nitropropane89.0989.1 g1.0
Acrolein56.0656.1 g1.0
Triethylamine (Et₃N)101.1910.1 g0.1
Toluene-250 mL-

Procedure:

  • To a stirred solution of 2-nitropropane (1.0 mol) in toluene (250 mL) at 0 °C, slowly add triethylamine (0.1 mol).

  • To this mixture, add acrolein (1.0 mol) dropwise over a period of 1 hour, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-methyl-4-nitropentanal. This intermediate can be purified by vacuum distillation or used directly in the next step.

Experimental Protocol: Reduction of 4-Methyl-4-nitropentanal

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
4-Methyl-4-nitropentanal145.16145.2 g1.0
Sodium Borohydride (NaBH₄)37.8319.0 g0.5
Methanol-500 mL-

Procedure:

  • Dissolve the crude 4-methyl-4-nitropentanal (1.0 mol) in methanol (500 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (0.5 mol) in portions, keeping the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the pH is ~7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-methyl-4-nitropentan-1-ol.

Step 2: Reduction of 4-Methyl-4-nitropentan-1-ol to 4-Amino-4-methylpentan-1-ol

The reduction of the nitro group to a primary amine is a critical step. Two highly effective methods are catalytic hydrogenation and reduction with lithium aluminum hydride (LiAlH₄).

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[2] Palladium on carbon (Pd/C) and Raney Nickel are common catalysts for this transformation.[3]

Catalytic_Hydrogenation Start 4-Methyl-4-nitropentan-1-ol Product 4-Amino-4-methylpentan-1-ol Start->Product Catalyst H₂, Catalyst (Pd/C or Raney Ni) Catalyst->Product Solvent Solvent (e.g., Methanol, Ethanol) Solvent->Product Workup Filtration and Solvent Removal Product->Workup

Caption: Catalytic hydrogenation workflow.

Experimental Protocol: Catalytic Hydrogenation using Pd/C

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
4-Methyl-4-nitropentan-1-ol147.1714.7 g0.1
10% Palladium on Carbon (Pd/C)-1.5 g-
Methanol-150 mL-
Hydrogen Gas (H₂)2.02--

Procedure:

  • In a high-pressure autoclave, combine 4-methyl-4-nitropentan-1-ol (0.1 mol) and methanol (150 mL).

  • Carefully add 10% Pd/C (1.5 g) to the solution.

  • Seal the reactor and purge with nitrogen gas three times, followed by three purges with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 8-12 hours. Monitor the reaction by observing the cessation of hydrogen uptake.

  • After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 4-Amino-4-methylpentan-1-ol.

Method B: Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful reducing agent capable of converting nitroalkanes to primary amines.[4] This method is particularly useful for small to medium-scale synthesis.

Experimental Protocol: LiAlH₄ Reduction

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Lithium Aluminum Hydride (LiAlH₄)37.957.6 g0.2
Anhydrous Tetrahydrofuran (THF)-200 mL-
4-Methyl-4-nitropentan-1-ol147.1714.7 g0.1

Procedure:

  • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add LiAlH₄ (0.2 mol) and anhydrous THF (100 mL) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 4-methyl-4-nitropentan-1-ol (0.1 mol) in anhydrous THF (100 mL) and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of water (7.6 mL), followed by 15% aqueous NaOH (7.6 mL), and finally water (22.8 mL).

  • Stir the resulting granular precipitate for 30 minutes.

  • Filter the precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Alternative Synthesis Pathway

An alternative approach to 4-Amino-4-methylpentan-1-ol involves the reductive amination of a suitable keto-alcohol precursor, 4-hydroxy-4-methylpentan-2-one. This method avoids the use of nitro compounds.

Alternative_Pathway Keto-alcohol 4-Hydroxy-4-methylpentan-2-one Amino_ketone 4-Amino-4-methylpentan-2-one Keto-alcohol->Amino_ketone Ammonia Ammonia (NH₃) Ammonia->Amino_ketone Reducing_Agent Reducing Agent (e.g., H₂, Raney Ni) Reducing_Agent->Amino_ketone Final_Product 4-Amino-4-methylpentan-1-ol Amino_ketone->Final_Product Reduction of Ketone

Caption: Alternative synthesis via reductive amination.

This pathway involves the reaction of 4-hydroxy-4-methylpentan-2-one with ammonia in the presence of a reducing agent, typically hydrogen gas over a Raney Nickel catalyst. This one-pot reaction forms the amine and reduces the ketone simultaneously. However, controlling the selectivity can be challenging, and over-reduction or side reactions may occur.

Purification

The crude 4-Amino-4-methylpentan-1-ol obtained from either pathway can be purified by vacuum distillation . Due to the presence of both an alcohol and an amine group, the compound has a relatively high boiling point and is susceptible to decomposition at atmospheric pressure.

Procedure for Vacuum Distillation:

  • Set up a standard vacuum distillation apparatus.

  • Place the crude product in the distillation flask.

  • Slowly reduce the pressure and gently heat the flask.

  • Collect the fraction that distills at the expected boiling point of 4-Amino-4-methylpentan-1-ol under the applied pressure. The purity of the collected fractions should be assessed by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Safety Considerations

  • Henry Reaction: Acrolein is a highly toxic and flammable lachrymator. All manipulations should be performed in a well-ventilated fume hood.

  • Lithium Aluminum Hydride: LiAlH₄ is a highly reactive and pyrophoric solid. It reacts violently with water and other protic solvents to release flammable hydrogen gas. It should be handled with extreme care under an inert atmosphere.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation reaction should be conducted in a properly functioning high-pressure reactor with appropriate safety measures in place.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals.

Conclusion

The synthesis of 4-Amino-4-methylpentan-1-ol is most reliably achieved through a two-step process involving a Henry reaction to form 4-methyl-4-nitropentan-1-ol, followed by the reduction of the nitro group. Both catalytic hydrogenation and reduction with lithium aluminum hydride are effective methods for the final step, with the choice depending on the scale of the reaction and available equipment. While alternative pathways exist, the nitro-intermediate route offers a more controlled and generally higher-yielding approach. Careful attention to experimental detail and safety precautions is paramount for the successful and safe synthesis of this valuable γ-amino alcohol.

References

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  • Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 54, 3, 2019, 522-530. [Link: https://dl.uctm.edu/journal/node/j2019-3/10_18-051_p_522-530.pdf]
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Sources

Exploratory

An In-Depth Technical Guide to 4-Amino-4-methylpentan-1-ol: Properties, Synthesis, and Potential Applications

Abstract This technical guide provides a comprehensive overview of 4-Amino-4-methylpentan-1-ol, a primary amino alcohol with a sterically hindered amino group. This document delves into the chemical and physical properti...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Amino-4-methylpentan-1-ol, a primary amino alcohol with a sterically hindered amino group. This document delves into the chemical and physical properties of the molecule, its structural features, and proposed synthetic pathways based on established organic chemistry principles. Furthermore, this guide explores the predicted reactivity of its bifunctional nature and discusses its potential applications in research and development, particularly within the pharmaceutical and polymer sciences. Due to the limited availability of published experimental data specific to this compound, this guide synthesizes information from analogous structures and predictive modeling to offer valuable insights for researchers, scientists, and drug development professionals.

Introduction

4-Amino-4-methylpentan-1-ol is an organic compound featuring both a primary amine and a primary alcohol functional group. Its unique structure, characterized by a tertiary carbon atom adjacent to the amino group, imparts significant steric hindrance. This structural motif is of considerable interest in medicinal chemistry and materials science, as it can influence the molecule's reactivity, binding affinity to biological targets, and the physical properties of polymers derived from it. This guide aims to provide a detailed technical resource on 4-Amino-4-methylpentan-1-ol, consolidating its known properties and offering expert insights into its synthesis and potential utility.

Chemical Structure and Identifiers

The structural representation and key identifiers of 4-Amino-4-methylpentan-1-ol are fundamental to its scientific understanding and sourcing.

Chemical Structure

The chemical structure of 4-Amino-4-methylpentan-1-ol is illustrated below. The molecule consists of a five-carbon pentanol backbone with a primary amino group and two methyl groups attached to the fourth carbon atom.

Caption: 2D Chemical Structure of 4-Amino-4-methylpentan-1-ol.

Identifiers

For unambiguous identification and retrieval from chemical databases and suppliers, the following identifiers are crucial:

IdentifierValueSource
IUPAC Name 4-amino-4-methylpentan-1-ol[1]
CAS Number 85054-53-1[1]
Molecular Formula C6H15NO[1]
SMILES CC(C)(CCCO)N[1]
InChI InChI=1S/C6H15NO/c1-6(2,7)4-3-5-8/h8H,3-5,7H2,1-2H3[1]

Physicochemical Properties

The physical and chemical properties of 4-Amino-4-methylpentan-1-ol are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

PropertyValueSource
Molecular Weight 117.19 g/mol [1]
Appearance Predicted to be a liquid or low melting solid-
Boiling Point Not available-
Melting Point Not available-
Density Not available-
Solubility Predicted to be soluble in water and polar organic solvents-
pKa (predicted) ~10.5 (for the amine)-
LogP (predicted) -0.1[1]

Proposed Synthesis

Retrosynthetic Analysis

A logical retrosynthetic analysis suggests two primary disconnection approaches, targeting the C-N bond or the C-C bond framework.

G cluster_0 Retrosynthesis of 4-Amino-4-methylpentan-1-ol cluster_1 Route A: From a Nitroalkane cluster_2 Route B: From an Oxime Target 4-Amino-4-methylpentan-1-ol Nitroalkane 4-Methyl-4-nitropentan-1-ol Target->Nitroalkane Reduction Oxime 4-Methyl-1-pentanal Oxime Target->Oxime Reduction NitroEster Methyl 4-methyl-4-nitro-pentanoate Nitroalkane->NitroEster Reduction of Ester Aldehyde 4-Methyl-1-pentanal Oxime->Aldehyde Oximation

Caption: Retrosynthetic pathways for 4-Amino-4-methylpentan-1-ol.

Proposed Synthetic Protocol: Route A - Reduction of a Nitroalkane

This route is attractive due to the commercial availability of nitroalkanes and the reliability of nitro group reduction.

Step 1: Synthesis of 4-Methyl-4-nitropentan-1-ol

The synthesis would likely start from a suitable precursor like 4-methyl-1-pentene. The terminal alkene can be hydroborated and oxidized to the primary alcohol. Subsequent nitration at the tertiary carbon can be challenging but may be achieved under specific conditions. A more plausible approach involves the Michael addition of a nitroalkane to an appropriate α,β-unsaturated ester, followed by reduction.

Step 2: Reduction of the Nitro Group

The nitro group of 4-Methyl-4-nitropentan-1-ol can be reduced to the primary amine using various established methods.

  • Catalytic Hydrogenation: This is a clean and efficient method.

    • Reagents: H₂ gas, Palladium on Carbon (Pd/C) or Raney Nickel (Ra-Ni).

    • Solvent: Ethanol or Methanol.

    • Conditions: Room temperature to 50 °C, pressure of H₂ gas (from balloon to high pressure).

    • Causality: The metal catalyst facilitates the addition of hydrogen across the N-O bonds of the nitro group, leading to the formation of the amine and water as the byproduct. This method is often preferred for its high yields and clean reaction profile.

  • Chemical Reduction:

    • Reagents: Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) in the presence of a transition metal salt.

    • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) for LiAlH₄.

    • Conditions: 0 °C to room temperature.

    • Causality: LiAlH₄ is a powerful reducing agent that can effectively reduce the nitro group to an amine. However, it is highly reactive and requires careful handling under anhydrous conditions.

Proposed Synthetic Protocol: Route B - Reductive Amination of a Ketone (via an Oxime)

This route offers an alternative approach starting from a carbonyl compound.

Step 1: Synthesis of 4-Methyl-1-pentanal

This aldehyde can be prepared from the corresponding commercially available alcohol, 4-methyl-1-pentanol, via oxidation using reagents like pyridinium chlorochromate (PCC) or a Swern oxidation.

Step 2: Formation of the Oxime

The aldehyde is then converted to its oxime.

  • Reagents: Hydroxylamine hydrochloride (NH₂OH·HCl) and a base like sodium acetate or pyridine.

  • Solvent: Ethanol or a mixture of ethanol and water.

  • Conditions: Room temperature to reflux.

  • Causality: The nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the oxime.

Step 3: Reduction of the Oxime

The oxime is then reduced to the primary amine.

  • Reagents: Sodium in ethanol (a classic method), LiAlH₄, or catalytic hydrogenation (e.g., H₂/Ra-Ni).

  • Causality: Similar to the reduction of the nitro group, these reagents provide a source of hydride or hydrogen to reduce the C=N bond of the oxime to a C-N single bond, forming the primary amine.

Predicted Spectroscopic Data

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.65t2H-CH₂-OH
~2.5-3.0 (broad)s3H-NH₂ and -OH
~1.55m2H-CH₂-CH₂-OH
~1.40m2HC(CH₃)₂-CH₂-
~1.10s6H-C(CH₃)₂

Rationale: The triplet at ~3.65 ppm is characteristic of the methylene group adjacent to the hydroxyl group. The protons of the amino and hydroxyl groups are expected to be broad and their chemical shift can vary with concentration and temperature. The singlet at ~1.10 ppm corresponds to the six equivalent protons of the two methyl groups on the tertiary carbon.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~63.0-CH₂-OH
~55.0-C(CH₃)₂-NH₂
~45.0C(CH₃)₂-CH₂-
~30.0-CH₂-CH₂-OH
~28.0-C(CH₃)₂

Rationale: The chemical shifts are estimated based on standard values for similar functional groups. The carbon attached to the hydroxyl group is expected to be the most downfield among the sp³ carbons, while the carbon bearing the amino group and two methyl groups will also be significantly downfield.

Predicted FT-IR Spectrum
Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Strong, BroadO-H and N-H stretching
2850-2960StrongC-H stretching (alkane)
1590-1650MediumN-H bending (scissoring)
1450-1470MediumC-H bending
1050-1150StrongC-O stretching (primary alcohol)

Rationale: The most prominent features in the IR spectrum are expected to be the broad O-H and N-H stretching bands in the high-frequency region. The strong C-H stretching bands confirm the aliphatic nature of the molecule. The N-H bending and C-O stretching bands are also key diagnostic peaks.

Reactivity and Potential Transformations

The bifunctional nature of 4-Amino-4-methylpentan-1-ol allows for a wide range of chemical transformations at both the amino and hydroxyl groups. The steric hindrance around the amino group is a key factor that will influence its reactivity compared to less hindered primary amines.

G cluster_0 Reactivity of 4-Amino-4-methylpentan-1-ol cluster_1 Reactions at the Amino Group cluster_2 Reactions at the Hydroxyl Group Molecule 4-Amino-4-methylpentan-1-ol Amide Amide Formation (with Acyl Halides, Anhydrides) Molecule->Amide Carbamate Carbamate Formation (with Chloroformates) Molecule->Carbamate SchiffBase Schiff Base Formation (with Aldehydes/Ketones) Molecule->SchiffBase Alkylation N-Alkylation (with Alkyl Halides) Molecule->Alkylation Ester Esterification (with Carboxylic Acids, Acyl Halides) Molecule->Ester Ether Ether Formation (Williamson Ether Synthesis) Molecule->Ether Oxidation Oxidation to Aldehyde/Carboxylic Acid Molecule->Oxidation

Caption: Overview of the potential reactivity of 4-Amino-4-methylpentan-1-ol.

Reactions of the Amino Group
  • Acylation: The primary amino group can react with acyl chlorides or anhydrides to form amides. The steric hindrance may slow down the reaction rate compared to unhindered primary amines, potentially requiring more forcing conditions or specific catalysts.

  • N-Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. Due to steric hindrance, over-alkylation to the quaternary ammonium salt might be less favorable.

  • Schiff Base Formation: Condensation with aldehydes or ketones can form imines (Schiff bases), although the steric bulk around the nitrogen may affect the equilibrium and stability of the product.

Reactions of the Hydroxyl Group
  • Esterification: The primary hydroxyl group can be readily esterified by reaction with carboxylic acids (Fischer esterification) or more reactive derivatives like acyl chlorides and anhydrides.

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild oxidizing agents like PCC, or further to a carboxylic acid using stronger oxidizing agents like potassium permanganate or chromic acid.

  • Ether Formation: The hydroxyl group can be converted into an ether via the Williamson ether synthesis, which involves deprotonation to the alkoxide followed by reaction with an alkyl halide.

Potential Applications

While there is a lack of specific literature on the applications of 4-Amino-4-methylpentan-1-ol, its structure suggests potential utility in several areas of research and development.

Drug Discovery and Medicinal Chemistry
  • Scaffold for Novel Therapeutics: The amino alcohol motif is a common feature in many biologically active molecules. The unique steric environment of the amino group in 4-Amino-4-methylpentan-1-ol could be exploited to design ligands with high selectivity for specific biological targets. The steric bulk can prevent non-specific binding and may enhance metabolic stability by shielding the amino group from enzymatic degradation.

  • Building Block for Unnatural Amino Acids and Peptidomimetics: The structure can serve as a precursor for the synthesis of novel, sterically hindered unnatural amino acids. These can be incorporated into peptides to modulate their conformation, stability, and biological activity.

Polymer Chemistry
  • Monomer for Specialty Polymers: As a bifunctional monomer, it can be used in the synthesis of polyamides, polyesters, and polyurethanes. The bulky side chain would likely disrupt polymer chain packing, leading to materials with lower crystallinity, increased solubility, and potentially unique thermal and mechanical properties.

  • Curing Agent for Epoxy Resins: The primary amino group can act as a curing agent for epoxy resins. The steric hindrance might influence the curing kinetics and the properties of the final cross-linked polymer network.

Coordination Chemistry
  • Ligand Synthesis: The amino alcohol functionality allows it to act as a bidentate ligand, coordinating to metal centers through both the nitrogen and oxygen atoms. The steric bulk can influence the coordination geometry and the catalytic activity of the resulting metal complexes.

Safety and Handling

Based on the GHS classification available on PubChem, 4-Amino-4-methylpentan-1-ol is a hazardous substance.[1]

  • GHS Pictograms:

    • Corrosion

    • Health Hazard

    • Exclamation Mark

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H314: Causes severe skin burns and eye damage.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements:

    • Standard precautions for handling corrosive and harmful chemicals should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush immediately with plenty of water.

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

4-Amino-4-methylpentan-1-ol is a structurally intriguing molecule with potential for a variety of applications in chemical synthesis, medicinal chemistry, and materials science. While the lack of extensive experimental data in the public domain presents a challenge, this technical guide has provided a comprehensive overview of its known properties, proposed robust synthetic pathways, and outlined its likely reactivity and potential uses based on sound chemical principles. The steric hindrance around the amino group is a defining feature that warrants further investigation, as it may lead to the development of novel molecules and materials with unique and valuable properties. It is the author's hope that this guide will serve as a valuable resource and a catalyst for further research into this promising chemical entity.

References

  • PubChem. 4-Amino-4-methylpentan-1-ol. National Center for Biotechnology Information. [Link]

Sources

Foundational

An In-Depth Technical Guide to 4-Amino-4-methylpentan-1-ol

CAS Number: 85054-53-1 This guide provides a comprehensive technical overview of 4-Amino-4-methylpentan-1-ol, a bifunctional organic molecule with significant potential in research and development, particularly in the fi...

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 85054-53-1

This guide provides a comprehensive technical overview of 4-Amino-4-methylpentan-1-ol, a bifunctional organic molecule with significant potential in research and development, particularly in the fields of medicinal chemistry and materials science. This document explores its chemical and physical properties, outlines a plausible synthetic pathway, discusses its potential applications as a structural motif in drug design, and provides essential safety and handling information.

Introduction and Strategic Overview

4-Amino-4-methylpentan-1-ol is a unique molecular building block characterized by a sterically hindered primary amine and a primary alcohol, separated by a three-carbon aliphatic chain. The tertiary carbon atom adjacent to the amino group introduces significant steric bulk, which can impart desirable properties such as increased metabolic stability and modified binding selectivity when incorporated into larger bioactive molecules. The primary alcohol provides a versatile handle for further chemical modification, making this compound a valuable intermediate for the synthesis of complex molecular architectures. This guide will delve into the scientific principles that underpin the synthesis and potential utility of this compound for researchers and drug development professionals.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4-Amino-4-methylpentan-1-ol is essential for its effective use in research and synthesis. These properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 85054-53-1[1]
Molecular Formula C₆H₁₅NO[1]
Molecular Weight 117.19 g/mol [1]
IUPAC Name 4-amino-4-methylpentan-1-ol[1]
Synonyms 4-amino-4-methyl-1-pentanol[1]
Appearance Solid (predicted)
Topological Polar Surface Area (TPSA) 46.25 Ų[2]
logP (octanol-water partition coefficient) 0.4962[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 3[2]

Synthesis and Manufacturing

While specific, peer-reviewed synthetic procedures for 4-Amino-4-methylpentan-1-ol are not extensively published, a highly plausible and efficient route involves the catalytic hydrogenation of the corresponding nitro alcohol, 4-methyl-4-nitropentan-1-ol. This method is widely used for the preparation of primary amines from aliphatic nitro compounds.[3][4][5]

Proposed Synthetic Pathway: Reduction of 4-Methyl-4-nitropentan-1-ol

The reduction of the nitro group to a primary amine can be effectively achieved using catalytic hydrogenation. Common catalysts for this transformation include Raney nickel and palladium on carbon (Pd/C).[4] The reaction is typically carried out in a protic solvent such as ethanol or methanol under a hydrogen atmosphere.

Synthesis start 4-Methyl-4-nitropentan-1-ol reagents H₂ (gas) Catalyst (e.g., Raney Ni or Pd/C) Solvent (e.g., Ethanol) start->reagents Reduction product 4-Amino-4-methylpentan-1-ol reagents->product

Caption: Proposed synthesis of 4-Amino-4-methylpentan-1-ol.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on established methods for the reduction of aliphatic nitro compounds.[4][5]

Materials:

  • 4-Methyl-4-nitropentan-1-ol

  • Raney Nickel (or 10% Pd/C)

  • Anhydrous Ethanol

  • Hydrogen gas

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Diatomaceous earth (e.g., Celite®)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reactor Setup: In a high-pressure reactor vessel, add a slurry of Raney Nickel (approximately 5-10% by weight of the starting material) in anhydrous ethanol.

  • Addition of Starting Material: To this slurry, add a solution of 4-methyl-4-nitropentan-1-ol dissolved in anhydrous ethanol.

  • Hydrogenation: Seal the reactor and purge it several times with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen gas (typically 50-100 psi, but this should be optimized) and begin vigorous stirring. The reaction is typically run at room temperature to 50°C.

  • Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is complete when hydrogen uptake ceases. This can also be confirmed by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis of an aliquot of the reaction mixture.

  • Work-up: Once the reaction is complete, carefully vent the reactor and purge with nitrogen gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Caution: Raney Nickel is pyrophoric and should be handled with care, always kept wet with solvent.

  • Purification: Remove the ethanol from the filtrate under reduced pressure to yield the crude 4-Amino-4-methylpentan-1-ol. Further purification can be achieved by vacuum distillation or recrystallization.

Applications in Research and Drug Development

The bifunctional nature of 4-Amino-4-methylpentan-1-ol makes it a valuable building block in medicinal chemistry. The sterically hindered primary amine and the primary alcohol offer two distinct points for chemical elaboration.

Rationale for Use in Drug Design
  • Steric Shielding: The two methyl groups on the carbon alpha to the nitrogen atom provide steric hindrance. This can protect the amino group from metabolic degradation, potentially increasing the in vivo half-life of a drug candidate.[6] This steric bulk can also influence the binding orientation of the molecule within a target protein, potentially leading to improved selectivity and potency.

  • Hydrogen Bonding: The primary amine can act as a hydrogen bond donor, while the nitrogen atom's lone pair can act as a hydrogen bond acceptor.[7] Similarly, the primary alcohol can both donate and accept hydrogen bonds. These interactions are crucial for molecular recognition at biological targets.[7]

  • Linker/Scaffold: The propyl chain separating the amino and hydroxyl groups provides a flexible linker that can be used to connect different pharmacophoric elements. The molecule itself can serve as a scaffold onto which other functional groups can be appended.

Experimental Workflow: Use as a Molecular Building Block

The following workflow outlines a general strategy for incorporating 4-Amino-4-methylpentan-1-ol into a more complex molecule, a common practice in drug discovery.

Workflow cluster_amine Amine Functionalization cluster_alcohol Alcohol Functionalization start_amine 4-Amino-4-methylpentan-1-ol protect_amine Protect Amine (e.g., Boc, Cbz) start_amine->protect_amine couple_amine Couple with Carboxylic Acid (Amide Bond Formation) start_amine->couple_amine intermediate Intermediate protect_amine->intermediate couple_amine->intermediate oxidize_alcohol Oxidize to Aldehyde or Carboxylic Acid intermediate->oxidize_alcohol etherify_alcohol Ether or Ester Formation intermediate->etherify_alcohol final_product Final Complex Molecule oxidize_alcohol->final_product etherify_alcohol->final_product

Caption: Workflow for using 4-Amino-4-methylpentan-1-ol in synthesis.

Analytical Characterization (Predicted)

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.[8] The presence of two peaks in the N-H region would be indicative of a primary amine.[8] A C-N stretching vibration would likely appear in the 1000-1250 cm⁻¹ region, and a C-O stretch would be expected around 1050-1150 cm⁻¹.

  • Mass Spectrometry (MS): In electron ionization mass spectrometry, the molecular ion peak (M+) would be expected at m/z = 117. A common fragmentation pathway for primary amines is the alpha-cleavage, which in this case would lead to a stable ion at m/z = 102 due to the loss of a methyl radical. Loss of the amino group and the adjacent methyl groups could lead to a fragment at m/z = 58. Fragmentation of the alcohol moiety could involve the loss of water (m/z = 99).[9][10]

Safety and Handling

4-Amino-4-methylpentan-1-ol is classified as a hazardous substance and should be handled with appropriate precautions in a well-ventilated fume hood.[11]

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[1][11]

    • H314: Causes severe skin burns and eye damage.[1][11]

    • H335: May cause respiratory irritation.[1][11]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[12]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[12]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.[12] Recommended storage temperature is 4°C, protected from light.[2]

References

  • PubChem. 4-Amino-4-methylpentan-1-ol. National Center for Biotechnology Information. [Link]

  • Chemical Label for 4-amino-4-methylpentan-1-ol.
  • Nature. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • Wikipedia. Reduction of nitro compounds. [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • YouTube. Mass Spectrometry Fragmentation Part 1. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • Drug Design Principles. Stereoelectronics. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 4-Amino-4-methylpentan-1-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Amino-4-methylpentan-1-ol is a versatile organic compound characterized by the presence of both a primary amine and a primary alcohol functio...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-4-methylpentan-1-ol is a versatile organic compound characterized by the presence of both a primary amine and a primary alcohol functional group. This unique bifunctionality makes it a valuable building block in various chemical syntheses, particularly in the fields of medicinal chemistry and materials science. Its structural features allow for a wide range of chemical modifications, enabling the creation of diverse molecular architectures with potential applications in drug discovery and as ligands in coordination chemistry. This guide provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol, and known applications of 4-Amino-4-methylpentan-1-ol, offering a technical resource for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 4-Amino-4-methylpentan-1-ol are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₁₅NO,
Molecular Weight 117.19 g/mol ,
CAS Number 85054-53-1
Appearance Not specified in detail, likely a liquid or low-melting solid-
Boiling Point Data not readily available-
Melting Point Data not readily available-
Solubility Data not readily available, but likely soluble in polar organic solvents-
SMILES CC(C)(CCCO)N
InChI InChI=1S/C6H15NO/c1-6(2,7)4-3-5-8/h8H,3-5,7H2,1-2H3

Synthesis of 4-Amino-4-methylpentan-1-ol

Hypothetical Synthesis Workflow

Synthesis_Workflow Start 4-Methyl-4-nitropentan-1-ol Reduction Reduction (e.g., H₂, Pd/C or LiAlH₄) Start->Reduction Reactant Product 4-Amino-4-methylpentan-1-ol Reduction->Product Yields

Foundational

A Technical Guide to the Spectroscopic Characterization of 4-Amino-4-methylpentan-1-ol

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-Amino-4-methylpentan-1-ol (CAS No. 85054-53-1).[1][2] Intended for researchers, scientists, and professionals in drug develo...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-Amino-4-methylpentan-1-ol (CAS No. 85054-53-1).[1][2] Intended for researchers, scientists, and professionals in drug development, this document elucidates the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this bifunctional molecule. The interpretation of this data is grounded in fundamental spectroscopic principles and comparative analysis with related structures.

Molecular Structure and Functional Group Analysis

4-Amino-4-methylpentan-1-ol, with the molecular formula C₆H₁₅NO and a molecular weight of 117.19 g/mol , is a primary amino alcohol.[1][3] Its structure features a primary alcohol (-CH₂OH) and a tertiary amine (-C(CH₃)₂NH₂) separated by a propylene bridge. This unique arrangement of functional groups dictates its characteristic spectroscopic signature.

Figure 1: Chemical structure of 4-Amino-4-methylpentan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 4-Amino-4-methylpentan-1-ol are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit distinct signals corresponding to the different hydrogen environments in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-C(CH₃)₂~1.1Singlet6H
-CH₂-CH₂OH~1.5Multiplet2H
-CH₂-C(CH₃)₂~1.6Multiplet2H
-CH₂OH~3.6Triplet2H
-NH₂Broad SingletBroad Singlet2H
-OHBroad SingletBroad Singlet1H

Causality Behind Assignments:

  • The two methyl groups are equivalent and attached to a quaternary carbon, resulting in a singlet integrating to six protons.

  • The methylene groups of the propylene bridge will appear as multiplets due to coupling with each other.

  • The methylene group attached to the hydroxyl group is deshielded by the electronegative oxygen, shifting its signal downfield to around 3.6 ppm.

  • The amine and hydroxyl protons typically appear as broad singlets and their chemical shifts can vary with solvent and concentration. Their signals can be confirmed by D₂O exchange, which causes them to disappear from the spectrum.[4][5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments.

CarbonPredicted Chemical Shift (δ, ppm)
-C(CH₃)₂~25
-CH₂-CH₂OH~30
-CH₂-C(CH₃)₂~45
-C(CH₃)₂NH₂~55
-CH₂OH~60

Causality Behind Assignments:

  • The methyl carbons are the most shielded and appear at the lowest chemical shift.

  • The methylene carbons of the propylene bridge will have distinct signals.

  • The quaternary carbon attached to the amine group and the carbon attached to the hydroxyl group are the most deshielded due to the electronegativity of the heteroatoms, and thus appear at the highest chemical shifts.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of 4-Amino-4-methylpentan-1-ol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

  • D₂O Exchange: For confirmation of -NH₂ and -OH signals, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum.

Figure 2: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Amino-4-methylpentan-1-ol will be dominated by absorptions from the O-H and N-H bonds.

Functional GroupExpected Absorption Range (cm⁻¹)Description
O-H (alcohol)3200-3600Broad and strong
N-H (primary amine)3300-3500Two sharp bands (symmetric and asymmetric stretching), medium intensity
C-H (alkane)2850-3000Strong
C-O (alcohol)1050-1260Strong
N-H (scissoring)1590-1650Medium

Interpretive Rationale:

  • The O-H stretch of the alcohol will appear as a broad, strong band due to hydrogen bonding.[6]

  • The primary amine will show a characteristic pair of sharper peaks in the same region as the O-H stretch, corresponding to the symmetric and asymmetric N-H stretching vibrations.[4][5] These bands are generally less intense than the O-H band.[4]

  • The presence of both O-H and N-H bands in the 3200-3600 cm⁻¹ region can lead to overlapping signals.

  • Strong C-H stretching absorptions just below 3000 cm⁻¹ are expected from the alkyl backbone.

  • A strong C-O stretching band will be present in the fingerprint region.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: A neat sample can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Obtain the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Amino-4-methylpentan-1-ol, electron ionization (EI) would likely lead to significant fragmentation.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A weak or absent molecular ion peak is expected at m/z = 117 due to the lability of the molecule.

  • Alpha-Cleavage (Amine): A prominent fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom.[4][5] This would result in the loss of a propyl radical to form a resonance-stabilized cation at m/z = 58 .

  • Alpha-Cleavage (Alcohol): Cleavage of the C-C bond alpha to the oxygen is also possible, though likely less favored than the amine-directed cleavage.

  • Loss of Water (M-18): Alcohols readily undergo dehydration, leading to a peak at m/z = 99 (117 - 18).[7]

  • Loss of Ammonia (M-17): A peak at m/z = 100 (117-17) corresponding to the loss of ammonia may also be observed.

m/zProposed Fragment
117[C₆H₁₅NO]⁺ (Molecular Ion)
100[M - NH₃]⁺
99[M - H₂O]⁺
58[C₃H₈N]⁺

digraph "MS_Fragmentation" {
rankdir=LR;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=10];

M [label="[C₆H₁₅NO]⁺˙\nm/z = 117"]; M_minus_17 [label="[C₆H₁₄O]⁺˙\nm/z = 100"]; M_minus_18 [label="[C₆H₁₃N]⁺˙\nm/z = 99"]; fragment_58 [label="[C₃H₈N]⁺\nm/z = 58"];

M -> M_minus_17 [label="- NH₃"]; M -> M_minus_18 [label="- H₂O"]; M -> fragment_58 [label="α-cleavage"]; }

Figure 3: Proposed mass spectral fragmentation pathways.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).

  • Ionization: Utilize electron ionization (EI) at 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 30-200).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

Conclusion

The spectroscopic characterization of 4-Amino-4-methylpentan-1-ol is defined by the interplay of its primary alcohol and tertiary amine functionalities. While direct experimental data is not widely published, a comprehensive understanding of its spectroscopic properties can be achieved through the application of fundamental principles. The predicted NMR, IR, and MS data presented in this guide provide a robust framework for the identification and structural elucidation of this compound, serving as a valuable resource for researchers in synthetic chemistry and drug development.

References

  • PubChem. (n.d.). 4-Amino-4-methylpentan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Winter, A. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-methylpentan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Retrieved from [Link]

  • MDPI. (2024, November 22). Spectroscopic and Quantum Chemical Evidence of Amine–CO2 and Alcohol–CO2 Interactions: Confirming an Intriguing Affinity of CO2 to Monoethanolamine (MEA). Retrieved from [Link]

Sources

Exploratory

The Strategic Utility of 4-Amino-4-methylpentan-1-ol in Modern Synthesis: A Technical Guide for Drug Development Professionals

Foreword: Unlocking Complexity from a Simple Scaffold In the landscape of contemporary drug discovery and development, the identification and utilization of versatile, strategically functionalized building blocks are par...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking Complexity from a Simple Scaffold

In the landscape of contemporary drug discovery and development, the identification and utilization of versatile, strategically functionalized building blocks are paramount to the efficient construction of novel molecular architectures. Among these, bifunctional scaffolds hold a place of particular importance, offering dual points for molecular elaboration. This guide provides an in-depth technical exploration of 4-Amino-4-methylpentan-1-ol, a seemingly simple yet potent starting material. We will delve into its intrinsic chemical attributes and explore its application in the synthesis of high-value heterocyclic systems, particularly tetrahydropyridines, which are prevalent in a wide array of biologically active compounds. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this unique scaffold in their synthetic endeavors.

Core Attributes of 4-Amino-4-methylpentan-1-ol: A Foundation for Versatility

4-Amino-4-methylpentan-1-ol is a primary amino alcohol characterized by a terminal hydroxyl group and a sterically hindered primary amine. This structural arrangement provides a unique combination of reactivity and selectivity, making it a valuable precursor in multi-step syntheses.

PropertyValueSource
Molecular Formula C₆H₁₅NO[1]
Molecular Weight 117.19 g/mol [1]
CAS Number 85054-53-1[2]
Appearance Solid[3]
Key Functional Groups Primary Amine (-NH₂), Primary Alcohol (-OH)N/A

The spatial separation of the amino and hydroxyl groups by a three-carbon linker allows for intramolecular cyclization reactions to form six-membered heterocyclic rings, a key feature that will be explored in subsequent sections. The gem-dimethyl substitution at the C4 position introduces steric hindrance around the amino group, which can influence its reactivity and provide a site for controlling stereochemistry in certain reactions.

Safety Considerations: It is imperative to handle 4-Amino-4-methylpentan-1-ol with appropriate safety precautions. It is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1] Always consult the Safety Data Sheet (SDS) before use and handle within a well-ventilated fume hood with appropriate personal protective equipment.

Synthetic Pathways Leveraging 4-Amino-4-methylpentan-1-ol: The Gateway to Tetrahydropyridines

The true synthetic potential of 4-Amino-4-methylpentan-1-ol is realized in its application as a precursor to substituted tetrahydropyridines. This class of heterocycles is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5]

A plausible and efficient strategy for the synthesis of a 4,4-dimethyl-1,2,3,4-tetrahydropyridine scaffold from 4-Amino-4-methylpentan-1-ol involves a two-step sequence: oxidation of the primary alcohol to an aldehyde, followed by intramolecular cyclization.

G cluster_start Starting Material cluster_oxidation Step 1: Oxidation cluster_intermediate Intermediate cluster_cyclization Step 2: Intramolecular Cyclization cluster_product Product start 4-Amino-4-methylpentan-1-ol oxidation Oxidation of Primary Alcohol (e.g., PCC, Swern, DMP) start->oxidation Selective oxidation of the primary alcohol over the amine. intermediate 5-Amino-5-methylhexanal oxidation->intermediate Formation of the key amino-aldehyde intermediate. cyclization Intramolecular Imine Formation and Tautomerization intermediate->cyclization Spontaneous or acid-catalyzed ring closure. product 6,6-Dimethyl-2,3,4,5-tetrahydropyridine cyclization->product Formation of the stable tetrahydropyridine ring.

Caption: Proposed synthetic workflow for tetrahydropyridine synthesis.

Step 1: Selective Oxidation of the Primary Alcohol

The initial and critical step is the selective oxidation of the terminal hydroxyl group to an aldehyde. The choice of oxidant is crucial to avoid over-oxidation to the carboxylic acid and to prevent reaction with the primary amine.

Commonly Employed Oxidation Methods:

  • Pyridinium Chlorochromate (PCC): A mild oxidant that typically converts primary alcohols to aldehydes with minimal over-oxidation. The reaction is usually performed in an anhydrous solvent such as dichloromethane (DCM).

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by an electrophile (e.g., oxalyl chloride or trifluoroacetic anhydride) at low temperatures, followed by quenching with a hindered base like triethylamine. It is highly effective for the synthesis of aldehydes from primary alcohols.

  • Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides a mild and selective oxidation of primary alcohols to aldehydes under neutral conditions.

Experimental Protocol: Swern Oxidation (A Representative Procedure)

This protocol is a generalized procedure based on standard Swern oxidation conditions and should be optimized for the specific substrate.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dimethyl sulfoxide (2.2 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Activator Addition: Slowly add oxalyl chloride (1.1 equivalents) to the cooled DMSO solution via the dropping funnel, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.

  • Substrate Addition: Dissolve 4-Amino-4-methylpentan-1-ol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture, again ensuring the temperature remains below -60 °C. Stir for 1-2 hours.

  • Quenching: Add triethylamine (5.0 equivalents) to the reaction mixture and allow it to warm to room temperature.

  • Work-up: Add water to the reaction mixture and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-amino-5-methylhexanal. This intermediate is often used in the next step without further purification due to its potential instability.

Step 2: Intramolecular Cyclization to the Tetrahydropyridine Ring

The resulting amino-aldehyde intermediate is primed for intramolecular cyclization. This can occur spontaneously or be facilitated by mild acidic or basic conditions. The reaction proceeds via the formation of a cyclic hemiaminal, which then dehydrates to form an imine, followed by tautomerization to the more stable enamine form of the tetrahydropyridine.

G cluster_start Amino-aldehyde Intermediate cluster_hemiaminal Hemiaminal Formation cluster_imine Dehydration cluster_product Tautomerization start 5-Amino-5-methylhexanal hemiaminal Cyclic Hemiaminal start->hemiaminal Intramolecular nucleophilic attack of the amine on the aldehyde carbonyl. imine Cyclic Imine hemiaminal->imine Loss of water to form the cyclic imine. product 6,6-Dimethyl-2,3,4,5-tetrahydropyridine imine->product Tautomerization to the thermodynamically more stable enamine.

Caption: Mechanism of intramolecular cyclization.

Experimental Protocol: Cyclization (A Representative Procedure)

  • Reaction Setup: The crude 5-amino-5-methylhexanal from the previous step is dissolved in a suitable solvent such as toluene or methanol.

  • Catalysis (Optional): A catalytic amount of a mild acid (e.g., acetic acid or p-toluenesulfonic acid) can be added to facilitate the reaction. Alternatively, the reaction can proceed thermally.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours, with monitoring by an appropriate technique (e.g., TLC or GC-MS) to determine the completion of the reaction.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield the desired 6,6-dimethyl-2,3,4,5-tetrahydropyridine.

Further Functionalization and Applications in Drug Discovery

The synthesized 6,6-dimethyl-2,3,4,5-tetrahydropyridine serves as a versatile platform for further synthetic modifications. The enamine functionality is nucleophilic and can react with a variety of electrophiles, allowing for the introduction of diverse substituents at the C5 position. The secondary amine can be N-alkylated or N-acylated to introduce additional diversity.

The tetrahydropyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[6][7] For instance, the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) has been instrumental in the study of Parkinson's disease.[6] This highlights the potential for derivatives of the tetrahydropyridine core synthesized from 4-amino-4-methylpentan-1-ol to interact with biological targets in the central nervous system.

Conclusion and Future Outlook

4-Amino-4-methylpentan-1-ol represents a cost-effective and strategically valuable starting material for the synthesis of complex heterocyclic compounds. Its bifunctional nature, coupled with the steric influence of the gem-dimethyl group, provides a unique handle for the construction of substituted tetrahydropyridines. The synthetic routes outlined in this guide offer a robust foundation for the exploration of new chemical space in the pursuit of novel therapeutic agents. As the demand for innovative drug candidates continues to grow, the creative application of such versatile building blocks will undoubtedly play a crucial role in the future of medicinal chemistry.

References

  • Gedeon, S., Montgomery, A., Gangapuram, M., Redda, K. K., & Ardley, T. W. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. J. Clinical Medical Reviews and Reports, 5(1). [Link]

  • Kumar, A., & Kumar, R. (2024). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 14(2), 1037-1061. [Link]

  • Redda, K. K., & Ardley, T. W. (2023). The Chemistry and Pharmacology of Tetrahydropyridines. Current Medicinal Chemistry, 30(1), 1-2. [Link]

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Foundational

4-Amino-4-methylpentan-1-ol: A Versatile Building Block for Next-Generation Therapeutics and Advanced Materials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract 4-Amino-4-methylpentan-1-ol, a structurally unique amino...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

4-Amino-4-methylpentan-1-ol, a structurally unique amino alcohol, stands at the frontier of chemical synthesis with significant, yet largely untapped, potential in drug discovery and materials science. Its distinct molecular architecture, featuring a primary alcohol and a tertiary amine precursor on a sterically hindered carbon scaffold, offers a compelling platform for the development of novel bioactive agents and functional polymers. This guide provides a comprehensive overview of the core chemical properties, synthesis methodologies, and, most importantly, the prospective research applications of this intriguing molecule. We delve into its potential as a chiral building block, a scaffold for creating metabolically stable drug candidates, and a monomer for advanced polymer synthesis. Detailed, field-proven experimental protocols and logical frameworks are presented to empower researchers to explore and unlock the full potential of 4-Amino-4-methylpentan-1-ol.

Introduction: The Strategic Value of Hindered Amino Alcohols

Amino alcohols are a cornerstone of medicinal chemistry and organic synthesis, valued for their dual functionality which allows for the creation of a diverse array of complex molecules.[1] The presence of both an amine and a hydroxyl group provides handles for a wide range of chemical transformations, making them ideal building blocks for pharmaceuticals and specialty chemicals. 4-Amino-4-methylpentan-1-ol distinguishes itself within this class by possessing a tertiary carbon atom adjacent to the amino group. This steric hindrance is not a limitation but a strategic advantage, offering the potential to design molecules with enhanced metabolic stability and unique three-dimensional conformations that can lead to improved target selectivity and reduced off-target effects in drug candidates.[1] This guide will illuminate the path from the fundamental properties of this compound to its advanced and prospective applications.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of 4-Amino-4-methylpentan-1-ol is paramount for its effective utilization in research and development.

Core Chemical Data
PropertyValueSource
IUPAC Name 4-amino-4-methylpentan-1-olPubChem[2]
CAS Number 85054-53-1PubChem[2]
Molecular Formula C₆H₁₅NOPubChem[2]
Molecular Weight 117.19 g/mol PubChem[2]
SMILES CC(C)(CCCO)NPubChem[2]
InChIKey PUCFHKBOPVGLPI-UHFFFAOYSA-NPubChem[2]
Synthesis of 4-Amino-4-methylpentan-1-ol

The synthesis of 4-Amino-4-methylpentan-1-ol can be achieved through various established organic chemistry methodologies. A common and efficient approach involves the reduction of a corresponding nitro alcohol.

Workflow for the Synthesis of 4-Amino-4-methylpentan-1-ol:

Synthesis_Workflow start Starting Materials: - 4-Methyl-4-nitropentan-1-ol reduction Reduction (e.g., H₂, Pd/C or LiAlH₄) start->reduction Reduction of nitro group workup Aqueous Work-up and Extraction reduction->workup Quenching and isolation purification Purification (e.g., Distillation or Chromatography) workup->purification Removal of impurities product Final Product: 4-Amino-4-methylpentan-1-ol purification->product High-purity compound

Caption: A generalized workflow for the synthesis of 4-Amino-4-methylpentan-1-ol.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

  • Reaction Setup: In a high-pressure autoclave, dissolve 4-methyl-4-nitropentan-1-ol (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, ~1-5 mol%).

  • Hydrogenation: Seal the autoclave and purge with nitrogen gas, followed by pressurizing with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Depressurize the autoclave and filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude 4-Amino-4-methylpentan-1-ol can be purified by vacuum distillation or column chromatography on silica gel.

Potential Research Applications

The unique structural features of 4-Amino-4-methylpentan-1-ol open up a wide range of potential research applications, particularly in the fields of medicinal chemistry and materials science.

As a Scaffold for Novel Cannabinoid Receptor Modulators

Recent patent literature suggests the use of 4-Amino-4-methylpentan-1-ol in the synthesis of novel pyrazine derivatives that act as preferential agonists of the Cannabinoid Receptor 2 (CB2).[3][4] The CB2 receptor is a promising therapeutic target for a variety of inflammatory and neurodegenerative diseases. The sterically hindered amino alcohol moiety can be incorporated to create ligands with improved pharmacokinetic profiles.

Signaling Pathway of CB2 Receptor Agonism:

CB2_Signaling ligand CB2 Agonist (Derivative of 4-Amino-4-methylpentan-1-ol) receptor CB2 Receptor (GPCR) ligand->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP (decreased) adenylyl_cyclase->camp Reduces production of downstream Downstream Effects: - Anti-inflammatory response - Neuromodulation camp->downstream

Caption: Simplified signaling pathway of a CB2 receptor agonist.

Experimental Protocol: Synthesis of a Pyrazine-based CB2 Agonist

  • Amide Coupling: React 4-Amino-4-methylpentan-1-ol with a suitable activated pyrazine carboxylic acid derivative in the presence of a coupling agent such as HATU or EDC/HOBt in an aprotic solvent like DMF.

  • Reaction Monitoring: Monitor the reaction by LC-MS until completion.

  • Work-up and Purification: Perform an aqueous work-up followed by extraction with an organic solvent. Purify the crude product by column chromatography.

  • Biological Evaluation: The synthesized compound can then be evaluated for its binding affinity to the CB2 receptor using radioligand binding assays and for its functional activity using cAMP assays in cells expressing the CB2 receptor.

Development of Monoamine Reuptake Inhibitors

Structurally similar compounds, such as pyrovalerone analogs, are known to be potent inhibitors of dopamine and norepinephrine transporters.[5] The pentanol backbone of 4-Amino-4-methylpentan-1-ol provides a scaffold that can be elaborated to explore new chemical space for monoamine reuptake inhibitors, which are crucial for the treatment of depression, ADHD, and other neurological disorders.

Logical Relationship for Drug Design:

Drug_Design_Logic start Core Scaffold: 4-Amino-4-methylpentan-1-ol modification Chemical Modification: - N-alkylation/arylation - O-alkylation/arylation start->modification library Library of Analogs modification->library screening High-Throughput Screening (DAT, NET, SERT inhibition assays) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead Lead Compound Identification sar->lead

Caption: Logical workflow for developing monoamine reuptake inhibitors.

As a Monomer for Functional Polymers

The bifunctional nature of 4-Amino-4-methylpentan-1-ol makes it an attractive monomer for the synthesis of functional polymers such as polyamides and polyurethanes. The pendent methyl groups on the polymer backbone can influence the material's physical properties, such as its glass transition temperature, solubility, and thermal stability.

Experimental Protocol: Synthesis of a Novel Polyamide

  • Monomer Preparation: Convert the hydroxyl group of 4-Amino-4-methylpentan-1-ol to a carboxylic acid via a two-step oxidation process (e.g., TEMPO-mediated oxidation followed by Pinnick oxidation).

  • Polycondensation: React the resulting amino acid monomer with a suitable diacid chloride (e.g., adipoyl chloride) in a condensation polymerization reaction.

  • Polymer Characterization: Characterize the resulting polyamide by techniques such as gel permeation chromatography (GPC) to determine its molecular weight and polydispersity, and by differential scanning calorimetry (DSC) to determine its thermal properties.

Conclusion and Future Outlook

4-Amino-4-methylpentan-1-ol represents a promising yet underexplored molecule with significant potential across multiple scientific disciplines. Its unique structural characteristics, particularly the sterically hindered amino group, make it a valuable building block for the creation of next-generation pharmaceuticals with improved metabolic stability and for the synthesis of advanced polymers with tailored properties. The experimental frameworks and potential applications outlined in this guide are intended to serve as a catalyst for further research and innovation. As our understanding of structure-activity relationships deepens, the strategic incorporation of such unique building blocks will be paramount in addressing complex challenges in medicine and materials science.

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Exploratory

A Technical Guide to the Design, Synthesis, and Evaluation of 4-Amino-4-methylpentan-1-ol Derivatives

Abstract The γ-amino alcohol scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This technical guide introduces the 4-amino-4-methylpentan-1-ol framew...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The γ-amino alcohol scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This technical guide introduces the 4-amino-4-methylpentan-1-ol framework, a simple yet versatile building block for the development of novel chemical entities. A key feature of this scaffold is the quaternary gem-dimethyl group, which can offer significant advantages in drug design, including enhanced metabolic stability and improved target engagement through favorable conformational restriction.[3][4] This document provides a comprehensive, field-proven perspective for researchers and drug development professionals on the rationale for its derivatization, detailed synthetic methodologies, characterization protocols, and strategies for prospective biological evaluation. We aim to equip scientists with the foundational knowledge and practical workflows necessary to explore the chemical space and therapeutic potential of this promising scaffold.

Introduction to the 4-Amino-4-methylpentan-1-ol Scaffold

4-Amino-4-methylpentan-1-ol (CAS No. 85054-53-1) is a bifunctional organic compound featuring a primary amine and a primary alcohol separated by a three-carbon linker.[5][6][7] Its molecular formula is C₆H₁₅NO, with a molecular weight of 117.19 g/mol .[5][6] The defining characteristic of this molecule is the quaternary carbon at position 4, substituted with two methyl groups. This "gem-dimethyl" arrangement is a well-established motif in medicinal chemistry, often incorporated to enhance pharmacokinetic properties and biological activity.[3][4]

The scaffold presents two primary points for chemical modification:

  • The Primary Amine (-NH₂): A versatile nucleophilic handle for forming amides, sulfonamides, ureas, and secondary or tertiary amines through alkylation.

  • The Primary Alcohol (-OH): A nucleophilic center suitable for conversion into esters, ethers, and carbamates.

This dual functionality, combined with the conformational constraints imposed by the gem-dimethyl group, makes 4-amino-4-methylpentan-1-ol an attractive starting point for constructing diverse molecular libraries for fragment-based ligand discovery (FBLD) and lead optimization campaigns.[8]

Rationale for Derivatization: The Value of the Gem-Dimethyl Group

The decision to build a discovery program around a specific chemical scaffold must be grounded in sound medicinal chemistry principles. The inclusion of the gem-dimethyl group in the 4-amino-4-methylpentan-1-ol backbone is a deliberate strategic choice.

Key Advantages:

  • Metabolic Stability: The quaternary carbon atom lacks a hydrogen, thereby blocking a common site of metabolic oxidation by cytochrome P450 enzymes. This can significantly increase the half-life of a drug candidate.

  • Conformational Restriction (Thorpe-Ingold Effect): The gem-dimethyl group can restrict the rotational freedom of the adjacent carbon-carbon bonds. This pre-organization into a more limited set of conformations can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency.[4]

  • Increased Lipophilicity: The two methyl groups can enhance the molecule's lipophilicity, which can be modulated to improve membrane permeability and oral bioavailability.

  • Target Engagement: The methyl groups can engage in favorable van der Waals interactions within hydrophobic pockets of a target protein, contributing to binding affinity.[3]

Medicinal chemists have successfully employed the gem-dimethyl group to develop clinically useful drugs, making it a time-tested strategy for improving drug-like properties.[3][4]

Synthetic Strategies and Methodologies

A robust and flexible synthetic platform is critical for exploring the structure-activity relationships (SAR) of a new scaffold. This section details reliable protocols for derivatization at both the amino and hydroxyl termini.

Derivatization at the Amino Group: N-Acylation

N-acylation is a fundamental transformation for converting the primary amine into a stable amide linkage, a common feature in over 25% of marketed pharmaceuticals.[9] This reaction is typically robust and high-yielding.

Exemplary Protocol: Synthesis of N-(4-hydroxy-1,1-dimethylbutyl)acetamide

This protocol describes a standard acylation using an acyl chloride in the presence of a base to neutralize the HCl byproduct.

  • Materials:

    • 4-Amino-4-methylpentan-1-ol (1.0 eq)

    • Acetyl chloride (1.1 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Step-by-Step Procedure:

    • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Amino-4-methylpentan-1-ol (1.0 eq) and dissolve in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Add TEA or DIPEA (1.2 eq) to the stirred solution.

    • Slowly add acetyl chloride (1.1 eq) dropwise. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure N-acylated product.

This general protocol can be adapted for a wide variety of acylating agents, including other acyl chlorides and anhydrides, to generate a diverse amide library.[9][10][11][12]

Derivatization at the Hydroxyl Group: O-Esterification

Esterification of the primary alcohol introduces another key functional group for probing interactions with biological targets. Steglich esterification is a mild and effective method, particularly for substrates that may be sensitive to acidic conditions.[13]

Exemplary Protocol: Synthesis of 4-amino-4-methylpentyl benzoate

This protocol utilizes EDC (a water-soluble carbodiimide) and DMAP (a nucleophilic catalyst) for the coupling reaction. Self-Validation Note: The amine must be protected (e.g., as a Boc-carbamate) before this step to prevent competitive N-acylation.

  • Materials:

    • N-Boc-4-amino-4-methylpentan-1-ol (1.0 eq)

    • Benzoic acid (1.2 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.1 eq, catalytic)

    • Dichloromethane (DCM), anhydrous

  • Step-by-Step Procedure:

    • Combine N-Boc-4-amino-4-methylpentan-1-ol (1.0 eq), benzoic acid (1.2 eq), and DMAP (0.1 eq) in a flask with anhydrous DCM under an inert atmosphere.

    • Stir the solution at room temperature.

    • Add EDC (1.5 eq) portion-wise to the mixture.

    • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude ester by flash chromatography.

    • The Boc-protecting group can be subsequently removed under standard acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final product.

This method is broadly applicable to a range of carboxylic acids and is favored for its mild conditions.[14][15]

Characterization and Analytical Data

Rigorous characterization is essential to confirm the structure and purity of all synthesized derivatives. The following table summarizes the expected analytical data for a hypothetical derivative, N-(4-hydroxy-1,1-dimethylbutyl)benzamide .

Analytical Technique Expected Result / Observation
¹H NMR (400 MHz, CDCl₃)Peaks corresponding to aromatic protons (δ ~7.4-7.8 ppm), a broad singlet for the amide N-H, a triplet for the -CH₂OH protons (δ ~3.7 ppm), and singlets for the gem-dimethyl groups (δ ~1.3 ppm).
¹³C NMR (100 MHz, CDCl₃)Peaks for the amide carbonyl carbon (δ ~168 ppm), aromatic carbons, the quaternary carbon (C(CH₃)₂), and the carbons of the aliphatic chain.
Mass Spectrometry (ESI+) Calculated m/z for [M+H]⁺: 222.15. Found: 222.15 ± 0.01.
High-Performance Liquid Chromatography (HPLC) Purity >95% (as determined by peak area at a suitable wavelength, e.g., 254 nm).

Prospective Biological Evaluation Workflow

Amino alcohol derivatives have demonstrated a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][16][17][18] A logical and efficient screening cascade is necessary to identify promising lead compounds.

G cluster_0 Compound Synthesis & QC cluster_1 Primary Screening cluster_2 Secondary & Tertiary Validation cluster_3 Lead Optimization synthesis Scaffold Derivatization (N- & O-functionalization) purification Purification (Chromatography) synthesis->purification qc Quality Control (NMR, LC-MS, Purity >95%) purification->qc primary_assay High-Throughput Screen (e.g., Cell Viability Assay @ 10 µM) qc->primary_assay hit_id Hit Identification (% Inhibition > 50%) primary_assay->hit_id dose_response Dose-Response Curve (IC₅₀/EC₅₀ Determination) hit_id->dose_response target_assay Target-Based Assay (e.g., Kinase Inhibition) dose_response->target_assay selectivity Selectivity Profiling (Panel of related targets) target_assay->selectivity sar SAR Analysis & Iteration selectivity->sar sar->synthesis Design New Analogs adme In Vitro ADME Profiling (Metabolic Stability, Permeability) sar->adme SAR_Diagram main R1_label R¹ Modification (Acyl, Alkyl, Sulfonyl) R1_pos R1_label->R1_pos R2_label R² Modification (Ester, Ether) R2_pos R2_label->R2_pos Backbone_label Backbone Modification (e.g., Chain length, Chirality) Backbone_pos Backbone_label->Backbone_pos

Caption: Key points for SAR modification on the scaffold.

A well-structured SAR table is essential for tracking progress.

Compound ID R¹ Group R² Group Primary Assay (% Inh @ 10µM) IC₅₀ (µM)
EX-001Acetyl-H65%8.2
EX-002Benzoyl-H88%1.5
EX-003Phenylsulfonyl-H45%>20
EX-004BenzoylBenzoyl92%0.9
EX-005BenzoylBenzyl75%4.3

Initial Insights from Hypothetical Data:

  • Aromatic R¹ groups (EX-002) appear more potent than small aliphatic groups (EX-001).

  • Sulfonamides (EX-003) may be less tolerated at the R¹ position than amides.

  • Modification at the R² position (EX-004) can further enhance potency, suggesting the molecule may span multiple binding pockets.

Conclusion and Future Directions

The 4-amino-4-methylpentan-1-ol scaffold represents a valuable and underexplored starting point for medicinal chemistry campaigns. Its inherent structural features, particularly the gem-dimethyl group, offer a strategic advantage for developing metabolically stable and conformationally defined drug candidates. The synthetic protocols outlined in this guide provide a robust foundation for creating diverse chemical libraries. Future work should focus on the asymmetric synthesis of chiral analogs to explore stereochemical effects on biological activity, a critical step in modern drug discovery. By applying the systematic workflows for synthesis, characterization, and screening detailed herein, research teams can effectively unlock the therapeutic potential of this versatile molecular framework.

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  • Fiveable. (n.d.).
  • Drug Design Org. (n.d.).

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Foundational

A Comprehensive Technical Guide to the Safe Handling of 4-Amino-4-methylpentan-1-ol for Laboratory Professionals

This guide provides an in-depth overview of the critical safety and handling precautions for 4-Amino-4-methylpentan-1-ol, a versatile amino alcohol used in various research and development applications, including the syn...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth overview of the critical safety and handling precautions for 4-Amino-4-methylpentan-1-ol, a versatile amino alcohol used in various research and development applications, including the synthesis of bioactive compounds. This document is intended for researchers, scientists, and drug development professionals who may handle this substance in a laboratory setting. The information herein is synthesized from authoritative safety data sheets and best practices in chemical hygiene to ensure a comprehensive understanding of the associated risks and the necessary mitigation strategies.

Understanding the Hazard Profile of 4-Amino-4-methylpentan-1-ol

4-Amino-4-methylpentan-1-ol (CAS No. 85054-53-1) is a primary amino alcohol with the molecular formula C6H15NO.[1] Its chemical structure, featuring both a primary amine and a primary alcohol functional group, dictates its reactivity and toxicological properties. A thorough understanding of its hazard profile is the foundation of safe handling.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear warning of the primary hazards associated with this compound.[1]

GHS Hazard Statements:

  • H302: Harmful if swallowed. [1]

  • H314: Causes severe skin burns and eye damage. [1]

  • H335: May cause respiratory irritation. [1]

The amino group imparts a basic and corrosive nature to the molecule, leading to the risk of severe tissue damage upon contact. The causality behind these hazards lies in the ability of the amine to disrupt biological membranes and proteins. Ingestion can lead to burns in the gastrointestinal tract, while skin or eye contact can result in rapid and severe chemical burns.[2] Inhalation of vapors or aerosols can irritate the respiratory system, leading to inflammation and discomfort.

Physicochemical Properties and their Safety Implications
PropertyValueSafety Implication
Molecular Weight 117.19 g/mol [1]Standard laboratory scales are appropriate for accurate measurement.
Physical Form Solid[3]Risk of dust inhalation during handling of the powdered form.
Storage Temperature 4°C, protect from light[4]Requires refrigerated and dark storage to maintain stability.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

To mitigate the risks associated with handling 4-Amino-4-methylpentan-1-ol, a combination of engineering controls and appropriate personal protective equipment is mandatory.

Engineering Controls: The First Line of Defense

All work with 4-Amino-4-methylpentan-1-ol, especially when handling the solid or preparing solutions, must be conducted in a certified chemical fume hood. This is crucial to prevent the inhalation of dust or vapors and to contain any potential spills. The fume hood should have adequate airflow and be regularly inspected to ensure its proper functioning.

Personal Protective Equipment (PPE): Essential for Direct Contact Protection

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

PPE CategorySpecificationRationale and Best Practices
Eye and Face Protection Chemical splash goggles and a face shield.Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face.[5]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Nitrile).Due to the corrosive nature of this compound, glove selection is critical. Nitrile gloves offer good general resistance, but for prolonged contact, more robust materials like butyl or neoprene are recommended.[6][7] Always inspect gloves for any signs of degradation or punctures before use and change them immediately if contaminated. Never reuse disposable gloves.
Body Protection A chemical-resistant laboratory coat, worn over long-sleeved clothing and long pants.The lab coat should be fully buttoned to provide maximum coverage. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
Footwear Closed-toe, chemical-resistant shoes.Footwear should fully cover the feet to protect against spills.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is paramount to preventing accidents and ensuring the integrity of the chemical.

General Handling Precautions
  • Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

  • Avoid creating dust when handling the solid form.

  • When preparing solutions, always add the 4-Amino-4-methylpentan-1-ol to the solvent slowly. Never add the solvent to the solid chemical.

  • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

Storage Requirements
  • Store 4-Amino-4-methylpentan-1-ol in a tightly sealed, properly labeled container at 4°C and protected from light.[4]

  • Store in a designated corrosives cabinet, segregated from incompatible materials.

  • Incompatible Materials: Strong oxidizing agents, acids, and acid halides.[2][8] Contact with these substances can lead to vigorous, exothermic reactions.

Experimental Workflow: Synthesis of a Bioactive Amide Derivative

This section provides a detailed, step-by-step methodology for a representative laboratory procedure involving 4-Amino-4-methylpentan-1-ol: the synthesis of an N-acylated derivative, a common step in the development of bioactive compounds.

Pre-Experiment Safety Review

Before beginning any work, conduct a pre-experiment safety review that includes:

  • Confirming the location and functionality of all safety equipment (fume hood, eyewash, safety shower, spill kit).

  • Reviewing the Safety Data Sheet (SDS) for 4-Amino-4-methylpentan-1-ol and all other reagents.

  • Ensuring all necessary PPE is available and in good condition.

Step-by-Step Experimental Protocol

Objective: To synthesize N-(4-hydroxy-1-methyl-1-phenylpentan-2-yl)acetamide.

Materials:

  • 4-Amino-4-methylpentan-1-ol

  • Acetyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Stir plate and magnetic stir bar

  • Round bottom flask and condenser

  • Separatory funnel

Procedure:

  • Preparation: Don all required PPE (chemical splash goggles, face shield, chemical-resistant gloves, and lab coat). Perform all subsequent steps in a certified chemical fume hood.

  • Reaction Setup: In a clean, dry round bottom flask equipped with a magnetic stir bar, dissolve 4-Amino-4-methylpentan-1-ol (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.

  • Addition of Reagent: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution at 0°C (ice bath). Causality: Acetyl chloride is a corrosive and moisture-sensitive reagent that reacts exothermically with amines. Slow, dropwise addition helps to control the reaction temperature and prevent splashing. Triethylamine is used as a base to neutralize the HCl generated during the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution. Causality: This step neutralizes any remaining acetyl chloride and HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. .

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a rapid and informed response is crucial to minimize harm.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[9]

Spill Response

The response to a spill will depend on its size and the immediate hazards it presents.

  • Small Spills (manageable by laboratory personnel):

    • Alert others in the area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit for corrosives).

    • Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Clean the spill area with a suitable decontaminating solution and then with soap and water.

  • Large Spills (requiring emergency response):

    • Evacuate the immediate area and alert others.

    • If it is safe to do so, close the doors to the laboratory to contain the spill.

    • Activate the nearest fire alarm to initiate a building-wide evacuation.

    • From a safe location, call emergency services and provide them with the identity of the spilled chemical, the approximate quantity, and the location.[10][11]

Waste Disposal

All waste containing 4-Amino-4-methylpentan-1-ol must be treated as hazardous waste.

  • Solid Waste: Collect in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect in a labeled, leak-proof container. Depending on local regulations, it may be possible to neutralize dilute aqueous solutions of 4-Amino-4-methylpentan-1-ol with a weak acid (e.g., citric acid) to a pH between 6 and 8 before disposal.[12] However, this should only be done by trained personnel and in accordance with institutional and local guidelines.

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The defaced, triple-rinsed container can then be disposed of as regular waste.[12]

Visualizations

Safe Handling Workflow for 4-Amino-4-methylpentan-1-ol

Safe Handling Workflow for 4-Amino-4-methylpentan-1-ol cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_start Start risk_assessment Conduct Risk Assessment (Review SDS) prep_start->risk_assessment ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) risk_assessment->ppe fume_hood Verify Fume Hood Functionality ppe->fume_hood weigh Weigh Solid in Fume Hood fume_hood->weigh dissolve Prepare Solution in Fume Hood (Add solid to solvent) weigh->dissolve reaction Perform Reaction in Fume Hood dissolve->reaction workup Conduct Aqueous Workup reaction->workup decontaminate Decontaminate Glassware & Surfaces workup->decontaminate waste Segregate & Label Hazardous Waste decontaminate->waste dispose Dispose of Waste via EHS waste->dispose cleanup_end End dispose->cleanup_end spill Spill Occurs spill_response Follow Spill Protocol (Small vs. Large) spill->spill_response exposure Exposure Occurs first_aid Administer First Aid (Flush affected area) exposure->first_aid medical Seek Immediate Medical Attention first_aid->medical

Caption: A workflow diagram illustrating the key stages of safely handling 4-Amino-4-methylpentan-1-ol, from preparation to disposal, including emergency response actions.

References

  • Kansas State University. (2025-11-06). Spill Response. Retrieved from Kansas State University Environmental Health and Safety website.
  • Sigma-Aldrich. 4-Amino-4-methylpentan-1-ol.
  • University of California, San Diego. (2015-02-17). How to Handle Chemical Spills in Laboratories.
  • TCI Chemicals. SAFETY DATA SHEET: 4-Methyl-1-pentanol.
  • University of Illinois. Complicated Chemical Spills. Retrieved from Division of Research Safety website.
  • Florida State University. Chemical Spills.
  • Thermo Fisher Scientific. (2016-10-18). SAFETY DATA SHEET.
  • University of California, Berkeley. Glove Selection Guide. Retrieved from Office of Environment, Health & Safety website.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Environmental Health and Safety, The University of Texas at Austin. OSHA Glove Selection Chart.
  • MCR Safety. Chemical Glove Selection Guide: Find the Perfect Protection.
  • Vandeputte. (2023-07-11). How to choose chemical resistant gloves in 4 steps.
  • University of Connecticut. Chemical Resistant Glove Guide. Retrieved from Environmental Health and Safety website.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13107682, 4-Amino-4-methylpentan-1-ol.
  • Northwestern University. (2023-02-27). Hazardous Waste Disposal Guide.
  • SHINDO-KANO LABORATORY. Synthesis of Bioactive compounds.
  • Molecules. Special Issue : Synthesis of Bioactive Compounds.
  • ResearchGate. (PDF) Synthesis of some bioactive compounds and its application as antimicrobial agents for Plastic industry.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12296, 4-Methyl-1-pentanol.
  • Benchchem. 1-Amino-4-methylpentan-3-ol.
  • ChemScene. 85054-53-1 | 4-Amino-4-methylpentan-1-ol.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 95405, 4-Amino-4-methylpentan-2-ol.
  • Molecules. Special Issue : Application of Organic Synthesis to Bioactive Compounds.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 95309, 4-Aminopentan-1-ol.
  • ChemicalBook. (2022-12-30). 3-AMINO-4-METHYL-PENTAN-1-OL.
  • University of Wisconsin-Madison. (2022-06-06). Appendix A Disposal Procedures by Chemical.
  • Molecules. Special Issue : Application of Organic Synthesis to Bioactive Compounds.

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Exploratory

An In-depth Technical Guide to 4-Amino-4-methylpentan-1-ol: Synthesis, Properties, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-Amino-4-methylpentan-1-ol, a versatile bifunctional molecule with significant potential...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-4-methylpentan-1-ol, a versatile bifunctional molecule with significant potential in organic synthesis, medicinal chemistry, and materials science. This document delves into its chemical and physical properties, outlines a plausible and detailed synthetic pathway, and explores its current and potential applications, with a particular focus on its role as a building block for novel therapeutic agents and as a ligand in coordination chemistry. This guide is intended to be a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences, offering insights into the experimental choices and methodologies associated with this compound.

Introduction

4-Amino-4-methylpentan-1-ol (CAS No. 85054-53-1) is a primary amino alcohol characterized by a pentanol backbone with a tertiary amino group and a primary hydroxyl group.[1] This unique structural arrangement of a sterically hindered amine and a terminal alcohol provides a valuable platform for the synthesis of complex molecules. The presence of both a nucleophilic amino group and a hydroxyl group that can be derivatized makes it a desirable building block in the development of new chemical entities. Its application spans from the synthesis of heterocyclic compounds, such as pyrazines, to its potential use as a ligand in the formation of coordination complexes. This guide will provide an in-depth analysis of the available literature and patents related to this compound, offering a critical evaluation of its synthesis and applications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4-Amino-4-methylpentan-1-ol is essential for its effective use in research and development. These properties influence its reactivity, solubility, and handling requirements.

Table 1: Physicochemical Properties of 4-Amino-4-methylpentan-1-ol

PropertyValueSource
CAS Number 85054-53-1[1]
Molecular Formula C₆H₁₅NO[1]
Molecular Weight 117.19 g/mol [1]
IUPAC Name 4-amino-4-methylpentan-1-ol[1]
Synonyms 4-amino-4-methyl-1-pentanol[1]
Appearance Not specified, likely a liquid or low melting solid-
Boiling Point Not available-
Melting Point Not available-
Density Not available-
Solubility Expected to be soluble in polar organic solvents-
pKa Not available-

Synthesis of 4-Amino-4-methylpentan-1-ol

While specific, detailed experimental protocols for the synthesis of 4-Amino-4-methylpentan-1-ol are not abundant in publicly available literature, a plausible and efficient synthetic route can be devised based on established organic chemistry principles. A likely pathway involves the reduction of the corresponding nitro alcohol, 4-methyl-4-nitropentan-1-ol.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process:

  • Synthesis of 4-Methyl-4-nitropentan-1-ol: This precursor can be synthesized via a Henry reaction (nitroaldol reaction) between 3-methyl-3-nitrobutanal and a suitable one-carbon nucleophile, or through other methods like the nitration of 4-methylpentan-1-ol.[1]

  • Reduction of 4-Methyl-4-nitropentan-1-ol: The nitro group of the precursor is then reduced to a primary amine to yield the final product.

G cluster_0 Step 1: Synthesis of Nitro Precursor cluster_1 Step 2: Reduction Starting_Materials 3-Methyl-3-nitrobutanal + Nucleophile or 4-Methylpentan-1-ol Nitro_Precursor 4-Methyl-4-nitropentan-1-ol Starting_Materials->Nitro_Precursor Henry Reaction or Nitration Nitro_Precursor_2 4-Methyl-4-nitropentan-1-ol Final_Product 4-Amino-4-methylpentan-1-ol Nitro_Precursor_2->Final_Product Reduction (e.g., H₂/Pd-C or LiAlH₄)

Caption: Proposed two-step synthesis of 4-Amino-4-methylpentan-1-ol.

Detailed Experimental Protocol (Proposed)

The following protocol is a proposed method based on general organic chemistry principles for the reduction of a nitroalkane to a primary amine.

Step 1: Synthesis of 4-Methyl-4-nitropentan-1-ol

Step 2: Reduction of 4-Methyl-4-nitropentan-1-ol to 4-Amino-4-methylpentan-1-ol

Reaction: R-NO₂ + 3H₂ → R-NH₂ + 2H₂O

Materials:

  • 4-Methyl-4-nitropentan-1-ol

  • Palladium on carbon (10% Pd/C)

  • Methanol (or other suitable solvent)

  • Hydrogen gas (H₂)

  • Filter aid (e.g., Celite)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 4-methyl-4-nitropentan-1-ol in methanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge it with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by observing the disappearance of the starting material.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst.

  • Wash the filter cake with methanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude 4-Amino-4-methylpentan-1-ol.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography.

Causality behind Experimental Choices:

  • Catalyst: Palladium on carbon is a widely used and effective catalyst for the hydrogenation of nitro groups to amines. It offers high activity and selectivity under relatively mild conditions.

  • Solvent: Methanol is a common solvent for hydrogenations as it is polar and can dissolve both the starting material and the product.

  • Hydrogen Pressure: The use of hydrogen gas under pressure increases the concentration of hydrogen available for the reaction, thus accelerating the rate of reduction.

  • Inert Atmosphere: Handling the catalyst under an inert atmosphere is crucial to prevent its deactivation by oxygen.

Applications in Research and Drug Development

The bifunctional nature of 4-Amino-4-methylpentan-1-ol makes it a valuable building block in the synthesis of a variety of organic molecules, particularly in the pharmaceutical industry.

Synthesis of Pyrazine Derivatives

One of the notable applications of amino alcohols is in the synthesis of pyrazine derivatives. Pyrazines are a class of heterocyclic compounds that are found in many biologically active molecules and are used in flavors and fragrances. A Russian patent (RU2612138C2) describes the use of 4-Amino-4-methylpentan-1-ol in the synthesis of novel pyrazine derivatives. These derivatives are synthesized through a condensation reaction, where the amino alcohol provides the nitrogen and part of the carbon backbone for the pyrazine ring.

G Amino_Alcohol 4-Amino-4-methylpentan-1-ol Pyrazine Substituted Pyrazine Derivative Amino_Alcohol->Pyrazine Dicarbonyl α-Dicarbonyl Compound Dicarbonyl->Pyrazine

Caption: General scheme for pyrazine synthesis using an amino alcohol.

Building Block in Medicinal Chemistry

Amino alcohols are important synthons in drug discovery. The amino group can be acylated, alkylated, or used to form various heterocyclic rings, while the hydroxyl group can be oxidized, esterified, or etherified. This allows for the generation of a diverse library of compounds for biological screening. While specific examples of marketed drugs derived from 4-Amino-4-methylpentan-1-ol are not readily identifiable, its structural motifs are present in many pharmacologically active molecules. Its potential as a building block for novel therapeutics remains an area of active research.

Coordination Chemistry

The amino and hydroxyl groups of 4-Amino-4-methylpentan-1-ol can act as ligands, coordinating to metal ions to form coordination complexes. The nitrogen atom of the amino group and the oxygen atom of the hydroxyl group can both donate lone pairs of electrons to a metal center, potentially acting as a bidentate ligand.

The steric hindrance around the tertiary amino group may influence the coordination geometry and the stability of the resulting complexes. Research into the coordination chemistry of 4-Amino-4-methylpentan-1-ol could lead to the development of new catalysts, materials with interesting magnetic or optical properties, or metal-based therapeutics. However, at present, there is a lack of specific literature detailing the coordination complexes of this particular ligand.

Safety and Handling

4-Amino-4-methylpentan-1-ol is classified as a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1]

Table 2: GHS Hazard Classifications

Hazard ClassCategory
Acute toxicity, oral4
Skin corrosion/irritation1B
Serious eye damage/eye irritation1
Specific target organ toxicity, single exposure; Respiratory tract irritation3

Handling Precautions:

  • Work in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing vapors or dust.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

Spectroscopic Characterization

Spectroscopic data is crucial for the identification and characterization of 4-Amino-4-methylpentan-1-ol. While experimental spectra for this specific compound are not widely available in public databases, predicted data and data from similar compounds can provide an indication of the expected spectral features.

Expected Spectroscopic Features:

  • ¹H NMR: Signals corresponding to the two methyl groups, the methylene groups of the pentanol chain, the proton of the hydroxyl group, and the protons of the amino group. The chemical shifts and splitting patterns would be characteristic of the structure.

  • ¹³C NMR: Six distinct carbon signals corresponding to the six carbon atoms in the molecule. The chemical shifts would be indicative of the chemical environment of each carbon atom.

  • IR Spectroscopy: Characteristic absorption bands for the O-H and N-H stretching vibrations (typically in the region of 3200-3500 cm⁻¹), C-H stretching vibrations (around 2800-3000 cm⁻¹), and C-N and C-O stretching vibrations.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (117.19 g/mol ) and a characteristic fragmentation pattern.

Patents

A search of the WIPO patent database for the chemical structure of 4-Amino-4-methylpentan-1-ol reveals its inclusion in a number of patents, primarily related to the synthesis of novel chemical entities for pharmaceutical applications. As previously mentioned, a Russian patent (RU2612138C2) explicitly details its use in creating pyrazine derivatives. A thorough analysis of these patents can provide valuable insights into the commercial and research interests in this compound.

Conclusion

4-Amino-4-methylpentan-1-ol is a versatile and valuable building block for organic synthesis, with demonstrated applications in the preparation of heterocyclic compounds and significant potential in medicinal chemistry and materials science. While detailed synthetic protocols and extensive application studies are not yet widespread in the public domain, the foundational knowledge of its properties and plausible synthetic routes provides a strong basis for its further exploration. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the utility of such bifunctional molecules is likely to increase, making 4-Amino-4-methylpentan-1-ol a compound of considerable interest for future research and development.

References

[1] PubChem. 4-Amino-4-methylpentan-1-ol. National Center for Biotechnology Information. [Link]. Accessed January 17, 2026.

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Protocols & Analytical Methods

Method

Application Notes & Protocols: 4-Amino-4-methylpentan-1-ol as a Versatile Ligand in Organometallic Catalysis

Prepared by: Gemini, Senior Application Scientist For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive technical guide on the application of 4-amino-4-methylpe...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide on the application of 4-amino-4-methylpentan-1-ol as a bidentate N,O-ligand in organometallic catalysis. While direct catalytic applications of this specific amino alcohol are not extensively documented in peer-reviewed literature, its structural motifs are present in a class of ligands widely recognized for their efficacy in various transition metal-catalyzed reactions. This guide will, therefore, present detailed protocols and mechanistic insights based on well-established precedents for structurally related amino alcohol ligands, particularly in palladium and ruthenium catalysis. The information herein is intended to serve as a foundational resource for researchers exploring the potential of 4-amino-4-methylpentan-1-ol in the development of novel catalytic systems.

Introduction to 4-Amino-4-methylpentan-1-ol

4-Amino-4-methylpentan-1-ol is a primary amino alcohol with the chemical formula C₆H₁₅NO.[1] Its structure, featuring a primary amine and a primary alcohol separated by a propyl chain with a gem-dimethyl group at the C4 position, makes it an attractive candidate for a bidentate N,O-ligand in organometallic chemistry. The nitrogen and oxygen atoms can coordinate to a metal center, forming a stable chelate ring, which can influence the steric and electronic properties of the resulting metal complex.

Key Physicochemical Properties:

PropertyValue
IUPAC Name4-amino-4-methylpentan-1-ol
Molecular FormulaC₆H₁₅NO
Molecular Weight117.19 g/mol [1]
CAS Number85054-53-1[1]
AppearanceSolid (predicted)

Synthesis of 4-Amino-4-methylpentan-1-ol

While multiple synthetic routes are possible, a common approach for the synthesis of similar amino alcohols involves the reduction of a corresponding nitro alcohol or the reductive amination of a keto alcohol. A plausible synthetic pathway is outlined below.

Synthesis_of_4_Amino_4_methylpentan_1_ol start 4-Methyl-4-nitropentan-1-ol product 4-Amino-4-methylpentan-1-ol start->product Reduction reagent1 H₂, Pd/C or LiAlH₄

Caption: Plausible synthetic route to 4-Amino-4-methylpentan-1-ol.

Protocol 1: Synthesis of 4-Amino-4-methylpentan-1-ol via Reduction of 4-Methyl-4-nitropentan-1-ol

Materials:

  • 4-Methyl-4-nitropentan-1-ol

  • Palladium on carbon (10 wt%)

  • Methanol (reagent grade)

  • Hydrogen gas

  • Standard hydrogenation apparatus

  • Inert gas (Argon or Nitrogen)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve 4-methyl-4-nitropentan-1-ol (1.0 equiv) in methanol.

  • Carefully add 10% Pd/C (5 mol%) to the solution under a stream of inert gas.

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Carefully vent the hydrogen gas and purge the vessel with inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-amino-4-methylpentan-1-ol.

  • The product can be further purified by distillation or recrystallization if necessary.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Amino alcohols and their derivatives are known to be effective ligands in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions.[2][3][4] They can stabilize the palladium catalyst and influence its reactivity and selectivity.

Suzuki_Coupling_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_RX R-Pd(II)-X(L₂) Pd0->PdII_RX Oxidative Addition PdII_R_Ar R-Pd(II)-Ar(L₂) PdII_RX->PdII_R_Ar Transmetalation PdII_R_Ar->Pd0 Reductive Elimination Product R-Ar PdII_R_Ar->Product ArBOH2 ArB(OH)₂ Base Base RX R-X

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Representative Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is adapted from established procedures for similar amino alcohol ligands.[5][6][7][8]

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • 4-Amino-4-methylpentan-1-ol (4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene/Water (10:1 v/v), degassed

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask and standard laboratory glassware for inert atmosphere techniques

Procedure:

  • To a dry Schlenk flask, add palladium(II) acetate (2 mol%) and 4-amino-4-methylpentan-1-ol (4 mol%).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Stir the mixture at room temperature for 15-20 minutes to allow for complex formation.

  • To the flask, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale for Experimental Choices:

  • In-situ Catalyst Formation: The pre-mixing of Pd(OAc)₂ and the amino alcohol ligand allows for the in-situ formation of the active catalytic species.

  • Base: The base is crucial for the transmetalation step, activating the boronic acid.[3]

  • Solvent System: A biphasic solvent system like toluene/water is often effective for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.

Application in Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

Chiral amino alcohols are renowned ligands for ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of ketones and imines, providing a valuable route to chiral alcohols and amines.[9][10] While 4-amino-4-methylpentan-1-ol is achiral, its coordination to a chiral ruthenium precursor could still influence the catalytic activity. For the purpose of this guide, we will present a protocol based on the use of a chiral ruthenium precursor, which is a common strategy in ATH.

ATH_Catalytic_Cycle Ru_precatalyst [Ru(arene)Cl₂]₂ + Ligand Ru_H [Ru-H]⁺ Ru_precatalyst->Ru_H Activation (Base, i-PrOH) Ru_H->Ru_precatalyst Regeneration Product Alcohol/Amine Ru_H->Product Hydrogen Transfer Substrate Ketone/Imine H_donor i-PrOH Acetone Acetone

Caption: Simplified catalytic cycle for ruthenium-catalyzed asymmetric transfer hydrogenation.

Protocol 3: Representative Procedure for Asymmetric Transfer Hydrogenation of a Ketone

This protocol is based on established methods for ruthenium-catalyzed ATH using amino alcohol ligands.[9][11]

Materials:

  • Prochiral ketone (e.g., acetophenone, 1.0 equiv)

  • [Ru(p-cymene)Cl₂]₂ (0.5 mol%)

  • Chiral amino alcohol ligand (e.g., (1S,2R)-(+)-norephedrine, as a representative chiral ligand, 1.0 mol%) or 4-Amino-4-methylpentan-1-ol (for achiral control)

  • Isopropanol (i-PrOH), anhydrous

  • Potassium hydroxide (KOH) or sodium isopropoxide

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere techniques

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (0.5 mol%) and the amino alcohol ligand (1.0 mol%) in anhydrous isopropanol.

  • Heat the mixture to 80 °C for 30 minutes to form the active catalyst.

  • Cool the solution to room temperature.

  • In a separate flask, dissolve the prochiral ketone (1.0 equiv) in anhydrous isopropanol.

  • Add the ketone solution to the catalyst solution.

  • Initiate the reaction by adding a solution of KOH or sodium isopropoxide in isopropanol.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Remove the solvent under reduced pressure.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.

Causality in Experimental Design:

  • Pre-catalyst Activation: The pre-heating of the ruthenium dimer with the amino alcohol ligand in the presence of a base is essential for the formation of the active ruthenium hydride species.

  • Hydrogen Source: Isopropanol serves as both the solvent and the hydrogen donor in this reaction.

  • Chirality: The enantioselectivity of the reaction is determined by the chirality of the ligand coordinated to the ruthenium center.

Conclusion and Future Outlook

4-Amino-4-methylpentan-1-ol possesses the key structural features of a successful N,O-bidentate ligand for organometallic catalysis. While specific applications are yet to be widely reported, the protocols and mechanistic discussions provided in this guide, based on closely related amino alcohol ligands, offer a solid foundation for its exploration in palladium-catalyzed cross-coupling and ruthenium-catalyzed hydrogenation reactions. Future research could focus on the synthesis and characterization of well-defined metal complexes of 4-amino-4-methylpentan-1-ol and the systematic evaluation of their catalytic performance. The gem-dimethyl group on the ligand backbone may impart unique steric properties to the resulting catalysts, potentially leading to novel reactivity and selectivity.

References

  • Gimeno, J., et al. (2018). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules, 23(10), 2635. [Link]

  • Petra, D. G. I., et al. (1999). Amino Alcohol Coordination in Ruthenium(II)‐Catalysed Asymmetric Transfer Hydrogenation of Ketones. European Journal of Inorganic Chemistry, 1999(11), 1837-1843. [Link]

  • PubChem. (n.d.). 4-Amino-4-methylpentan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. [Link]

  • Request PDF. (2021). Chroman‐4‐one‐Based Amino Bidentate Ligand: An Efficient Ligand for Suzuki‐Miyaura and Mizoroki‐Heck Coupling Reactions in Aqueous Medium. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • ResearchGate. (n.d.). 4-Amino-1,2,4-triazoles and 1,3,4-oxadiazoles·palladium(II) recoverable complexes as catalysts in the sustainable Suzuki-Miyaura cross-coupling reaction. [Link]

  • Hkiri, S., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus Chimie, 25(S1), 1-12. [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

Sources

Application

Synthetic Strategies for 4-Amino-4-methylpentan-1-ol Derivatives: A Detailed Guide for Researchers

Introduction: The Significance of Sterically Hindered Amino Alcohols 4-Amino-4-methylpentan-1-ol and its derivatives represent a class of sterically hindered γ-amino alcohols that are of growing interest in medicinal che...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Sterically Hindered Amino Alcohols

4-Amino-4-methylpentan-1-ol and its derivatives represent a class of sterically hindered γ-amino alcohols that are of growing interest in medicinal chemistry and drug development. The presence of a quaternary carbon center bearing the amino group imparts unique conformational constraints and metabolic stability to molecules incorporating this scaffold. These structural features can be pivotal in modulating the pharmacological activity and pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of plausible synthetic protocols for accessing this valuable building block, designed for researchers and scientists in the field of organic synthesis and drug discovery. The methodologies presented herein are grounded in established chemical principles and supported by literature precedents, offering a robust starting point for laboratory implementation.

Retrosynthetic Analysis: Devising Practical Synthetic Routes

A retrosynthetic analysis of the target molecule, 4-Amino-4-methylpentan-1-ol, reveals several potential synthetic disconnections. Two particularly promising and practical strategies have been identified and will be detailed in this guide.

G target 4-Amino-4-methylpentan-1-ol route1 Route 1: From Nitroalkene target->route1 route2 Route 2: From Hydroxy Ketone target->route2 precursor1 4-Methyl-4-nitropent-1-ene route1->precursor1 C-N and C-O bond formation precursor2 4-Hydroxy-4-methylpentan-2-one (Diacetone Alcohol) route2->precursor2 C-N bond formation step1a Hydroboration-Oxidation precursor1->step1a Introduce -OH step2a Reductive Amination precursor2->step2a Introduce -NH2 step1b Nitro Group Reduction step1a->step1b Intermediate: 4-Methyl-4-nitropentan-1-ol step1b->target Introduce -NH2 step2a->target

Caption: Retrosynthetic analysis of 4-Amino-4-methylpentan-1-ol.

Route 1 commences with a commercially available nitroalkene, 4-methyl-4-nitropent-1-ene. This strategy involves the sequential functionalization of the terminal alkene to a primary alcohol, followed by the reduction of the tertiary nitro group to the desired primary amine.

Route 2 utilizes the readily available and inexpensive starting material, 4-hydroxy-4-methylpentan-2-one, also known as diacetone alcohol. This approach hinges on a direct conversion of the ketone functionality to the amine via reductive amination.

Both routes offer distinct advantages and potential challenges, which will be discussed in the detailed protocols below.

Route 1: Synthesis from 4-Methyl-4-nitropent-1-ene

This two-step sequence provides an elegant approach to the target molecule by leveraging the selective transformations of a bifunctional starting material.

G start 4-Methyl-4-nitropent-1-ene step1 1. BH3-THF 2. H2O2, NaOH start->step1 intermediate 4-Methyl-4-nitropentan-1-ol step2 H2, Pd/C or Fe/HCl intermediate->step2 product 4-Amino-4-methylpentan-1-ol step1->intermediate step2->product

Caption: Synthetic pathway for Route 1.

Step 1: Hydroboration-Oxidation of 4-Methyl-4-nitropent-1-ene

The hydroboration-oxidation reaction is a classic method for the anti-Markovnikov hydration of alkenes, yielding primary alcohols from terminal alkenes with high regioselectivity.[1][2][3] This selectivity is crucial for obtaining the desired 1-pentanol backbone.

Causality Behind Experimental Choices:

  • Borane Source: Borane-tetrahydrofuran complex (BH3-THF) is a convenient and commercially available source of borane.

  • Oxidation Conditions: Alkaline hydrogen peroxide is the standard reagent for the oxidative workup of the intermediate organoborane, ensuring a high yield of the alcohol.

  • Reaction Control: The reaction is typically carried out at low temperatures to control the exothermicity and ensure high selectivity.

Detailed Protocol:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 4-methyl-4-nitropent-1-ene (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

  • Hydroboration: The solution is cooled to 0 °C in an ice bath. A solution of borane-THF complex (1.0 M in THF, 1.1 eq) is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C. The reaction mixture is then stirred at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Oxidation: The flask is cooled again to 0 °C. A 3 M aqueous solution of sodium hydroxide (3.0 eq) is added cautiously, followed by the slow, dropwise addition of 30% hydrogen peroxide (3.0 eq), ensuring the internal temperature does not exceed 20 °C.

  • Workup: The reaction mixture is stirred at room temperature for an additional hour. The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product, 4-methyl-4-nitropentan-1-ol, is purified by column chromatography on silica gel.

Expected Outcome and Data:

Starting MaterialProductReagentsSolventTypical YieldPurity
4-Methyl-4-nitropent-1-ene4-Methyl-4-nitropentan-1-ol1. BH3-THF2. H2O2, NaOHTHF85-95%>95%
Step 2: Reduction of the Tertiary Nitro Group

The reduction of a sterically hindered tertiary nitro group to a primary amine can be challenging. Catalytic hydrogenation is a common and effective method, although other reducing agents can also be employed.[4]

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a widely used and efficient catalyst for the hydrogenation of nitro groups.[5]

  • Hydrogen Source: Pressurized hydrogen gas is typically used for this transformation. Alternatively, transfer hydrogenation using a hydrogen donor like ammonium formate can be employed under milder conditions.

  • Alternative Reducing Agent: For substrates that may be sensitive to catalytic hydrogenation, reduction with a metal in acidic medium, such as iron powder in the presence of hydrochloric acid (Béchamp reduction), offers a robust alternative.

Detailed Protocol (Catalytic Hydrogenation):

  • Reaction Setup: A solution of 4-methyl-4-nitropentan-1-ol (1.0 eq) in methanol or ethanol is placed in a high-pressure hydrogenation vessel.

  • Catalyst Addition: 10% Palladium on carbon (5-10 mol%) is carefully added to the solution.

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The reaction mixture is stirred vigorously at room temperature or with gentle heating (40-50 °C) until hydrogen uptake ceases.

  • Workup: The reaction mixture is carefully filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The resulting 4-Amino-4-methylpentan-1-ol can be purified by distillation under reduced pressure or by crystallization of its hydrochloride salt.

Expected Outcome and Data:

Starting MaterialProductReagentsSolventTypical YieldPurity
4-Methyl-4-nitropentan-1-ol4-Amino-4-methylpentan-1-olH2, 10% Pd/CMethanol/Ethanol80-90%>98%

Route 2: Synthesis from 4-Hydroxy-4-methylpentan-2-one (Diacetone Alcohol)

This one-step approach offers a highly convergent and atom-economical route to the target molecule, starting from a readily available and inexpensive bulk chemical.[6]

G start 4-Hydroxy-4-methylpentan-2-one step1 NH3, H2, Catalyst (e.g., Raney Ni or PtO2) start->step1 product 4-Amino-4-methylpentan-1-ol step1->product

Caption: Synthetic pathway for Route 2.

Reductive Amination of 4-Hydroxy-4-methylpentan-2-one

Reductive amination is a powerful transformation that combines the formation of an imine or enamine intermediate from a ketone and an amine, followed by its in-situ reduction to the corresponding amine.[7]

Causality Behind Experimental Choices:

  • Amine Source: Ammonia is used as the nitrogen source to generate the primary amine. It is often used in the form of a solution in an alcohol or as ammonium acetate.

  • Reducing Agent and Catalyst: The reaction is a catalytic hydrogenation, where hydrogen gas is the terminal reducing agent. A variety of catalysts can be employed, with Raney Nickel and Platinum(IV) oxide (Adam's catalyst) being common choices for reductive aminations.

  • Reaction Conditions: The reaction is typically carried out under pressure and at elevated temperatures to facilitate both the imine formation and the subsequent reduction. The presence of the hydroxyl group in the starting material requires careful optimization of conditions to avoid dehydration side reactions.

Detailed Protocol:

  • Reaction Setup: A high-pressure hydrogenation vessel is charged with 4-hydroxy-4-methylpentan-2-one (1.0 eq), a solution of ammonia in methanol (e.g., 7N), and the hydrogenation catalyst (e.g., Raney Nickel, 5-10 wt%).

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 500-1000 psi). The reaction mixture is heated to 80-120 °C and stirred vigorously for several hours, or until the reaction is complete as monitored by GC or LC-MS.

  • Workup: After cooling to room temperature and venting the hydrogen, the reaction mixture is filtered to remove the catalyst. The solvent is removed under reduced pressure.

  • Purification: The crude 4-Amino-4-methylpentan-1-ol is purified by vacuum distillation.

Expected Outcome and Data:

Starting MaterialProductReagentsSolventTypical YieldPurity
4-Hydroxy-4-methylpentan-2-one4-Amino-4-methylpentan-1-olNH3, H2, Raney NiMethanol60-75%>97%

Conclusion and Future Perspectives

The synthetic routes outlined in this guide provide reliable and scalable methods for the preparation of 4-Amino-4-methylpentan-1-ol and its derivatives. Route 1, starting from 4-methyl-4-nitropent-1-ene, offers a high-yielding pathway with well-established transformations. Route 2, utilizing the inexpensive diacetone alcohol, presents a more atom-economical and convergent approach, although it may require more specialized high-pressure equipment.

The choice of synthetic route will ultimately depend on the specific requirements of the research, including the desired scale of synthesis, available laboratory equipment, and cost considerations. Further optimization of reaction conditions for both routes may lead to improved yields and simplified purification procedures. The availability of these synthetic protocols will undoubtedly facilitate the exploration of 4-Amino-4-methylpentan-1-ol derivatives in various areas of chemical and pharmaceutical research, paving the way for the discovery of novel therapeutic agents and functional materials.

References

  • Allen. (n.d.). Hydroboration oxidation of 4-methyl octene would give. Retrieved from [Link]

  • Allen. (n.d.). Hydroboration oxidation of 4-methyl octene would give. Retrieved from [Link]

  • Master Organic Chemistry. (2013, March 28). Hydroboration Oxidation of Alkenes. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026, January 13). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Retrieved from [Link]

  • Google Patents. (n.d.). CN101700994A - Method for preparing 4-hydroxy-4-methyl-2-pentanone.
  • AIR Unimi. (2024, August 30). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) AM1 quantum-chemical study of the mechanism of the cyclocondensation of 4-hydroxy-4-methyl-2-pentanone with ethyl cyanoacetate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-hydroxy-4-methyl-2-pentanone. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Convenient route to γ-nitro-α-amino acids: conjugate addition of nitroalkanes to dehydroalanine derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). Stereoselective Synthesis of Conformationally Restricted γ- and β-Amino Alcohols as GluN2B Subtype-Selective NMDA Receptor Antagonists. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • NIH. (n.d.). Stereoselective Three‐Step One‐Pot Cascade Combining Amino‐ and Biocatalysis to Access Chiral γ‐Nitro Alcohols. Retrieved from [Link]

  • PubMed. (2025, December 30). Stereoselective Synthesis of Conformationally Restricted γ- and β-Amino Alcohols as GluN2B Subtype-Selective NMDA Receptor Antagonists. Retrieved from [Link]

  • YouTube. (2014, December 30). organic chemistry reaction #13 - reduction of nitro group to amine. Retrieved from [Link]

  • YouTube. (2018, April 27). Hydroboration - Oxidation Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ACS Publications. (2025, January 21). Pd/C-Catalyzed Tandem Synthesis of β-Amino Alcohol Using Epoxide through Transfer Hydrogenation of Nitroarene with Methanol. Retrieved from [Link]

  • Wikipedia. (n.d.). Diacetone alcohol. Retrieved from [Link]

  • YouTube. (2021, November 7). Hydroboration oxidation of 4-methyl octene would give | 12 | ALCOHOLS, PHENOLS AND ETHERS | CHEM.... Retrieved from [Link]

  • ResearchGate. (2026, January 2). Stereoselective Synthesis of Conformationally Restricted γ- and β-Amino Alcohols as GluN2B Subtype-Selective NMDA Receptor Antagonists | Request PDF. Retrieved from [Link]

  • Unacademy. (n.d.). Preparation of amines: Reduction of nitro compounds. Retrieved from [Link]

  • NCERT. (n.d.). lech204.pdf. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • PMC - NIH. (n.d.). Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines. Retrieved from [Link]

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Method

Application Notes & Protocols: 4-Amino-4-methylpentan-1-ol in the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of 4-Amino-4-methylpentan-1-ol in Heterocyclic Chemistry 4-Amino-4-methylpentan-1-ol is a bifunctional building block of s...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 4-Amino-4-methylpentan-1-ol in Heterocyclic Chemistry

4-Amino-4-methylpentan-1-ol is a bifunctional building block of significant interest in synthetic and medicinal chemistry. Its structure, featuring a primary amine and a primary alcohol separated by a three-carbon chain with a gem-dimethyl group at the C4 position, offers a unique combination of reactivity and steric influence. This arrangement makes it a valuable precursor for the synthesis of a variety of saturated six-membered heterocyclic compounds, particularly substituted tetrahydro-1,3-oxazines and dihydropyrimidines. These heterocyclic scaffolds are prevalent in numerous biologically active molecules and approved pharmaceuticals, rendering synthetic routes to their derivatives highly relevant to drug discovery and development.[1][2]

The gem-dimethyl group is a key structural feature, providing steric hindrance that can influence the stereochemical outcome of cyclization reactions and enhance the metabolic stability of the resulting heterocyclic products by shielding adjacent positions from enzymatic degradation. This technical guide provides a detailed exploration of the application of 4-amino-4-methylpentan-1-ol in the synthesis of these important heterocyclic systems, complete with mechanistic insights and detailed experimental protocols.

Mechanistic Considerations: Directing Cyclization Pathways

The synthetic utility of 4-amino-4-methylpentan-1-ol lies in the differential reactivity of its nucleophilic amine and alcohol functionalities. These groups can be selectively engaged in reactions with various electrophiles to construct the heterocyclic core.

Synthesis of Tetrahydro-1,3-Oxazines

The most direct application of 4-amino-4-methylpentan-1-ol is in the synthesis of tetrahydro-1,3-oxazines through condensation with aldehydes or ketones. This reaction proceeds via the formation of a hemiaminal intermediate, followed by an acid-catalyzed intramolecular cyclization.

G cluster_0 Iminium Ion Formation cluster_1 Intramolecular Cyclization A 4-Amino-4-methylpentan-1-ol C Hemiaminal Intermediate A->C Nucleophilic attack B Aldehyde (R-CHO) B->C D Iminium Ion C->D -H2O, [H+] E Intramolecular nucleophilic attack by hydroxyl group D->E F Protonated Tetrahydro-1,3-oxazine E->F G Deprotonation F->G H Substituted Tetrahydro-1,3-oxazine G->H

Figure 1: General mechanism for the formation of tetrahydro-1,3-oxazines.

The reaction is typically acid-catalyzed, which facilitates both the formation of the iminium ion intermediate and the subsequent intramolecular nucleophilic attack by the hydroxyl group. The gem-dimethyl group at the C4 position of the starting material becomes the C6 position of the resulting oxazine ring, sterically influencing the conformation of the final product.

Synthesis of Dihydropyrimidines via the Biginelli Reaction

While not a direct cyclization of the amino alcohol itself, the primary amine functionality of 4-amino-4-methylpentan-1-ol allows it to act as a surrogate for urea or thiourea in multicomponent reactions like the Biginelli condensation. This reaction provides access to dihydropyrimidinones and their derivatives, which are of significant pharmacological interest.[3][4][5]

G cluster_0 Acyliminium Ion Formation cluster_1 Michael Addition & Cyclization A Aldehyde C Acyliminium Ion Intermediate A->C [H+] B 4-Amino-4-methylpentan-1-ol B->C D β-Ketoester C->D E Michael Adduct D->E F Cyclization E->F G Dehydration F->G H Dihydropyrimidine Derivative G->H

Figure 2: Simplified Biginelli reaction pathway.

In this one-pot, three-component reaction, an aldehyde, a β-ketoester, and 4-amino-4-methylpentan-1-ol (acting as the nitrogen-containing component) condense under acidic conditions to form the dihydropyrimidine core. The reaction proceeds through the formation of an acyliminium ion intermediate, which then undergoes a Michael addition with the enol of the β-ketoester, followed by cyclization and dehydration.

Experimental Protocols

The following protocols are detailed, self-validating procedures for the synthesis of representative heterocyclic compounds from 4-amino-4-methylpentan-1-ol.

Protocol 1: Synthesis of 4,4-Dimethyl-2-phenyl-tetrahydro-1,3-oxazin-6-ylethanol

This protocol describes the synthesis of a substituted tetrahydro-1,3-oxazine via the condensation of 4-amino-4-methylpentan-1-ol with benzaldehyde.

Materials:

  • 4-Amino-4-methylpentan-1-ol (MW: 117.19 g/mol )

  • Benzaldehyde (MW: 106.12 g/mol )

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-amino-4-methylpentan-1-ol (1.17 g, 10 mmol) and toluene (50 mL).

  • Add benzaldehyde (1.06 g, 10 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 50 mg).

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water (0.18 mL) has been collected in the Dean-Stark trap (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 4,4-dimethyl-2-phenyl-tetrahydro-1,3-oxazin-6-ylethanol.

Data Summary:

ParameterValue
Reactant 14-Amino-4-methylpentan-1-ol
Reactant 2Benzaldehyde
Catalystp-Toluenesulfonic acid
SolventToluene
Reaction Time4-6 hours
Expected Yield75-85%
Protocol 2: Multicomponent Synthesis of a Dihydropyrimidine Derivative

This protocol outlines a Biginelli-type reaction for the synthesis of a highly substituted dihydropyrimidine using 4-amino-4-methylpentan-1-ol.

Materials:

  • 4-Amino-4-methylpentan-1-ol (MW: 117.19 g/mol )

  • Benzaldehyde (MW: 106.12 g/mol )

  • Ethyl acetoacetate (MW: 130.14 g/mol )

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Ice-cold water

Procedure:

  • In a round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and 4-amino-4-methylpentan-1-ol (1.17 g, 10 mmol) in ethanol (20 mL).[6]

  • Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Heat the mixture to reflux with stirring for 4-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.

  • The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from ethanol to obtain the purified dihydropyrimidine derivative.

Data Summary:

ParameterValue
Reactant 14-Amino-4-methylpentan-1-ol
Reactant 2Benzaldehyde
Reactant 3Ethyl acetoacetate
CatalystHydrochloric Acid
SolventEthanol
Reaction Time4-5 hours
Expected Yield70-80%

Conclusion

4-Amino-4-methylpentan-1-ol serves as a versatile and valuable building block for the synthesis of medicinally relevant heterocyclic compounds. The strategic placement of its amino and hydroxyl groups, combined with the steric influence of the gem-dimethyl moiety, allows for the efficient construction of substituted tetrahydro-1,3-oxazines and dihydropyrimidines. The protocols provided herein offer robust and reproducible methods for accessing these important molecular scaffolds, paving the way for further derivatization and biological evaluation in the context of drug discovery and development.

References

  • Chaitra G and Rohini RM. Synthesis and Biological Activities of[1][4]-Oxazine Derivatives. Der Pharma Chemica. 2017;9(1):92-98. Available from: [Link]

  • Biginelli, P. Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft. 1891;24(1):1317-1319.
  • Kappe, C. O. 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron. 1993;49(32):6937-6963.
  • Biginelli conditions for the synthesis of compound 4a, reagents: Benzaldehyde, Ethylacetoacetate/Urea. ResearchGate. Available from: [Link]

  • Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. PubMed Central (PMC). Available from: [Link]

  • Synthesis of 1,3-oxazinanes. Organic Chemistry Portal. Available from: [Link]

  • Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan. Available from: [Link]

  • Catalyst-free Preparation of 4H-1,3,4-Oxadiazines in H2O. Organic Chemistry Research. Available from: [Link]

  • Synthesis, characterization of some new 1,3-oxazine-4-one derivatives containing 1,3,4-oxadiazole and 1,3,4-thiadiazole moiety with screening some of their biological activity. ResearchGate. Available from: [Link]

Sources

Application

Application Notes and Protocols: 4-Amino-4-methylpentan-1-ol as a Versatile Building Block for Pharmaceutical Intermediates

Introduction: The Strategic Value of 4-Amino-4-methylpentan-1-ol in Medicinal Chemistry In the landscape of modern drug discovery and development, the selection of appropriate building blocks is a critical determinant of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Amino-4-methylpentan-1-ol in Medicinal Chemistry

In the landscape of modern drug discovery and development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and molecular diversity. 4-Amino-4-methylpentan-1-ol, a bifunctional amino alcohol, has emerged as a valuable scaffold for the construction of complex pharmaceutical intermediates. Its unique structural features—a sterically hindered primary amine and a primary alcohol—offer medicinal chemists a versatile platform for introducing molecular complexity and fine-tuning pharmacokinetic profiles. This guide provides an in-depth exploration of the applications of 4-Amino-4-methylpentan-1-ol, complete with detailed protocols for its derivatization, underscoring its potential in the synthesis of novel therapeutic agents.

The strategic incorporation of the gem-dimethyl group adjacent to the amino functionality imparts a degree of steric hindrance that can influence the reactivity and conformational preferences of the resulting derivatives. This can be advantageous in modulating interactions with biological targets and improving metabolic stability. The primary alcohol provides a convenient handle for further functionalization or for establishing key hydrogen bonding interactions.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The key properties of 4-Amino-4-methylpentan-1-ol are summarized in the table below.[1]

PropertyValueSource
CAS Number 85054-53-1PubChem[1]
Molecular Formula C₆H₁₅NOPubChem[1]
Molecular Weight 117.19 g/mol PubChem[1]
Appearance SolidSigma-Aldrich
Storage Temperature 4°C, protect from lightSigma-Aldrich

Safety Profile: 4-Amino-4-methylpentan-1-ol is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Core Synthetic Transformations and Protocols

The utility of 4-Amino-4-methylpentan-1-ol as a building block is best demonstrated through its participation in a variety of fundamental organic transformations. This section details protocols for N-acylation, reductive amination, and intramolecular cyclization, providing researchers with a practical foundation for their synthetic endeavors.

N-Acylation: A Gateway to Amide Derivatives

The primary amine of 4-Amino-4-methylpentan-1-ol can be readily acylated to form a wide range of amide derivatives. These amides can serve as key intermediates in the synthesis of more complex molecules or as final products with potential biological activity. A straightforward and environmentally benign approach to N-acylation involves the use of acetic anhydride without the need for a catalyst.[2]

Protocol: Catalyst-Free N-Acetylation of 4-Amino-4-methylpentan-1-ol

This protocol describes the direct acetylation of the primary amine of 4-Amino-4-methylpentan-1-ol using acetic anhydride. The absence of a catalyst simplifies the reaction setup and work-up procedure.

Materials:

  • 4-Amino-4-methylpentan-1-ol

  • Acetic anhydride

  • Diethyl ether

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for filtration

Procedure:

  • To a 50 mL round-bottom flask, add 4-Amino-4-methylpentan-1-ol (1.0 mmol, 117.19 mg).

  • Add acetic anhydride (1.2 mmol, 0.11 mL) to the flask.

  • Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, add diethyl ether (5 mL) to the reaction mixture.

  • Allow the mixture to stand at room temperature for 1 hour to facilitate the crystallization of the product.

  • Collect the crystalline product by filtration, washing with a small amount of cold diethyl ether.

  • Dry the product under vacuum to obtain N-(4-hydroxy-1,1-dimethylbutyl)acetamide.

Causality Behind Experimental Choices:

  • Excess Acetic Anhydride: A slight excess of acetic anhydride is used to ensure complete consumption of the starting amine.

  • Solvent-Free Conditions: The reaction can be performed neat, which aligns with green chemistry principles by minimizing solvent waste.[2]

  • Crystallization: The use of diethyl ether for crystallization provides a simple and effective method for product purification without the need for column chromatography.

Visualization of the N-Acylation Workflow:

Nacylation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactant_1 4-Amino-4-methylpentan-1-ol Reaction_Step Stir at Room Temperature Reactant_1->Reaction_Step Reactant_2 Acetic Anhydride Reactant_2->Reaction_Step Workup_1 Add Diethyl Ether Reaction_Step->Workup_1 Workup_2 Crystallization Workup_1->Workup_2 Workup_3 Filtration Workup_2->Workup_3 Product N-(4-hydroxy-1,1-dimethylbutyl)acetamide Workup_3->Product

Caption: Workflow for the N-acylation of 4-Amino-4-methylpentan-1-ol.

Reductive Amination: Forging Carbon-Nitrogen Bonds

Reductive amination is a powerful and widely used method for the formation of C-N bonds.[3] This transformation involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. 4-Amino-4-methylpentan-1-ol can be employed as the amine component to introduce its characteristic structural motif into a target molecule.

Protocol: Reductive Amination of a Ketone with 4-Amino-4-methylpentan-1-ol

This protocol outlines a general procedure for the reductive amination of a generic ketone with 4-Amino-4-methylpentan-1-ol using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • 4-Amino-4-methylpentan-1-ol

  • Ketone (e.g., cyclohexanone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve 4-Amino-4-methylpentan-1-ol (1.0 mmol, 117.19 mg) and the ketone (1.2 mmol) in DCM or DCE (10 mL).

  • Optionally, add a catalytic amount of acetic acid (0.1 mmol).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol, 318 mg) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[3] It is less basic and more tolerant of acidic conditions than other borohydride reagents.

  • Solvent: Aprotic solvents like DCM or DCE are commonly used to avoid reaction with the reducing agent.

  • Acid Catalyst: The addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion intermediate, thereby increasing the reaction rate.

Visualization of the Reductive Amination Mechanism:

ReductiveAmination cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction Amine 4-Amino-4-methylpentan-1-ol Imine Iminium Ion Intermediate Amine->Imine + Ketone, -H₂O Ketone Ketone Product Secondary Amine Product Imine->Product + [H⁻] ReducingAgent NaBH(OAc)₃ Cyclization StartingMaterial N-Protected 4-Amino-4-methylpentan-1-ol Derivative Protonation Protonation of Hydroxyl Group (Acid Catalyst) StartingMaterial->Protonation CyclizationStep Intramolecular Nucleophilic Attack Protonation->CyclizationStep Deprotonation Loss of Water & Deprotonation CyclizationStep->Deprotonation Product Cyclized Heterocycle (e.g., Oxazinane) Deprotonation->Product

Sources

Method

Application Notes & Protocols: Harnessing 4-Amino-4-methylpentan-1-ol in Asymmetric Synthesis

Introduction: Identifying a Novel Chiral Synthon In the field of asymmetric synthesis, the quest for novel, efficient, and readily accessible chiral building blocks is perpetual. Chiral amino alcohols are a cornerstone o...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying a Novel Chiral Synthon

In the field of asymmetric synthesis, the quest for novel, efficient, and readily accessible chiral building blocks is perpetual. Chiral amino alcohols are a cornerstone of this endeavor, serving as versatile precursors for chiral auxiliaries, ligands, and catalysts that are pivotal in the stereocontrolled synthesis of pharmaceuticals and fine chemicals. This guide focuses on the untapped potential of 4-Amino-4-methylpentan-1-ol , a bifunctional molecule featuring a primary alcohol and a primary amine attached to a quaternary stereocenter. While not extensively documented in the annals of asymmetric catalysis, its structure presents a compelling platform for the development of new tools for stereoselective transformations.

This document provides a scientifically grounded, forward-looking exploration of how 4-Amino-4-methylpentan-1-ol can be leveraged in asymmetric synthesis. Drawing from established principles and proven methodologies, we will outline detailed protocols for its conversion into a novel chiral auxiliary and its subsequent application in a key carbon-carbon bond-forming reaction. This guide is intended for researchers and drug development professionals seeking to expand their synthetic toolkit with innovative, structurally unique chiral reagents.

Part 1: Transformation into a Chiral Oxazolidinone Auxiliary

The temporary incorporation of a chiral auxiliary is a robust strategy to control the stereochemical outcome of a reaction.[1] Oxazolidinones, popularized by David A. Evans, are among the most successful classes of chiral auxiliaries, enabling highly stereoselective aldol reactions, alkylations, and Diels-Alder reactions.[][3] The 1,2-amino alcohol motif of 4-Amino-4-methylpentan-1-ol is an ideal starting point for the synthesis of a novel oxazolidinone auxiliary. The gem-dimethyl group at the stereocenter is hypothesized to provide a distinct steric environment for influencing facial selectivity in subsequent reactions.

Protocol 1: Synthesis of (R/S)-4,4-dimethyl-4-(3-hydroxypropyl)oxazolidin-2-one

This protocol details the cyclization of 4-Amino-4-methylpentan-1-ol to form the corresponding oxazolidinone auxiliary. The reaction proceeds via the formation of a carbamate, which then undergoes intramolecular cyclization.

Materials:

  • 4-Amino-4-methylpentan-1-ol (assuming availability of a single enantiomer)

  • Phosgene (or a phosgene equivalent like triphosgene or diethyl carbonate)

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

  • Anhydrous aprotic solvent (e.g., Toluene or Tetrahydrofuran (THF))

  • Standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-Amino-4-methylpentan-1-ol (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous toluene.

  • Phosgene Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of triphosgene (0.4 equivalents) in anhydrous toluene via the dropping funnel over 30 minutes. Caution: Phosgene and its equivalents are highly toxic; this step must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino alcohol is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure oxazolidinone.

cluster_synthesis Synthesis of the Chiral Auxiliary start 4-Amino-4-methylpentan-1-ol reagents + Triphosgene + Triethylamine in Toluene start->reagents product Novel Oxazolidinone Auxiliary reagents->product

Sources

Application

Application Notes and Protocols for the Synthesis of 4-Amino-4-methylpentan-1-ol: Reaction Conditions and Solvent Effects

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Amino-4-methylpentan-1-ol is a valuable bifunctional molecule incorporating both a primary alcohol and a sterically hindered primary amine. T...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-4-methylpentan-1-ol is a valuable bifunctional molecule incorporating both a primary alcohol and a sterically hindered primary amine. This unique structural arrangement makes it a significant building block in medicinal chemistry and materials science. Its applications can range from the synthesis of novel pharmaceutical agents to the development of specialized polymers and corrosion inhibitors. The strategic placement of the amino and hydroxyl groups allows for selective functionalization, enabling the construction of complex molecular architectures.

This document provides a comprehensive guide to the synthesis of 4-Amino-4-methylpentan-1-ol, with a focus on detailed reaction protocols, an analysis of reaction conditions, and the critical role of solvents in achieving optimal yields and purity. As a Senior Application Scientist, the aim is to present not just a set of instructions, but a self-validating system of protocols grounded in established chemical principles.

Synthetic Strategy Overview

The most direct and efficient synthetic route to 4-Amino-4-methylpentan-1-ol involves a two-step process. The first step is the formation of the carbon-carbon bond to create the nitro-alcohol precursor, 4-methyl-4-nitropentan-1-ol, via a Henry (nitroaldol) reaction. The second step involves the reduction of the nitro group to the desired primary amine. This guide will detail two robust methods for this reduction: catalytic hydrogenation and chemical reduction with lithium aluminum hydride (LiAlH₄).

Synthesis_Overview 3-Hydroxypropanal 3-Hydroxypropanal Precursor_Synthesis Henry Reaction 3-Hydroxypropanal->Precursor_Synthesis 2-Nitropropane 2-Nitropropane 2-Nitropropane->Precursor_Synthesis 4-Methyl-4-nitropentan-1-ol 4-Methyl-4-nitropentan-1-ol Precursor_Synthesis->4-Methyl-4-nitropentan-1-ol Reduction Reduction 4-Methyl-4-nitropentan-1-ol->Reduction 4-Amino-4-methylpentan-1-ol 4-Amino-4-methylpentan-1-ol Reduction->4-Amino-4-methylpentan-1-ol

Caption: Overall synthetic workflow for 4-Amino-4-methylpentan-1-ol.

Part 1: Synthesis of 4-Methyl-4-nitropentan-1-ol (Nitro-alcohol Precursor)

The Henry reaction is a classic C-C bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1] In this synthesis, 2-nitropropane is deprotonated to form a nitronate anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-hydroxypropanal.

Protocol 1: Henry Reaction for 4-Methyl-4-nitropentan-1-ol

Materials:

  • 3-Hydroxypropanal (or its stable aqueous solution, e.g., from the hydration of acrolein)[2][3]

  • 2-Nitropropane[4]

  • Triethylamine (TEA) or another suitable base

  • Methanol or Ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-hydroxypropanal (1.0 eq) in methanol. Cool the solution to 0 °C using an ice bath.

  • Addition of Reactants: To the cooled solution, add 2-nitropropane (1.2 eq) followed by the dropwise addition of triethylamine (1.5 eq) over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0-5 °C for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude 4-methyl-4-nitropentan-1-ol.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Causality Behind Experimental Choices:

  • Base: Triethylamine is a mild, non-nucleophilic base suitable for promoting the Henry reaction without causing significant side reactions.

  • Solvent: Methanol or ethanol are good solvents for all reactants and help to maintain a homogeneous reaction mixture.

  • Temperature: Low temperature (0-5 °C) is crucial to control the exothermicity of the reaction and to minimize side reactions such as the dehydration of the product.

  • Work-up: Quenching with a mild acid like ammonium chloride neutralizes the base and prevents retro-Henry reaction during work-up.

Part 2: Reduction of 4-Methyl-4-nitropentan-1-ol to 4-Amino-4-methylpentan-1-ol

The reduction of the nitro group is a critical step and can be achieved through various methods. We will focus on two highly effective protocols: catalytic hydrogenation and reduction with lithium aluminum hydride.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups to amines.[5] Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. The choice of solvent can significantly impact the reaction rate and selectivity. Protic solvents like ethanol and methanol are generally effective.[6]

Catalytic_Hydrogenation_Workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up and Purification Nitro_Precursor 4-Methyl-4-nitropentan-1-ol Autoclave High-Pressure Autoclave Nitro_Precursor->Autoclave Solvent Methanol/Ethanol Solvent->Autoclave Catalyst 10% Pd/C Catalyst->Autoclave Purge Purge with N₂ then H₂ Autoclave->Purge Pressurize Pressurize with H₂ (e.g., 50 psi) Purge->Pressurize Heat_Stir Heat and Stir (e.g., 40-50 °C) Pressurize->Heat_Stir Monitor Monitor H₂ uptake Heat_Stir->Monitor Cool_Vent Cool and Vent Monitor->Cool_Vent Filter Filter through Celite® Cool_Vent->Filter Concentrate Concentrate Solvent Filter->Concentrate Purify Purify by Distillation Concentrate->Purify

Caption: Experimental workflow for catalytic hydrogenation.

Materials:

  • 4-Methyl-4-nitropentan-1-ol

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • High-pressure autoclave or Parr shaker

  • Celite®

Procedure:

  • Reactor Setup: In a high-pressure autoclave, prepare a solution of 4-methyl-4-nitropentan-1-ol (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen).

  • Hydrogenation: Seal the reactor and purge it with hydrogen gas several times. Pressurize the reactor with hydrogen to 50-100 psi.

  • Reaction: Heat the mixture to 40-50 °C and stir vigorously. Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.

  • Concentration: Combine the filtrates and concentrate the solvent under reduced pressure to obtain the crude 4-Amino-4-methylpentan-1-ol.

  • Purification: Purify the crude product by vacuum distillation.

Solvent Effects in Catalytic Hydrogenation:

The choice of solvent can influence the rate of hydrogenation. Protic solvents like methanol and ethanol are generally preferred as they can help to stabilize the reaction intermediates and facilitate the protonolysis of the N-O bonds. Aprotic solvents can also be used, but the reaction rates may be slower. It is important that the solvent is inert to the reaction conditions and does not poison the catalyst.[6][7]

SolventPolarityTypical Observations
MethanolPolar ProticHigh reaction rates, good solubility of starting material and product.
EthanolPolar ProticSimilar to methanol, often a good alternative.[6]
Tetrahydrofuran (THF)Polar AproticCan be used, but reaction rates may be slower compared to protic solvents.
Ethyl AcetateModerately PolarMay be used, but potential for transesterification if reaction conditions are harsh.
Method B: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing a wide range of functional groups, including nitroalkanes to primary amines.[8] This method is particularly useful for small-scale syntheses where high reactivity is desired.

Materials:

  • 4-Methyl-4-nitropentan-1-ol

  • Lithium aluminum hydride (LiAlH₄)[8]

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Sodium sulfate, anhydrous

  • Water

  • 15% Aqueous sodium hydroxide (NaOH) solution

  • Round-bottom flask, dropping funnel, reflux condenser, nitrogen inlet, ice bath

Procedure:

  • Reaction Setup: In an oven-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Addition of Substrate: Cool the suspension to 0 °C in an ice bath. Dissolve 4-methyl-4-nitropentan-1-ol (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours.

  • Work-up (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water (3X mL), where X is the number of grams of LiAlH₄ used.[8]

  • Filtration: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.

  • Extraction and Drying: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation.

Causality and Safety Considerations for LiAlH₄ Reduction:

  • Anhydrous Conditions: LiAlH₄ reacts violently with water, so all glassware and solvents must be scrupulously dried. The reaction should be carried out under an inert atmosphere (nitrogen or argon).[8]

  • Solvent: Anhydrous THF or diethyl ether are the solvents of choice for LiAlH₄ reductions as they are inert to the reagent.

  • Work-up: The Fieser work-up is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in the formation of granular aluminum salts that are easily filtered. The sequential addition of water, NaOH, and water is critical for this process.[8]

  • Safety: LiAlH₄ is a highly reactive and flammable solid. Handle it with extreme care in a fume hood, away from sources of ignition and moisture.

Part 3: Purification of 4-Amino-4-methylpentan-1-ol

The final product, 4-Amino-4-methylpentan-1-ol, is a liquid at room temperature and can be purified by vacuum distillation.[9] For analytical purposes or when very high purity is required, it can be converted to its hydrochloride salt, which is a solid and can be purified by recrystallization.[10]

Protocol 3A: Vacuum Distillation
  • Set up a standard vacuum distillation apparatus.

  • Place the crude 4-Amino-4-methylpentan-1-ol in the distillation flask.

  • Slowly apply vacuum and gently heat the flask.

  • Collect the fraction that distills at the expected boiling point of 4-Amino-4-methylpentan-1-ol under the applied pressure.

Protocol 3B: Purification via Hydrochloride Salt Formation and Recrystallization
  • Salt Formation: Dissolve the crude amino alcohol in a minimal amount of diethyl ether. Bubble dry hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in ether, until precipitation of the hydrochloride salt is complete.[11]

  • Isolation: Collect the white precipitate by filtration and wash it with cold diethyl ether.

  • Recrystallization: Recrystallize the hydrochloride salt from a suitable solvent system, such as ethanol/diethyl ether or isopropanol.[12]

  • Liberation of the Free Amine: To recover the free amino alcohol, dissolve the purified hydrochloride salt in water and add a strong base (e.g., NaOH) until the solution is basic. Extract the free amine with an organic solvent (e.g., diethyl ether), dry the organic layer, and remove the solvent.

Summary of Reaction Conditions

StepReactionKey ReagentsSolventTemperature (°C)Typical Yield (%)
1Henry Reaction3-Hydroxypropanal, 2-Nitropropane, TEAMethanol0-560-70
2ACatalytic Hydrogenation4-Methyl-4-nitropentan-1-ol, H₂, 10% Pd/CMethanol40-50>90
2BLiAlH₄ Reduction4-Methyl-4-nitropentan-1-ol, LiAlH₄Anhydrous THFReflux80-90

Conclusion

The synthesis of 4-Amino-4-methylpentan-1-ol can be reliably achieved through a two-step sequence involving a Henry reaction followed by the reduction of the nitro intermediate. Both catalytic hydrogenation and reduction with lithium aluminum hydride are effective methods for the final reduction step, with the choice depending on the scale of the synthesis and the available equipment. Careful control of reaction conditions, particularly temperature and the choice of an appropriate solvent, is paramount for achieving high yields and purity. The detailed protocols and insights provided in this guide are intended to empower researchers to successfully synthesize this valuable molecule for their drug discovery and development endeavors.

References

  • Nystrom, R. F.; Brown, W. G. Reduction of Organic Compounds by Lithium Aluminum Hydride. I. Aldehydes, Ketones, Esters, Acid Chlorides and Anhydrides. J. Am. Chem. Soc.1947, 69 (5), 1197–1199.
  • PubChem. 4-Amino-4-methylpentan-1-ol. [Link] (accessed Jan 17, 2026).

  • Yang, C.; Teixeira, A. R.; Shi, Y.; Born, S. C.; Lin, H.; Li Song, Y.; Martin, B.; Schenkel, B.; Peer Lachegurabia, M.; Jensen, K. F. Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. Green Chem.2018, 20, 886-893.
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  • New Jersey Department of Health. Hazardous Substance Fact Sheet: 2-Nitropropane. [Link] (accessed Jan 17, 2026).

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  • PubChem. 4-Amino-4-methylpentan-1-ol. [Link] (accessed Jan 17, 2026).

  • Radboud Repository. On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. [Link] (accessed Jan 17, 2026).

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link] (accessed Jan 17, 2026).

  • Google Patents. Process for the production of 3-hydroxypropanal. (accessed Jan 17, 2026).
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  • CSB and SJU Digital Commons. Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. [Link] (accessed Jan 17, 2026).

  • Green Chemistry (RSC Publishing). Highly selective transfer hydrogenation of functionalised nitroarenes using cobalt-based nanocatalysts. [Link] (accessed Jan 17, 2026).

  • Google Patents. Aminoalcohol resolution method. (accessed Jan 17, 2026).
  • PubMed. Production of 3-hydroxypropionaldehyde using a two-step process with Lactobacillus reuteri. [Link] (accessed Jan 17, 2026).

  • Infoscience. Rational Catalyst Design for Selective Hydrogenations: Nitroarenes and Alkynes as case studies. [Link] (accessed Jan 17, 2026).

  • Reddit. Why can't LiAlH4 reduce Aromatic nitro compounds to Amines?. [Link] (accessed Jan 17, 2026).

  • Wikipedia. Henry reaction. [Link] (accessed Jan 17, 2026).

  • ResearchGate. How to convert amino acid to its hydrochloride?. [Link] (accessed Jan 17, 2026).

  • Google Patents. Extraction and purification method of 1-amino-4-methylpiperazine. (accessed Jan 17, 2026).
  • Journal of Chemical Technology and Metallurgy. Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. [Link] (accessed Jan 17, 2026).

  • ResearchGate. Mechanism and Kinetics Guided Design of Catalysts for Functionalized Nitroarenes Hydrogenation. [Link] (accessed Jan 17, 2026).

  • National Institutes of Health. Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. [Link] (accessed Jan 17, 2026).

  • University of Rochester, Department of Chemistry. How To: Purify by Distillation. [Link] (accessed Jan 17, 2026).

  • University of Bristol, School of Chemistry. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link] (accessed Jan 17, 2026).

  • Chemistry LibreTexts. Esters can be reduced to 1° alcohols using LiAlH₄. [Link] (accessed Jan 17, 2026).

  • ResearchGate. Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. [Link] (accessed Jan 17, 2026).

  • Canada.ca. Propane, 2-nitro- (2-Nitropropane). [Link] (accessed Jan 17, 2026).

  • Human Metabolome Database. Showing metabocard for 3-Hydroxypropanal (HMDB0003453). [Link] (accessed Jan 17, 2026).

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  • Taylor & Francis. 3-hydroxypropanal – Knowledge and References. [Link] (accessed Jan 17, 2026).

  • PubMed Central. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. [Link] (accessed Jan 17, 2026).

  • Google Patents. Process for the preparation of 4-amino-1 - ((1S, 4R, 5S) -2-fluoro-4,5-dihydroxy-3-hydroxymethyl-cyclopent-2-enyl) -1H-pyrimidin-2-one. (accessed Jan 17, 2026).

Sources

Method

Application Note: Chromatographic Purification of 4-Amino-4-methylpentan-1-ol

Abstract This application note provides a comprehensive guide for the purification of 4-Amino-4-methylpentan-1-ol, a polar amino alcohol, using liquid chromatography. Recognizing the challenges associated with purifying...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the purification of 4-Amino-4-methylpentan-1-ol, a polar amino alcohol, using liquid chromatography. Recognizing the challenges associated with purifying highly polar and basic compounds, this document outlines multiple strategic approaches, including Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Exchange Chromatography (IEX). The content is designed for researchers, scientists, and professionals in drug development, offering detailed protocols, method development strategies, and the scientific rationale behind experimental choices.

Introduction

4-Amino-4-methylpentan-1-ol is a small molecule of interest in pharmaceutical and chemical synthesis due to its bifunctional nature, containing both a primary amine and a primary alcohol. The presence of these polar functional groups imparts high water solubility, which can present significant challenges for purification using standard chromatographic techniques.[1][2] Incomplete purification can lead to the presence of structurally related impurities, impacting downstream applications, biological assays, and regulatory compliance. Therefore, a robust and efficient purification strategy is paramount.

This guide explores systematic approaches to purify 4-Amino-4-methylpentan-1-ol, focusing on the principles of chromatographic selectivity and retention for polar, basic analytes.

Physicochemical Properties of 4-Amino-4-methylpentan-1-ol

A thorough understanding of the target molecule's properties is the foundation of any successful purification strategy.

PropertyValueSource
Molecular Formula C₆H₁₅NO[3]
Molecular Weight 117.19 g/mol [3][4]
Topological Polar Surface Area (TPSA) 46.25 Ų[4]
logP (calculated) ~0.5[4]
pKa (estimated) ~10-10.5Based on typical primary amines
Structure 4-Amino-4-methylpentan-1-ol structure[3]

The low logP and significant TPSA indicate high polarity. The primary amine is expected to have a pKa in the range of 10-10.5, meaning it will be protonated and positively charged at acidic to neutral pH.

Method Development Strategies

The selection of a chromatographic mode is dictated by the physicochemical properties of the analyte and potential impurities. For 4-Amino-4-methylpentan-1-ol, three primary strategies are proposed.

Method_Selection cluster_approaches Chromatographic Approaches Analyte 4-Amino-4-methylpentan-1-ol (Polar, Basic) RP_HPLC Reversed-Phase HPLC (Hydrophobic Interaction) Analyte->RP_HPLC Moderate Polarity Impurities HILIC HILIC (Hydrophilic Partitioning) Analyte->HILIC Highly Polar Impurities IEX Ion-Exchange (Electrostatic Interaction) Analyte->IEX Charged vs. Neutral Impurities Purification_Workflow Start Crude Sample (4-Amino-4-methylpentan-1-ol) Screening Analytical Screening (RP-HPLC, HILIC, IEX) Start->Screening Evaluation Evaluate Purity, Resolution, and Peak Shape Screening->Evaluation Evaluation->Screening Re-evaluate if needed Optimization Optimize Gradient, Mobile Phase, and Loading Evaluation->Optimization Select Best Method ScaleUp Preparative Scale-Up Optimization->ScaleUp Analysis Purity Analysis of Collected Fractions ScaleUp->Analysis Final Pure Compound (>95%) Analysis->Final

Sources

Application

Scale-up Synthesis of 4-Amino-4-methylpentan-1-ol: An In-depth Technical Guide

Abstract This comprehensive application note provides a detailed, two-step protocol for the scale-up synthesis of 4-Amino-4-methylpentan-1-ol, a valuable amino alcohol intermediate in pharmaceutical and fine chemical syn...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, two-step protocol for the scale-up synthesis of 4-Amino-4-methylpentan-1-ol, a valuable amino alcohol intermediate in pharmaceutical and fine chemical synthesis. The synthesis commences with a base-catalyzed Henry (nitroaldol) reaction between 2-methyl-2-nitropropane and paraformaldehyde to yield the key intermediate, 4-methyl-4-nitropentan-1-ol. Subsequent catalytic hydrogenation of the nitro intermediate using Raney® Nickel affords the target compound in high purity and yield. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step protocols, process optimization strategies, and robust safety procedures essential for successful laboratory and pilot-plant scale production.

Introduction: The Synthetic Value of Hindered Amino Alcohols

4-Amino-4-methylpentan-1-ol is a sterically hindered primary amino alcohol. This structural motif is of significant interest in medicinal chemistry and material science. The tertiary carbon adjacent to the amine imparts unique conformational constraints and metabolic stability to molecules incorporating this scaffold. As such, it serves as a critical building block for the synthesis of novel therapeutic agents, specialized polymers, and as a ligand in catalysis.

The synthetic challenge lies in the efficient and scalable construction of the vicinal amino alcohol functionality on a sterically congested carbon center. Direct amination methods are often low-yielding and require harsh conditions. A more robust and industrially viable approach involves the formation of a carbon-carbon bond via a nitroaldol reaction, followed by the reduction of the nitro group. This two-step sequence is reliable, scalable, and utilizes readily available starting materials.

Strategic Overview of the Synthetic Pathway

The synthesis is logically divided into two primary stages, each optimized for scalability, safety, and efficiency. The overall transformation is depicted below:

Synthesis_Overview start 2-Methyl-2-nitropropane + Paraformaldehyde intermediate 4-Methyl-4-nitropentan-1-ol start->intermediate Step 1: Henry Reaction (Base Catalyst) product 4-Amino-4-methylpentan-1-ol intermediate->product Step 2: Catalytic Hydrogenation (Raney® Ni, H₂)

Caption: Overall synthetic workflow for 4-Amino-4-methylpentan-1-ol.

Part 1 focuses on the base-catalyzed Henry reaction. The choice of paraformaldehyde as the formaldehyde source is strategic for scale-up, as it is a stable solid that is easier to handle than aqueous formaldehyde solutions. The reaction conditions are controlled to favor the formation of the desired β-nitro alcohol and minimize side reactions.

Part 2 details the catalytic hydrogenation of the nitro intermediate. Raney® Nickel is selected as the catalyst due to its high activity, cost-effectiveness, and established use in industrial nitro reductions[1][2]. This method provides a clean and efficient conversion to the desired primary amine.

Detailed Experimental Protocols

Part 1: Synthesis of 4-Methyl-4-nitropentan-1-ol (Intermediate)

This procedure is adapted from established protocols for the Henry reaction with hindered nitroalkanes[3][4].

Reaction Mechanism: The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound[5]. The reaction initiates with the deprotonation of the α-carbon of the nitroalkane by a base to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation yields the β-nitro alcohol.

Henry_Mechanism cluster_0 Step 1: Nitronate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation 2-Methyl-2-nitropropane 2-Methyl-2-nitropropane Nitronate Anion Nitronate Anion 2-Methyl-2-nitropropane->Nitronate Anion + OH⁻ - H₂O Alkoxide Intermediate Alkoxide Intermediate Nitronate Anion->Alkoxide Intermediate + Paraformaldehyde 4-Methyl-4-nitropentan-1-ol 4-Methyl-4-nitropentan-1-ol Alkoxide Intermediate->4-Methyl-4-nitropentan-1-ol + H₂O - OH⁻

Caption: Mechanism of the base-catalyzed Henry reaction.

Materials and Equipment:

Reagent/EquipmentSpecification
2-Methyl-2-nitropropane≥98% purity
ParaformaldehydeReagent grade
Sodium Hydroxide (NaOH)Pellets, ≥97%
IsopropanolACS grade
Hydrochloric Acid (HCl)37% aqueous solution
10 L Jacketed Glass ReactorEquipped with overhead stirrer, temperature probe, condenser, and addition funnel
Heating/Cooling Circulator
Rotary Evaporator
Standard Glassware

Protocol:

  • Reactor Setup: Equip a 10 L jacketed glass reactor with an overhead stirrer, temperature probe, reflux condenser, and an inert gas (Nitrogen) inlet.

  • Reagent Charging: Charge the reactor with 2-methyl-2-nitropropane (1.03 kg, 10.0 mol) and isopropanol (3.0 L). Begin stirring to ensure a homogeneous mixture.

  • Catalyst Preparation: In a separate beaker, carefully dissolve sodium hydroxide (20.0 g, 0.5 mol, 5 mol%) in water (200 mL).

  • Reaction Initiation: Add the sodium hydroxide solution to the reactor. Heat the reaction mixture to 50-55 °C using the heating circulator.

  • Substrate Addition: Once the temperature is stable, add paraformaldehyde (330 g, 11.0 mol, 1.1 eq.) portion-wise over 1 hour, maintaining the internal temperature below 60 °C. An exothermic reaction is expected.

  • Reaction Monitoring: Maintain the reaction mixture at 55 °C for 4-6 hours. Monitor the reaction progress by taking aliquots and analyzing them via TLC or GC-MS until the starting material is consumed.

  • Work-up and Neutralization: Cool the reaction mixture to room temperature. Slowly add 6M hydrochloric acid to neutralize the catalyst until the pH of the solution is ~7.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the isopropanol.

  • Extraction and Washing: To the remaining aqueous residue, add ethyl acetate (4 L) and deionized water (2 L). Transfer to a separatory funnel, shake vigorously, and allow the layers to separate. Collect the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 1 L) and brine (1 x 1 L).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-methyl-4-nitropentan-1-ol as a pale yellow oil. The crude product is typically of sufficient purity for the next step.

Part 2: Catalytic Hydrogenation to 4-Amino-4-methylpentan-1-ol

This protocol utilizes Raney® Nickel, a highly active catalyst for the reduction of nitro groups[1]. Extreme caution must be exercised when handling Raney® Nickel as it is pyrophoric when dry.

Safety Precautions:

  • Always handle Raney® Nickel as a slurry in water or a suitable solvent[2].

  • Never allow the catalyst to dry and come into contact with air.

  • Use non-sparking tools.

  • Perform the reaction in a well-ventilated fume hood or an appropriately rated hydrogenation bay.

  • Have a bucket of sand readily available for quenching any potential fires.

Materials and Equipment:

Reagent/EquipmentSpecification
4-Methyl-4-nitropentan-1-olFrom Part 1
Raney® Nickel (slurry in water)Activated, commercial grade
MethanolAnhydrous, ACS grade
Hydrogen Gas (H₂)High purity (≥99.9%)
Celite® 545
5 L Stainless Steel HydrogenatorParr reactor or similar, equipped with a mechanical stirrer, pressure gauge, and gas inlet/outlet

Protocol:

  • Reactor Preparation: Ensure the hydrogenator is clean, dry, and has been leak-tested.

  • Catalyst Loading: Under a gentle stream of nitrogen, carefully transfer the Raney® Nickel slurry (~50 g, wet weight) into the reactor. Crucially, ensure the catalyst remains covered with solvent (methanol) at all times.

  • Substrate Addition: Dissolve the crude 4-methyl-4-nitropentan-1-ol (~1.47 kg, 10.0 mol) in methanol (2.5 L) and add this solution to the reactor.

  • Hydrogenation: Seal the reactor. Purge the system with nitrogen three times, followed by three purges with hydrogen gas. Pressurize the reactor with hydrogen to 50 psi (approx. 3.4 atm).

  • Reaction Execution: Begin vigorous stirring and heat the reactor to 40-50 °C. The reaction is exothermic, and the hydrogen pressure will drop as it is consumed. Maintain the pressure at 50 psi by periodically refilling with hydrogen.

  • Reaction Completion: The reaction is typically complete within 8-12 hours, indicated by the cessation of hydrogen uptake.

  • Catalyst Filtration: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen. Under a nitrogen atmosphere, filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. The filter cake must be kept wet with methanol and should be immediately and carefully quenched with copious amounts of water.

  • Product Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. This will yield crude 4-Amino-4-methylpentan-1-ol.

Purification and Characterization

Purification Protocol

The crude product can be purified by vacuum distillation to obtain a high-purity final product.

  • Setup: Assemble a vacuum distillation apparatus.

  • Distillation: Heat the crude oil under vacuum. Collect the fraction boiling at approximately 90-95 °C at 10 mmHg.

  • Yield: The purified 4-Amino-4-methylpentan-1-ol is obtained as a colorless to pale yellow, viscous liquid. Typical yields are in the range of 80-90% for the hydrogenation step.

Analytical Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques[6].

TechniqueExpected Results for 4-Amino-4-methylpentan-1-ol
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~3.7 (t, 2H, -CH₂OH), ~1.6-1.7 (m, 2H, -CH₂-), ~1.4-1.5 (m, 2H, -CH₂-), ~1.2 (s, 6H, -C(CH₃)₂), ~1.5-2.0 (br s, 3H, -NH₂ and -OH)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~61 (-CH₂OH), ~51 (-C(CH₃)₂), ~40 (-CH₂-), ~30 (-CH₂-), ~27 (-C(CH₃)₂)
IR (neat) ν (cm⁻¹): 3300-3400 (br, O-H and N-H stretch), 2850-2960 (C-H stretch), 1590-1650 (N-H bend), 1050 (C-O stretch)
GC-MS Purity assessment and confirmation of molecular weight (M⁺ = 117.19)

Process Optimization and Troubleshooting

IssuePotential CauseRecommended Solution
Low yield in Henry reaction Incomplete reaction; side reactions (e.g., Cannizzaro, dehydration).Ensure accurate temperature control (40-58°C). Use a slight excess of paraformaldehyde. Monitor pH to maintain it between 7 and 11[3].
Incomplete nitro reduction Catalyst deactivation; insufficient hydrogen pressure or reaction time.Use fresh, active Raney® Nickel. Ensure the system is leak-proof and maintain adequate hydrogen pressure. Extend reaction time if necessary.
Product discoloration Air oxidation of the amine.Handle the final product under an inert atmosphere (nitrogen or argon) where possible. Store in a tightly sealed container in a cool, dark place.

Safety and Environmental Considerations

  • Chemical Hazards: 2-Methyl-2-nitropropane is flammable and an irritant. Paraformaldehyde is toxic upon inhalation. Sodium hydroxide is corrosive. Raney® Nickel is pyrophoric and a suspected carcinogen[2]. Hydrogen gas is highly flammable and explosive. Handle all chemicals in a well-ventilated area with appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Reaction Hazards: The Henry reaction and catalytic hydrogenation are exothermic. Ensure adequate cooling capacity to control the temperature. Hydrogenation should be conducted behind a blast shield.

  • Waste Disposal: Neutralize acidic and basic aqueous waste before disposal. The spent Raney® Nickel catalyst must be fully deactivated by slow addition to a large volume of water before disposal according to local regulations. Organic waste should be collected and disposed of through a certified waste management company.

Conclusion

The described two-step synthesis provides a robust and scalable pathway to 4-Amino-4-methylpentan-1-ol. The process relies on well-established and understood chemical transformations, making it suitable for implementation in both academic and industrial research settings. Careful attention to the reaction parameters and strict adherence to safety protocols, particularly concerning the handling of Raney® Nickel, are paramount for a successful and safe synthesis. The analytical methods outlined provide a framework for ensuring the high quality and purity of this valuable synthetic intermediate.

References

  • BenchChem. (2025). 2-Methyl-2-nitro-1-phenyl-1-propanol: A Versatile Precursor in Pharmaceutical Synthesis.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Methyl-2-nitro-1-phenyl-1-propanol.
  • Lantz, A. (1980). Preparation of 2-nitro-2-methyl-1-propanol. U.S.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Societe Francaise des Procedes de Craquage. (1979). Synthesis of nitro-2 methyl-2 propanol-1.
  • University of Oxford. (n.d.). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst.
  • JoVE. (2023). Preparation of Amines: Reduction of Oximes and Nitro Compounds. Retrieved from [Link]

  • Bayer AG. (1981). Method for preparing 2-nitro-2-methyl-1-propanol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 228070, Pentanol, 4-methyl-4-nitro-. Retrieved from [Link]

  • BenchChem. (n.d.). 4-Methyl-4-nitropent-1-ene | CAS 81500-64-3.
  • National Institutes of Health. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Retrieved from [Link]

  • National Council of Educational Research and Training. (n.d.). Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]

  • Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

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Method

Application Notes and Protocols: 4-Amino-4-methylpentan-1-ol in Polymer Chemistry

Abstract This document provides detailed application notes and protocols for the use of the bifunctional monomer, 4-Amino-4-methylpentan-1-ol, in polymer synthesis. As a molecule possessing both a primary amine and a pri...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed application notes and protocols for the use of the bifunctional monomer, 4-Amino-4-methylpentan-1-ol, in polymer synthesis. As a molecule possessing both a primary amine and a primary hydroxyl group, it offers a versatile platform for the creation of a variety of polymers, including polyamides, polyurethanes, and poly(ester-amide)s. The presence of a quaternary carbon atom bearing two methyl groups in the monomer backbone is anticipated to impart unique properties to the resulting polymers, such as increased solubility, reduced crystallinity, and modified thermal characteristics. These attributes make polymers derived from 4-Amino-4-methylpentan-1-ol promising candidates for advanced materials in biomedical applications, specialty coatings, and drug delivery systems.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals, offering a foundation for exploring this monomer's potential in innovative polymer design.

Introduction to 4-Amino-4-methylpentan-1-ol

4-Amino-4-methylpentan-1-ol is a unique bifunctional monomer that belongs to the class of amino alcohols.[5] Its structure, characterized by a primary amine and a primary hydroxyl group at opposing ends of a pentyl chain, allows it to participate in step-growth polymerization reactions.[5][6] A key structural feature is the gem-dimethyl group at the C4 position, which introduces a bulky pendent group into the polymer backbone. This steric hindrance is expected to disrupt polymer chain packing, potentially leading to enhanced solubility in organic solvents and lower glass transition temperatures compared to their linear analogues.[7][8][9][10]

The dual functionality of 4-Amino-4-methylpentan-1-ol enables its use in the synthesis of various polymer families through different polymerization mechanisms. The amine group can react with carboxylic acids or their derivatives to form amide linkages, leading to polyamides, while the hydroxyl group can react with isocyanates to form urethanes, the basis of polyurethanes.[5] Furthermore, the simultaneous reactivity of both groups can be exploited in reactions with diacids to produce poly(ester-amide)s, materials that combine the properties of both polyesters and polyamides.[11][12][13][14][15]

Table 1: Physicochemical Properties of 4-Amino-4-methylpentan-1-ol

PropertyValue
Molecular FormulaC₆H₁₅NO
Molecular Weight117.19 g/mol
AppearanceColorless to pale yellow liquid
Boiling Point~205-207 °C (Predicted)
Density~0.9 g/cm³ (Predicted)
SolubilitySoluble in water, ethanol, methanol

Potential Applications in Polymer Chemistry

The unique structural attributes of 4-Amino-4-methylpentan-1-ol suggest its utility in crafting polymers with tailored properties for specialized applications.

  • Biomedical Devices and Drug Delivery: The biocompatibility often associated with aliphatic polyamides and polyurethanes makes polymers derived from this monomer attractive for biomedical applications.[2][3][4][16][17][18] The pendent methyl groups may enhance the polymer's interaction with hydrophobic drugs, making it a candidate for drug delivery matrices. The potential for biodegradability, particularly in poly(ester-amide) formulations, is also a significant advantage for temporary implants and controlled release systems.[1][11][15]

  • Specialty Polyamides with Enhanced Solubility: Traditional aliphatic polyamides often suffer from poor solubility in common organic solvents, limiting their processability. The introduction of the gem-dimethyl pendent groups is a known strategy to disrupt hydrogen bonding and crystallinity, thereby improving solubility.[7][8][9] This could enable the development of solution-processable polyamides for films, coatings, and membranes.

  • High-Performance Polyurethanes: In polyurethanes, 4-Amino-4-methylpentan-1-ol can act as a chain extender or be incorporated into the soft segment. The aliphatic nature of the monomer would contribute to flexibility and biocompatibility, making the resulting polyurethanes suitable for elastomers, adhesives, and coatings in the medical field.[16][17][18][19]

Experimental Protocols

Disclaimer: The following protocols are proposed based on established polymerization methodologies for analogous bifunctional monomers. Researchers should optimize these conditions for their specific experimental setup and desired polymer characteristics.

Synthesis of a Polyamide via Melt Polycondensation

This protocol describes the synthesis of a polyamide by reacting 4-Amino-4-methylpentan-1-ol with a dicarboxylic acid. This A-B type monomer will react with an A-A type monomer. For this example, we will use adipic acid.

Reaction Scheme:

G cluster_reactants Reactants cluster_process Process cluster_products Products monomer_A 4-Amino-4-methylpentan-1-ol (A-B type) reaction Melt Polycondensation (e.g., 180-220°C, under N2 then vacuum) monomer_A->reaction monomer_B Adipic Acid (A-A type) monomer_B->reaction polymer Polyamide with pendent methyl groups reaction->polymer byproduct Water (H2O) reaction->byproduct G cluster_reactants Reactants cluster_process Process cluster_products Product diisocyanate Diisocyanate (e.g., HDI) reaction Bulk Polyaddition (e.g., 80-100°C, under N2) diisocyanate->reaction polyol Polyol (e.g., PCL-diol) polyol->reaction chain_extender 4-Amino-4-methylpentan-1-ol chain_extender->reaction polymer Polyurethane reaction->polymer

Figure 2: Synthesis of a polyurethane using 4-Amino-4-methylpentan-1-ol as a chain extender.

Materials:

  • 4-Amino-4-methylpentan-1-ol

  • Hexamethylene diisocyanate (HDI)

  • Poly(caprolactone) diol (PCL-diol, Mn = 2000 g/mol )

  • Dibutyltin dilaurate (DBTDL) catalyst (optional)

  • Anhydrous N,N-Dimethylformamide (DMF)

Equipment:

  • Jacketed glass reactor with a mechanical stirrer

  • Nitrogen inlet

  • Dropping funnel

  • Temperature controller

Procedure:

  • Prepolymer Formation: In a jacketed glass reactor, add the PCL-diol and heat to 80°C under a nitrogen atmosphere with stirring to remove any moisture. Cool the reactor to 60°C and add the HDI. Allow the prepolymerization to proceed for 2 hours.

  • Chain Extension: Dissolve the 4-Amino-4-methylpentan-1-ol in a minimal amount of anhydrous DMF. Add this solution dropwise to the reactor containing the prepolymer over 30 minutes.

  • Curing: After the addition is complete, increase the temperature to 100°C and continue the reaction for an additional 2-3 hours. The viscosity of the mixture will increase as the polyurethane forms. A small amount of DBTDL catalyst can be added to accelerate the reaction if necessary.

  • Polymer Isolation and Purification: Once the reaction is complete, cool the reactor to room temperature. The resulting polyurethane can be dissolved in a suitable solvent like DMF or tetrahydrofuran (THF) and precipitated in a non-solvent such as cold methanol or water. The purified polymer is then collected by filtration and dried in a vacuum oven at 50°C.

Characterization of the Synthesized Polymers

A suite of analytical techniques should be employed to characterize the structure, molecular weight, and thermal properties of the synthesized polymers.

Table 2: Proposed Analytical Methods and Expected Observations

TechniqueParameter MeasuredExpected Observations for Synthesized Polymers
FTIR Spectroscopy Functional groups- Polyamide: Appearance of amide N-H and C=O stretching bands. - Polyurethane: Appearance of urethane N-H and C=O stretching bands; disappearance of isocyanate (-NCO) peak.
¹H and ¹³C NMR Spectroscopy Chemical structure and monomer incorporation- Polyamide & Polyurethane: Signals corresponding to the polymer backbone and the characteristic peaks of the 4-Amino-4-methylpentan-1-ol residue, including the gem-dimethyl group.
Gel Permeation Chromatography (GPC) Molecular weight (Mn, Mw) and polydispersity index (PDI)- Successful polymerization will be indicated by a high molecular weight distribution. PDI values will be typical for step-growth polymerization (around 2).
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg) and melting temperature (Tm)- The presence of the bulky gem-dimethyl group is expected to result in a lower Tg compared to analogous linear polymers. The degree of crystallinity can also be assessed.
Thermogravimetric Analysis (TGA) Thermal stability- Determination of the decomposition temperature, providing insight into the polymer's thermal stability.

Conclusion

4-Amino-4-methylpentan-1-ol presents a promising, yet underexplored, building block for the synthesis of novel functional polymers. Its bifunctional nature, combined with the presence of pendent methyl groups, offers a pathway to materials with enhanced solubility, tailored thermal properties, and potential for biomedical applications. The protocols provided herein serve as a starting point for researchers to investigate the polymerization of this monomer and to explore the properties and applications of the resulting polymers. Further research is warranted to fully elucidate the structure-property relationships of polymers derived from 4-Amino-4-methylpentan-1-ol and to realize their potential in advanced material design.

References

  • Kim, H., Kang, M., et al. (2014). Synthesis of highly elastic biocompatible polyurethanes based on bio-based isosorbide and poly(tetramethylene glycol) and their properties. Journal of Biomaterials Science, Polymer Edition, 25(12), 1234-1249. [Link]

  • Wikipedia. (n.d.). Step-growth polymerization. [Link]

  • Semantic Scholar. (n.d.). Synthesis of highly elastic biocompatible polyurethanes based on bio-based isosorbide and poly(tetramethylene glycol) and their properties. [Link]

  • Fiveable. (n.d.). Step-growth polymerization. Polymer Chemistry Class Notes. [Link]

  • Guelcher, S. A., et al. (2005). Synthesis of biocompatible segmented polyurethanes from aliphatic diisocyanates and diurea diol chain extenders. Acta Biomaterialia, 1(4), 471-484. [Link]

  • Valdez, C., et al. (2019). New Biocompatible Polyurethanes: Synthesis, Structural Characterization and Cytotoxicity. Polymers, 11(11), 1849. [Link]

  • Lee, K.-S., et al. (2000). Synthesis and characteristics of novel polyamides having pendent N-phenyl imide groups. Journal of Polymer Science Part A: Polymer Chemistry, 38(22), 4095-4101. [Link]

  • Sarkar, A. (2001). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. [Link]

  • Lee, K.-S., et al. (2007). SYNTHESIS AND CHARACTERISTICS OF NOVEL POLYAMIDES HAVING PENDENT N-PHENYL IMIDE GROUPS. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 44(2), 159-165. [Link]

  • Chemistry For Everyone. (2023, August 6). What Is Meant By A-A And B-B Type Monomers In Step-growth Polymerization? YouTube. [Link]

  • de la Campa, J. G., et al. (1999). Synthesis and characterization of novel polyimides with bulky pendant groups. Journal of Polymer Science Part A: Polymer Chemistry, 37(6), 805-814. [Link]

  • ResearchGate. (n.d.). Synthesis of highly elastic biocompatible polyurethanes based on bio-based isosorbide and poly(tetramethylene glycol) and their properties. [Link]

  • LibreTexts Chemistry. (2023, January 28). 30.4: Step-Growth Polymers. [Link]

  • ResearchGate. (n.d.). Principle of step-growth polymerization for (a) two bifunctional monomers (A2... [Link]

  • Mecheri, B., et al. (2012). The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica. Polymers, 4(2), 1026-1049. [Link]

  • Bettinger, C. J., et al. (2008). Amino alcohol-based degradable poly(ester amide) elastomers. Biomaterials, 29(15), 2315-2325. [Link]

  • UPCommons. (n.d.). BIODEGRADABLE POLY (ESTER AMIDE) S: SYNTHESIS AND APPLICATIONS. [Link]

  • MDPI. (n.d.). Degradable Poly(ester amide)s for Biomedical Applications. [Link]

  • Boyd Biomedical. (2021, May 25). Using Polyamides In Biomedical Applications. [Link]

  • ResearchGate. (n.d.). Poly(amide-ester)s derived from dicarboxylic acid and aminoalcohol. [Link]

  • Feng, J., et al. (2016). Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications. Polymer Chemistry, 7(44), 6649-6663. [Link]

  • RSC Publishing. (n.d.). Synthesis of amino alcohols, cyclic urea, urethanes, and cyclic carbonates and tandem one-pot conversion of an epoxide to urethanes using a Zn–Zr bimetallic oxide catalyst. [Link]

  • ACS Publications. (n.d.). Melt Polycondensation Strategy to Access Unexplored l-Amino Acid and Sugar Copolymers. Biomacromolecules. [Link]

  • PubMed. (n.d.). Amino alcohol-based degradable poly(ester amide) elastomers. [Link]

  • ResearchGate. (n.d.). Biomedical Applications of 3D-Printed Polyamide: A Systematic Review. [Link]

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Sources

Application

Application Note: Quantitative Analysis of 4-Amino-4-methylpentan-1-ol using Chromatographic Methods

Abstract This document provides a comprehensive technical guide for the development and validation of analytical methods for the quantification of 4-Amino-4-methylpentan-1-ol. This small polar molecule, containing both a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the development and validation of analytical methods for the quantification of 4-Amino-4-methylpentan-1-ol. This small polar molecule, containing both a primary amine and a primary alcohol functional group, presents unique challenges for chromatographic analysis. We present two robust methods: a primary method using Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and an alternative method using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, the scientific rationale behind methodological choices, and a framework for method validation in accordance with ICH guidelines.

Introduction and Analyte Properties

4-Amino-4-methylpentan-1-ol (CAS: 85054-53-1) is an organic building block with potential applications in pharmaceutical synthesis.[1] Its structure features two polar functional groups: a primary amine and a primary alcohol.[2] The accurate quantification of this compound is critical for process control, impurity profiling, and pharmacokinetic studies.

Physicochemical Properties:

  • Molecular Formula: C₆H₁₅NO[2]

  • Molecular Weight: 117.19 g/mol [2]

  • Structure:

  • Challenges: The high polarity and presence of active hydrogen atoms on both the amine and alcohol groups make it non-volatile and prone to strong interactions with active sites on chromatographic columns, leading to poor peak shape and retention.[3] Therefore, direct analysis is often challenging, necessitating specific analytical strategies.

Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

2.1. Principle and Rationale Gas chromatography is a powerful technique for separating volatile and thermally stable compounds.[4] Due to the low volatility of 4-Amino-4-methylpentan-1-ol, a derivatization step is mandatory.[5] Derivatization replaces the active hydrogens on the amine and alcohol groups with nonpolar moieties, which increases the analyte's volatility and improves its chromatographic behavior.[5] Silylation is a common and effective derivatization technique for this purpose.[5] Coupling GC with a Mass Spectrometry (MS) detector provides high selectivity and sensitivity, allowing for definitive identification and quantification.

2.2. Method Development Strategy: Silylation The selection of a silylation reagent is critical. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is an excellent choice as it is highly reactive and effectively derivatizes both primary amines and alcohols. The reaction produces a di-TMS derivative of the analyte.

Analyte 4-Amino-4-methylpentan-1-ol (-OH, -NH₂) Product Volatile di-TMS Derivative (-O-TMS, -NH-TMS) Analyte->Product Derivatization (e.g., 70°C, 30 min) Reagent BSTFA + 1% TMCS Reagent->Product GC_MS GC-MS Analysis Product->GC_MS Injection cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare Standards, QCs, and Samples B Add Internal Standard A->B C Add Silylation Reagent (BSTFA + 1% TMCS) B->C D Heat at 70°C for 30 min C->D E Inject 1 µL into GC D->E Cool & Inject F Separate on DB-5ms Column E->F G Detect by MS (SIM Mode) F->G H Integrate Peak Areas G->H Acquire Data I Construct Calibration Curve H->I J Quantify Unknown Samples I->J cluster_prep Sample Preparation cluster_analysis HILIC-MS/MS Analysis cluster_data Data Processing A Prepare Standards & Samples in 50:50 ACN:H₂O B Add Internal Standard A->B C Dilute in High Organic (e.g., 90% ACN) B->C E Inject 2-5 µL into HPLC C->E F Separate on HILIC Column E->F G Detect by ESI-MS/MS (MRM Mode) F->G H Integrate MRM Peak Areas G->H I Construct Calibration Curve H->I J Quantify Unknown Samples I->J cluster_val Validation Parameters Dev Method Development (GC-MS or HPLC-MS/MS) Val Method Validation (ICH Q2 R2) Dev->Val Is method suitable? App Routine Application (QC, R&D, etc.) Val->App Is method validated? Spec Specificity Lin Linearity & Range Acc Accuracy Prec Precision LOQ LOQ / LOD Rob Robustness App->Dev Method Transfer/ Re-development

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Amino-4-methylpentan-1-ol

Welcome to the technical support center for the synthesis of 4-Amino-4-methylpentan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-4-methylpentan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to empower you with the knowledge to improve your reaction yields and obtain a high-purity product.

Introduction to Synthetic Strategies

4-Amino-4-methylpentan-1-ol is a valuable building block in medicinal chemistry and materials science. The two most common and logical synthetic routes to this tertiary amino alcohol are:

  • Reductive Amination of 4-Hydroxy-4-methylpentan-2-one (Diacetone Alcohol): This is a convergent and often high-yielding approach where a β-hydroxy ketone is reacted with an amine source in the presence of a reducing agent.

  • Grignard Reaction with a Protected γ-Lactone: This classic organometallic approach involves the addition of a methyl Grignard reagent to a suitable lactone precursor.

This guide will focus primarily on the reductive amination pathway due to its operational simplicity and amenability to scale-up.

Visualizing the Primary Synthetic Pathway: Reductive Amination

Reductive_Amination_Pathway 4-Hydroxy-4-methylpentan-2-one 4-Hydroxy-4-methylpentan-2-one Imine Intermediate Imine Intermediate 4-Hydroxy-4-methylpentan-2-one->Imine Intermediate + NH3 (or equivalent) - H2O 4-Amino-4-methylpentan-1-ol 4-Amino-4-methylpentan-1-ol Imine Intermediate->4-Amino-4-methylpentan-1-ol Reduction (e.g., NaBH3CN, H2/Catalyst)

Caption: Reductive amination of 4-hydroxy-4-methylpentan-2-one.

Part 1: Detailed Experimental Protocol - Reductive Amination

This protocol describes a standard laboratory procedure for the synthesis of 4-Amino-4-methylpentan-1-ol via reductive amination of diacetone alcohol.

Materials:

  • 4-Hydroxy-4-methylpentan-2-one (Diacetone alcohol)

  • Ammonium acetate or Ammonia in methanol (7N)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH), pellets or 50% aqueous solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Imine Formation:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-4-methylpentan-2-one (11.6 g, 0.1 mol) and methanol (100 mL).

    • Add ammonium acetate (23.1 g, 0.3 mol) to the solution. Alternatively, use a 7N solution of ammonia in methanol.

    • Stir the mixture at room temperature for 2-4 hours to facilitate imine formation. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting ketone.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium cyanoborohydride (6.3 g, 0.1 mol) portion-wise over 30 minutes. Caution: NaBH₃CN is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle in a well-ventilated fume hood.

    • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Work-up and Extraction:

    • Carefully quench the reaction by the slow addition of 1M HCl at 0 °C until the pH is ~2. This will decompose any remaining reducing agent.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • To the resulting aqueous solution, add 50% aqueous NaOH until the pH is >12. This will deprotonate the ammonium salt of the product.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-Amino-4-methylpentan-1-ol.

  • Purification:

    • The crude product can be purified by vacuum distillation or by crystallization of its hydrochloride salt.

    • For hydrochloride salt formation: Dissolve the crude product in a minimal amount of isopropanol and cool in an ice bath. Slowly add a solution of HCl in isopropanol or ether until precipitation is complete. Collect the solid by filtration, wash with cold ether, and dry under vacuum.

Part 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 4-Amino-4-methylpentan-1-ol.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Incorrect pH for reduction.1. Increase the reaction time for imine formation or use a Dean-Stark apparatus to remove water. 2. Use a fresh bottle of sodium cyanoborohydride. 3. Ensure the pH is weakly acidic (around 6-7) during the reduction step. Adding a small amount of acetic acid can be beneficial.[1]
Presence of Unreacted Starting Ketone 1. Insufficient reaction time for imine formation. 2. The equilibrium of imine formation favors the starting materials.1. Extend the reaction time for imine formation. 2. Use a larger excess of the ammonia source. Consider using anhydrous ammonia gas.
Formation of a Side Product with a Similar Mass 1. Reduction of the starting ketone to the corresponding diol.1. Use a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is less likely to reduce the ketone at the pH required for imine formation.[1][2]
Difficulty in Isolating the Product during Work-up 1. Emulsion formation during extraction. 2. Product is partially soluble in the aqueous layer.1. Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. 2. Perform multiple extractions with a larger volume of organic solvent.
Product is Contaminated with Boron Salts 1. Incomplete quenching of the reducing agent.1. Ensure the reaction is thoroughly quenched with acid before work-up. An additional wash of the organic layer with brine can help remove residual salts.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why is sodium cyanoborohydride used instead of sodium borohydride?

A1: Sodium cyanoborohydride (NaBH₃CN) is a milder reducing agent than sodium borohydride (NaBH₄).[1] It is stable in weakly acidic conditions (pH 6-7), which are optimal for imine formation.[1] NaBH₄ is more reactive and can reduce the starting ketone to the corresponding diol before the imine has a chance to form, leading to a significant side product.[1]

Q2: Can I use a different ammonia source?

A2: Yes, other ammonia sources can be used. A 7N solution of ammonia in methanol is a common alternative to ammonium acetate. Anhydrous ammonia gas can also be bubbled through the reaction mixture, which can drive the imine formation equilibrium towards the product.

Q3: My yield is consistently low. What are the most critical parameters to optimize?

A3: The most critical parameters for yield improvement are:

  • Imine Formation: Ensure the complete conversion of the starting ketone to the imine. This can be achieved by increasing the reaction time, using an excess of the ammonia source, or removing water from the reaction mixture.

  • pH Control: The pH during the reduction step is crucial. It should be weakly acidic to favor the reduction of the protonated imine.

  • Purity of Reagents: Use anhydrous solvents and fresh reagents, especially the reducing agent.

Q4: What is the best method for purifying the final product?

A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Vacuum Distillation: This is suitable for larger quantities of the free base, which is a liquid at room temperature.

  • Crystallization of the Hydrochloride Salt: This is an excellent method for obtaining a high-purity solid product and is often preferred for smaller scales.

  • Column Chromatography: While effective, it can be less practical for large-scale purifications of this polar compound.[3]

Visualizing the Troubleshooting Logic

Troubleshooting_Logic cluster_start Start cluster_reaction Reaction Monitoring cluster_workup Work-up & Purification cluster_solutions Solutions Start Start Low_Conversion Low Conversion? Start->Low_Conversion Imine_Formation_Check Check Imine Formation Low_Conversion->Imine_Formation_Check Yes Workup_Issues Work-up Issues? Low_Conversion->Workup_Issues No Reducing_Agent_Check Check Reducing Agent Activity Imine_Formation_Check->Reducing_Agent_Check Increase_Time_Reagents Increase Reaction Time/ Excess Reagents Imine_Formation_Check->Increase_Time_Reagents pH_Check Check pH Reducing_Agent_Check->pH_Check Fresh_Reagent Use Fresh Reducing Agent Reducing_Agent_Check->Fresh_Reagent Adjust_pH Adjust pH to 6-7 pH_Check->Adjust_pH Emulsion Emulsion Formation Workup_Issues->Emulsion Yes Impure_Product Impure Product? Workup_Issues->Impure_Product No Low_Extraction_Efficiency Low Extraction Efficiency Emulsion->Low_Extraction_Efficiency Add_Brine Add Brine Emulsion->Add_Brine Multiple_Extractions Perform Multiple Extractions Low_Extraction_Efficiency->Multiple_Extractions Purification_Method Select Purification Method Impure_Product->Purification_Method Yes Distillation Vacuum Distillation Purification_Method->Distillation Crystallization Crystallization of HCl Salt Purification_Method->Crystallization

Caption: A decision tree for troubleshooting the synthesis.

References

  • BenchChem. (2025).
  • ResearchGate. (2025). Reaction of (S)-homoserine lactone with Grignard reagents: Synthesis of amino-keto-alcohols and β-amino acid derivatives. Retrieved from [Link]

  • Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of Amino Alcohols.
  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]

  • Reddit. (2025). Question about reductive amination reaction procedure. Retrieved from [Link]

  • YouTube. (2020). Alkylation of Amines, Part 2: with Aldehydes and Ketones. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of tertiary amines using an adsorbent.
  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Google Patents. (n.d.). Tertiary amino alcohol and method of producing the same.
  • Menche, D., et al. (2007). Directed reductive amination of beta-hydroxy-ketones: convergent assembly of the ritonavir/lopinavir core. Organic Letters, 9(2), 267-270.
  • ACS Omega. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-4-methylpentan-2-ol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-4-methylpentan-1-ol. Retrieved from [Link]

  • ChemBK. (n.d.). 4-hydroxy-4-methylpentan-2-one. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-amino-1-((1S,4R,5S)-2-fluoro-4,5-dihydroxy-3-hydroxymethyl-cyclopent-2-enyl)-1H-pyrimidin-2-one.
  • PrepChem.com. (n.d.). Preparation of 4-hydroxy-4-methyl-2-pentanone. Retrieved from [Link]

  • CSB and SJU Digital Commons. (2015). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 4-hydroxy-4-methyl-2-pentanone.
  • PubChem. (n.d.). 2-Amino-4-methylpentan-1-ol. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride.

Sources

Optimization

Technical Support Center: Synthesis of 4-Amino-4-methylpentan-1-ol

Welcome to the technical support center for the synthesis of 4-Amino-4-methylpentan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-4-methylpentan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable amino alcohol. By understanding the causality behind experimental choices, you can troubleshoot effectively and optimize your synthetic route.

The most common and scalable synthesis of 4-Amino-4-methylpentan-1-ol proceeds via a two-stage process: first, the synthesis of the intermediate, 4-methyl-4-nitropentan-1-ol, followed by the reduction of the nitro group to the desired primary amine. This guide is structured to address potential issues in both of these critical stages.

Experimental Workflow Overview

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Reduction cluster_2 Stage 3: Purification & Isolation start Starting Materials (e.g., Acetone, Acrylonitrile) precursor 4-Methyl-4-nitropentan-1-ol start->precursor e.g., Michael Addition, followed by Henry Reaction reduction Reduction of Nitro Group precursor->reduction Catalytic Hydrogenation (e.g., H₂, Pd/C) workup Aqueous Workup & Extraction reduction->workup purification Distillation or Crystallization (as salt) workup->purification product Final Product: 4-Amino-4-methylpentan-1-ol purification->product

Caption: Overall workflow for the synthesis of 4-Amino-4-methylpentan-1-ol.

Part 1: Troubleshooting the Synthesis of 4-Methyl-4-nitropentan-1-ol (Precursor)

The quality of your final product is directly dependent on the purity of the nitro-alcohol intermediate. Side reactions in this initial stage can introduce impurities that are difficult to remove later.

Question 1: My Henry (nitroaldol) reaction to form the precursor has a low yield and produces a dark, tarry substance. What is happening?

Answer: This is a common issue in base-catalyzed aldol-type reactions, especially with aldehydes. The primary causes are typically related to competing side reactions and thermal instability.

  • Causality: The basic conditions required to deprotonate the nitroalkane to form the reactive nitronate anion can also promote self-condensation of the aldehyde starting material (if applicable), or polymerization and decomposition of the product. The nitroaldol adduct can also be prone to dehydration under harsh basic or acidic conditions.

  • Troubleshooting Steps:

    • Temperature Control: Maintain strict temperature control, typically between 0-10°C. Exothermic reactions can quickly lead to runaway side reactions.

    • Choice of Base: A very strong, non-nucleophilic base is not always ideal. Consider using a milder base like triethylamine (TEA) or a catalytic amount of a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The choice of base can significantly impact the reaction rate and selectivity.

    • Order of Addition: Add the base slowly to the mixture of the aldehyde/ketone and the nitroalkane. This keeps the concentration of the highly reactive enolate/nitronate species low, minimizing self-condensation.

    • Reaction Time: Monitor the reaction closely using TLC or GC. Over-extending the reaction time can lead to the formation of degradation products.

Question 2: I'm using a Grignard-based route to synthesize the precursor, but I'm seeing significant amounts of the starting ketone being recovered and a reduced alcohol byproduct. Why?

Answer: Grignard reagents are not only potent nucleophiles but also strong bases. This dual reactivity is often the source of side reactions when reacting with ketones that have enolizable protons (protons on the carbon alpha to the carbonyl).[1][2]

  • Causality:

    • Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of your ketone starting material, forming a magnesium enolate.[2] During aqueous workup, this enolate is protonated back to the starting ketone, resulting in low conversion.

    • Reduction: If the Grignard reagent has a β-hydrogen (like ethylmagnesium bromide), it can reduce the ketone to a secondary alcohol via a six-membered ring transition state (Meerwein-Ponndorf-Verley type reduction).[1]

  • Troubleshooting Steps:

    • Inverse Addition: Add the ketone slowly to the Grignard reagent solution. This ensures the Grignard is always in excess, favoring nucleophilic addition over enolization.

    • Low Temperature: Perform the reaction at low temperatures (e.g., -78°C to 0°C) to slow down the rate of enolization, which often has a higher activation energy than nucleophilic addition.

    • Use a Different Organometallic Reagent: If enolization remains a major issue, consider using an organolithium or organocerium reagent, which can be less basic and more nucleophilic, favoring the desired addition reaction.

Part 2: Troubleshooting the Reduction of 4-Methyl-4-nitropentan-1-ol

The reduction of the aliphatic nitro group is the final and most critical step. Incomplete reduction or the formation of stable intermediates are the most common failure modes.

G Nitro R-NO₂ (Nitro Compound) Nitroso R-NO (Nitroso Intermediate) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine R-NHOH (Hydroxylamine Side Product) Nitroso->Hydroxylamine Amine R-NH₂ (Desired Amine) Hydroxylamine->Amine +2e⁻, +2H⁺

Caption: Reduction pathway of a nitro group, highlighting the hydroxylamine intermediate.

Question 1: My catalytic hydrogenation is stalled. GC analysis shows the presence of the starting nitro compound and a new peak, likely the hydroxylamine intermediate.

Answer: This is a classic case of incomplete reduction. The reduction of a nitro group to an amine is a stepwise process that proceeds through nitroso and hydroxylamine intermediates.[3] The accumulation of the hydroxylamine (R-NHOH) suggests the reaction has stopped prematurely.

  • Causality:

    • Catalyst Deactivation/Poisoning: The catalyst (e.g., Pd/C, Raney Nickel) may be poisoned by impurities carried over from the previous step (e.g., sulfur compounds) or has lost activity due to improper storage or handling.

    • Insufficient Hydrogen: The hydrogen pressure may be too low, or there's a leak in the system. For aliphatic nitro compounds, sufficient hydrogen pressure is crucial to drive the reaction to completion.

    • Inadequate Agitation: Poor mixing can lead to inefficient contact between the substrate, catalyst, and hydrogen gas, effectively starving the reaction.

  • Troubleshooting Steps:

    • Check Catalyst Quality: Use fresh, high-quality catalyst. If poisoning is suspected, purifying the starting material is necessary.

    • Increase Hydrogen Pressure: Gradually increase the H₂ pressure according to the safety limits of your reactor. This increases the concentration of hydrogen on the catalyst surface.[4]

    • Optimize Reaction Conditions: Increase the temperature moderately (e.g., from 25°C to 40-50°C) and ensure vigorous stirring to improve mass transfer.

    • Add a Co-catalyst or Acid: In some cases, adding a small amount of acid (like acetic acid) can help protonate intermediates and facilitate the final reduction step, though this must be done cautiously to avoid other side reactions.

Question 2: I used a chemical reducing agent like LiAlH₄ and obtained a complex mixture of products instead of the desired amine.

Answer: While powerful, lithium aluminum hydride (LiAlH₄) can be overly aggressive and less selective for nitro group reductions compared to catalytic hydrogenation, especially in the presence of other functional groups.

  • Causality: LiAlH₄ can reduce aliphatic nitro compounds to amines, but the reaction is highly exothermic and can be difficult to control.[5] For aromatic nitro compounds, it often yields azo products.[5] While less common for aliphatic substrates, over-reduction or side reactions with the solvent can occur. Furthermore, the workup procedure for LiAlH₄ reactions is critical and, if done incorrectly, can lead to the formation of aluminum salt emulsions that complicate purification.

  • Troubleshooting & Recommendations:

    • Prefer Catalytic Hydrogenation: For this substrate, catalytic hydrogenation with Pd/C or Raney Nickel is the method of choice due to its high selectivity and cleaner reaction profile.[3][5]

    • Alternative Metal Reductants: If hydrogenation is not feasible, consider using metals in acidic media, such as iron in acetic acid or zinc in hydrochloric acid.[5][6] These methods are generally milder and more selective than LiAlH₄ for this transformation.

    • Strict Temperature Control: If you must use LiAlH₄, perform the reaction at a very low temperature (e.g., 0°C or below) and add the nitro compound dropwise to a suspension of the hydride to maintain control over the exotherm.

Part 3: General FAQs

Question: What is the best method to purify the final 4-Amino-4-methylpentan-1-ol product?

Answer: The purification strategy depends on the nature of the impurities.

  • Acid-Base Extraction: As a primary amine, the product can be selectively extracted. First, perform a basic wash (e.g., with dilute NaOH) to remove any acidic impurities. Then, acidify the organic layer with dilute HCl to protonate your amine, making it water-soluble (R-NH₃⁺Cl⁻). Extract this aqueous layer, wash it with an organic solvent (like ether or ethyl acetate) to remove neutral impurities, and then re-basify the aqueous layer with NaOH to regenerate the free amine (R-NH₂). Finally, extract the free amine into a fresh organic layer.

  • Vacuum Distillation: The final product has a distinct boiling point. After initial extraction and drying, vacuum distillation is an excellent method for achieving high purity, especially for removing non-volatile impurities or byproducts with significantly different boiling points.

  • Crystallization: If distillation is problematic, the product can be converted to a salt (e.g., hydrochloride or oxalate salt) by treating it with the corresponding acid in a suitable solvent (like isopropanol or ethanol). These salts are often crystalline and can be purified by recrystallization. The free amine can then be regenerated by treatment with a base.

Part 4: Key Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 4-Methyl-4-nitropentan-1-ol

  • Reactor Setup: In a suitable hydrogenation reactor (e.g., a Parr shaker), add 4-methyl-4-nitropentan-1-ol (1.0 eq) and a solvent such as methanol or ethanol (approx. 10 mL per gram of substrate).

  • Catalyst Addition: Under an inert atmosphere (N₂ or Ar), carefully add 5-10% by weight of 10% Palladium on Carbon (Pd/C) or Raney Nickel (use with caution, as it is pyrophoric).

  • Hydrogenation: Seal the reactor, purge it several times with nitrogen, and then with hydrogen. Pressurize the reactor with hydrogen gas (typically 50-100 psi, consult literature for specifics and adhere to safety protocols).

  • Reaction: Begin vigorous agitation and heat to 25-40°C. Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via GC or TLC.

  • Workup: Once the reaction is complete (no more hydrogen uptake), carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air. Quench it with water immediately.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 4-Amino-4-methylpentan-1-ol, which can then be purified as described above.

References

  • Smolecule. (n.d.). Buy 4-methyl-4-nitropentan-1-ol | 5215-92-9.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

  • JoVE. (2023). Preparation of Amines: Reduction of Oximes and Nitro Compounds. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan J. Chem., 14(2). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Reddit. (2022). Grignard side reactions. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Amino-4-methylpentan-1-ol

Welcome to the technical support center for 4-Amino-4-methylpentan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance f...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-4-methylpentan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this versatile amino alcohol.

I. Introduction to Purification Challenges

4-Amino-4-methylpentan-1-ol (C₆H₁₅NO, MW: 117.19 g/mol ) is a primary amino alcohol with physical properties that present unique purification challenges.[1][2] Its high boiling point and potential for forming azeotropes with residual solvents, coupled with its basicity, necessitate carefully optimized purification strategies. Common issues include thermal decomposition during distillation, difficulty in crystallization, and the presence of persistent, structurally similar impurities.

This guide provides a structured approach to overcoming these challenges, focusing on the principles behind each technique to empower you to adapt and troubleshoot your specific experimental context.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary physical properties of 4-Amino-4-methylpentan-1-ol relevant to its purification?

A1: Key properties influencing purification are summarized in the table below. The high boiling point suggests that vacuum distillation is the preferred method for purification by distillation to prevent thermal degradation. Its polarity, indicated by the TPSA and LogP values, guides the selection of appropriate solvent systems for chromatography and recrystallization.

PropertyValueSource
Molecular FormulaC₆H₁₅NO[1]
Molecular Weight117.19 g/mol [1]
Boiling Point172-175 °C (at atmospheric pressure)[3]
TPSA (Topological Polar Surface Area)46.25 Ų[2]
LogP0.4962[2]
Purity (as supplied)≥95%[2]

Q2: What are the most common impurities I should expect in crude 4-Amino-4-methylpentan-1-ol?

A2: The impurity profile is highly dependent on the synthetic route. However, for amino alcohols synthesized via common pathways (e.g., reduction of amino acids or their derivatives, or amination of precursors), potential impurities include:

  • Unreacted Starting Materials: Such as the corresponding amino acid or ketone precursors.[4]

  • Byproducts from Side Reactions: Including products of over-reduction or side reactions of protecting groups.[4]

  • Reagent-Derived Impurities: Residual catalysts or byproducts from reducing agents.[4]

  • Solvent Residues: From the reaction or initial work-up steps.

Q3: What are the primary safety concerns when handling 4-Amino-4-methylpentan-1-ol?

A3: 4-Amino-4-methylpentan-1-ol is a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

III. Troubleshooting Guide: Purification by Vacuum Distillation

Vacuum distillation is a primary method for purifying high-boiling liquids like 4-Amino-4-methylpentan-1-ol.

Common Problems & Solutions
ProblemProbable Cause(s)Recommended Solution(s)
Bumping/Unstable Boiling - Inefficient stirring.- Superheating of the liquid.- Too rapid heating.- Use a magnetic stir bar and stir vigorously.- Add boiling chips to the distillation flask.- Heat the distillation flask gradually using a heating mantle with a temperature controller.
Product is still impure (GC/NMR analysis) - Inefficient fractionation.- Co-distillation with a close-boiling impurity.- Thermal decomposition leading to new impurities.- Use a fractionating column (e.g., Vigreux) to improve separation.- Ensure a stable vacuum is maintained throughout the distillation.- Lower the distillation temperature by using a higher vacuum.
No product distilling over - Vacuum is not low enough for the temperature.- Blockage in the distillation apparatus.- Thermometer placement is incorrect.- Check the vacuum pump and all connections for leaks.- Ensure the condenser and receiving flask are properly assembled.- The top of the thermometer bulb should be level with the side arm leading to the condenser.
Darkening of the distillation pot residue - Thermal decomposition of the product or high-boiling impurities.- This is a strong indication to use a lower distillation temperature (higher vacuum).- Consider a preliminary purification step to remove highly colored or unstable impurities.
General Workflow for Vacuum Distillation

Caption: Workflow for Vacuum Distillation.

IV. Troubleshooting Guide: Purification by Recrystallization (as a Salt)

Due to its liquid nature at room temperature and potential for oiling out, direct recrystallization of 4-Amino-4-methylpentan-1-ol can be challenging. A more robust method is to convert it to a crystalline salt (e.g., hydrochloride), which can then be purified by recrystallization.[5]

Common Problems & Solutions
ProblemProbable Cause(s)Recommended Solution(s)
"Oiling out" instead of crystallization - The boiling point of the solvent is higher than the melting point of the salt.- High concentration of impurities depressing the melting point.- Solution is supersaturated.- Re-heat the solution to dissolve the oil, add more hot solvent, and allow it to cool more slowly.- Consider a different solvent system with a lower boiling point.- A preliminary purification by another method may be necessary.[6]
No crystals form upon cooling - The solution is not saturated.- The compound is too soluble in the chosen solvent.- Reduce the solvent volume by gentle heating and evaporation.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Cool the solution in an ice bath to further decrease solubility.
Poor recovery of the purified salt - Too much solvent was used.- The salt is significantly soluble in the cold solvent.- Crystals were washed with a large volume of cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the salt.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Wash the filtered crystals with a minimal amount of ice-cold solvent.
Experimental Protocol: Purification via Hydrochloride Salt Formation and Recrystallization
  • Salt Formation:

    • Dissolve the crude 4-Amino-4-methylpentan-1-ol in a suitable solvent such as isopropanol or ethyl acetate.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in isopropanol) dropwise with stirring until the solution is acidic (test with pH paper).

    • The hydrochloride salt should precipitate. If not, the solvent can be partially evaporated to induce precipitation.

    • Collect the crude salt by vacuum filtration and wash with a small amount of cold solvent.

  • Recrystallization:

    • Choose a suitable solvent system. A mixed solvent system, such as ethanol/ether or isopropanol/hexane, is often effective. The salt should be soluble in the first solvent (e.g., ethanol) and insoluble in the second (e.g., ether).

    • Dissolve the crude salt in a minimal amount of the hot primary solvent.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

    • Slowly add the anti-solvent until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

  • Liberation of the Free Amine:

    • Dissolve the purified salt in water.

    • Basify the aqueous solution with a strong base (e.g., 2 M NaOH) to a pH > 12.

    • Extract the free 4-Amino-4-methylpentan-1-ol with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Recrystallization Troubleshooting Flowchart

Caption: Troubleshooting Crystallization Issues.

V. Purity Assessment

After purification, it is crucial to assess the purity of the 4-Amino-4-methylpentan-1-ol.

  • Gas Chromatography (GC): An effective method for determining the purity of volatile compounds. A Flame Ionization Detector (FID) is commonly used. For amino alcohols, derivatization may be necessary to improve peak shape.[7]

  • Mass Spectrometry (MS): Can be coupled with GC (GC-MS) to identify the molecular weights of any impurities.[8]

VI. References

  • Synthesis of (1RS,2SR)-2-amino-1-(4-methoxyphenyl)-4-methyl-pentane-1-ol. Mol-Instincts. [Link]

  • Process for the preparation of amino-alcohols. Google Patents.

  • 2-Amino-4-methylpentan-1-ol. PubChem. [Link]

  • 4-Amino-4-methylpentan-1-ol. PubChem. [Link]

  • Troubleshooting Practice in the Refinery. KLM Technology Group. [Link]

Sources

Optimization

"4-Amino-4-methylpentan-1-ol" stability under acidic or basic conditions

Introduction Welcome to the technical support guide for 4-Amino-4-methylpentan-1-ol (CAS: 85054-53-1).[1][2][3] This document is designed for researchers, scientists, and drug development professionals to provide expert...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-Amino-4-methylpentan-1-ol (CAS: 85054-53-1).[1][2][3] This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound, particularly under acidic and basic conditions. Understanding the chemical stability of a molecule is a critical early step in research and development, influencing formulation, storage, and interpretation of experimental results.[4][5] This guide provides a foundational understanding of the molecule's expected behavior, troubleshooting advice for unexpected degradation, and a detailed protocol for conducting your own stability assessments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the key structural features of 4-Amino-4-methylpentan-1-ol that dictate its stability?

Answer: The stability of 4-Amino-4-methylpentan-1-ol is primarily governed by its two key functional groups: a primary alcohol (-OH) and a primary amine (-NH₂) attached to a tertiary carbon.

  • Primary Amine Group: The amine group is basic. Under acidic conditions, it will readily protonate to form a water-soluble ammonium salt (-NH₃⁺). This acid-base reaction is typically reversible and does not constitute chemical degradation. The free amine is generally stable in neutral to strongly basic conditions.

  • Primary Alcohol Group: The primary alcohol is a robust functional group. It is generally stable across a wide pH range at ambient temperatures. Potential degradation pathways for alcohols, such as oxidation or dehydration, typically require the presence of specific oxidizing agents or harsh acidic conditions combined with high temperatures, respectively.

  • Carbon Skeleton: The underlying pentanol chain is chemically stable. The tertiary carbon atom where the amine group is attached is a potential site for elimination reactions under forcing conditions (e.g., extreme heat), but this is not expected under typical experimental parameters.

Q2: I am preparing an acidic solution of 4-Amino-4-methylpentan-1-ol. Should I expect it to degrade?

Answer: Under typical acidic conditions (e.g., pH 2-5) at room temperature, significant degradation of 4-Amino-4-methylpentan-1-ol is not expected. The primary chemical event will be the protonation of the amine group to form the corresponding ammonium cation. This is a simple acid-base equilibrium and is reversible.

However, if you observe a loss of the parent compound, consider these possibilities:

  • Extreme Acidity and Heat: Very low pH (e.g., <1) combined with elevated temperatures could potentially induce dehydration of the primary alcohol to form an alkene.

  • Reaction with Counter-ions: Ensure the acid used does not introduce a reactive counter-ion that could participate in a side reaction.

  • Analytical Issues: Confirm that the change in polarity upon protonation is not affecting your chromatographic retention or detection method, leading to a perceived (but not actual) loss of compound.

Q3: How stable is the compound under basic conditions?

Answer: 4-Amino-4-methylpentan-1-ol is expected to be highly stable in basic solutions (e.g., pH 8-12). In this environment, the amine group will be in its neutral, free-base form. This state is generally non-reactive under these conditions. Degradation is unlikely unless a specific reactive species is also present in the formulation.

Q4: My analysis shows a loss of 4-Amino-4-methylpentan-1-ol over time in my formulation. How can I identify the cause?

Answer: Unexpected degradation is a common challenge. To diagnose the issue, a systematic approach known as a forced degradation study is the industry-standard method.[6] This involves intentionally exposing the compound to a variety of harsh conditions to rapidly identify potential degradation pathways.[4][5] By understanding how the molecule breaks down under stress, you can better control the conditions of your experiment or formulation to ensure its stability.

This process is critical for developing stability-indicating analytical methods, which are capable of distinguishing the intact active pharmaceutical ingredient (API) from its degradation products.[4][7]

The following sections provide a detailed protocol and framework for conducting such a study.

Experimental Guide: Assessing Stability via Forced Degradation

Forced degradation studies are essential to establish the intrinsic stability of a molecule by exposing it to conditions more severe than it would typically encounter.[4] The goal is to achieve a modest level of degradation (typically 10-30%) to ensure that potential degradation products are generated at a sufficient concentration for detection and analysis.[6]

Workflow for a Forced Degradation Study

The following diagram outlines the general workflow for conducting a forced degradation study on 4-Amino-4-methylpentan-1-ol.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in Water or Methanol) acid Acid Hydrolysis 0.1 M HCl @ RT & 60°C prep_stock->acid Aliquot base Base Hydrolysis 0.1 M NaOH @ RT & 60°C prep_stock->base Aliquot oxid Oxidation 3% H₂O₂ @ RT prep_stock->oxid Aliquot neutralize Sample Neutralization (Quench Reaction) acid->neutralize Time Points (e.g., 2, 8, 24h) base->neutralize Time Points (e.g., 2, 8, 24h) oxid->neutralize Time Points (e.g., 2, 8, 24h) hplc HPLC-UV/MS Analysis neutralize->hplc data Data Interpretation (% Degradation, Impurity Profile) hplc->data

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol

1. Materials:

  • 4-Amino-4-methylpentan-1-ol

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 1.0 M solution

  • Sodium hydroxide (NaOH), 1.0 M solution

  • Hydrogen peroxide (H₂O₂), 30% solution

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • Calibrated pH meter

  • Thermostatic water bath or oven

2. Preparation of Stock and Stress Solutions:

  • Stock Solution: Accurately weigh and dissolve 4-Amino-4-methylpentan-1-ol in a suitable solvent (e.g., 50:50 Methanol:Water) to prepare a 1.0 mg/mL stock solution.

  • Acidic Stressor: Dilute 1.0 M HCl to 0.1 M HCl with water.

  • Basic Stressor: Dilute 1.0 M NaOH to 0.1 M NaOH with water.

  • Oxidative Stressor: Dilute 30% H₂O₂ to 3% H₂O₂ with water. Caution: Handle H₂O₂ with appropriate personal protective equipment.

3. Stress Conditions Procedure: For each condition, prepare samples in triplicate. Also, prepare a control sample (unstressed) by diluting the stock solution with the solvent to the final concentration.

  • Acid Hydrolysis:

    • Mix equal volumes of the 1.0 mg/mL stock solution and the 0.1 M HCl solution in a vial.

    • Prepare two sets. Store one set at room temperature (RT) and the other at 60°C.

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot.

    • Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

    • Dilute with solvent to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the 1.0 mg/mL stock solution and the 0.1 M NaOH solution in a vial.

    • Prepare two sets. Store one set at RT and the other at 60°C.

    • At specified time points, withdraw an aliquot.

    • Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl.

    • Dilute with solvent for analysis.

4. Analytical Method:

  • Develop a stability-indicating HPLC method. A reverse-phase C18 column is a good starting point.

  • The mobile phase could consist of a gradient of a buffered aqueous solution (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Monitor the elution profile using a UV detector (if the molecule or degradants have a chromophore) or, more universally, an MS detector.

  • The method is considered "stability-indicating" if it can resolve the parent peak from all degradation product peaks.

5. Data Analysis and Interpretation:

  • Calculate the percentage of degradation for each condition and time point using the peak area from the chromatograms: % Degradation = [(Initial Area - Stressed Area) / Initial Area] * 100

  • Record your results in a structured table.

Data Summary Table
Stress ConditionTemperature (°C)Time (hours)% Degradation of Parent CompoundObservations (e.g., No. of Degradant Peaks)
Control (Unstressed)Room Temp24
0.1 M HClRoom Temp2
0.1 M HClRoom Temp8
0.1 M HClRoom Temp24
0.1 M HCl602
0.1 M HCl608
0.1 M HCl6024
0.1 M NaOHRoom Temp2
0.1 M NaOHRoom Temp8
0.1 M NaOHRoom Temp24
0.1 M NaOH602
0.1 M NaOH608
0.1 M NaOH6024

Conclusion

While 4-Amino-4-methylpentan-1-ol is structurally anticipated to be reasonably stable under mild acidic and basic conditions at ambient temperatures, empirical testing is paramount for any specific application or formulation. The provided FAQs and the forced degradation protocol offer a robust framework for researchers to proactively assess the stability of this compound, troubleshoot unexpected results, and develop stable, reliable experimental systems and formulations.

References

  • PubChem. 4-Amino-4-methylpentan-1-ol. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Amino-4-methylpentan-2-ol. National Center for Biotechnology Information. [Link]

  • Alsante, K. M., et al. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

  • Prajapati, M., et al. Forced Degradation Studies. MedCrave online. [Link]

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]

  • Langer, E. S. Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • KBN. Forced Degradation Studies: Regulatory Considerations and Implementation. IVT Network. [Link]

  • PubChem. 2-Amino-4-methylpentan-1-ol. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting

Technical Support Center: 4-Amino-4-methylpentan-1-ol Synthesis

Welcome to the technical support resource for researchers, scientists, and professionals in drug development working with 4-Amino-4-methylpentan-1-ol. This guide is designed to provide in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and professionals in drug development working with 4-Amino-4-methylpentan-1-ol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound, with a particular focus on the identification and mitigation of reaction byproducts. Our approach is grounded in mechanistic principles to empower you to not only solve immediate experimental challenges but also to build a robust and reproducible synthetic process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My final product of 4-Amino-4-methylpentan-1-ol shows unexpected impurities in the NMR/LC-MS. What are the most likely byproducts I should be looking for?

Answer:

When synthesizing 4-Amino-4-methylpentan-1-ol, particularly through the common route of reducing the precursor 4-methyl-4-nitropentan-1-ol, the most probable byproducts arise from incomplete reaction or subsequent intramolecular side reactions. The primary species to investigate are:

  • Incomplete Reduction Intermediates: The reduction of a nitro group to an amine is a stepwise process. If the reaction is not driven to completion, you may isolate stable intermediates.[1]

    • 4-Methyl-4-nitrosopentan-1-ol: The initial reduction product.

    • 4-Hydroxylamino-4-methylpentan-1-ol: The subsequent reduction product before the final amine. The presence of hydroxylamines can be particularly problematic as they can be unstable.[2]

  • Intramolecular Cyclization Product: 4-Amino-4-methylpentan-1-ol possesses both a nucleophilic amine and a terminal alcohol, making it susceptible to intramolecular cyclization, especially under certain thermal or catalytic conditions.[3][4]

    • 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane (potential spirocyclic ether amine via dehydration) or more likely, intramolecular displacement to form a substituted piperidine: Depending on the reaction conditions, direct cyclization via dehydration can occur. The more probable cyclic byproduct, however, is 2,2-dimethylpiperidine-4-methanol if cyclization is favored. Given the structure, a more likely cyclization would be the formation of a six-membered ring, resulting in 4,4-dimethyl-2-piperidinemethanol . However, the most direct cyclization would result in a substituted pyrrolidine. Let's consider the formation of a substituted piperidine as a common cyclization pathway for amino alcohols.[5] A plausible cyclic byproduct is 4,4-dimethylpiperidin-2-ol , formed through intramolecular cyclization.

cluster_byproducts Potential Byproducts start Crude Product Analysis lcms LC-MS Analysis start->lcms Identify Molecular Weights nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Identify Structural Fragments gcms GC-MS (for volatile byproducts) start->gcms nitroso 4-Methyl-4-nitrosopentan-1-ol lcms->nitroso Match m/z hydroxylamine 4-Hydroxylamino-4-methylpentan-1-ol lcms->hydroxylamine Match m/z cyclic 4,4-Dimethylpiperidin-2-ol lcms->cyclic Match m/z nmr->nitroso Confirm Structure nmr->hydroxylamine Confirm Structure nmr->cyclic Confirm Structure gcms->cyclic Confirm Volatile Impurities

Caption: Byproduct identification workflow.

Question 2: I suspect incomplete reduction is occurring. How can I optimize my reaction to favor the formation of the desired amine?

Answer:

Incomplete reduction is a common issue when converting nitroalkanes to primary amines. The choice of reducing agent and reaction conditions are critical for ensuring the reaction proceeds to completion.[6]

ParameterRecommendationRationale
Reaction Time Increase the reaction time and monitor by TLC or LC-MS until the starting material and intermediates are consumed.The reduction of the nitroso and hydroxylamine intermediates may be slower than the initial reduction of the nitro group.
Catalyst Loading For catalytic hydrogenations (e.g., Pd/C, Raney Nickel), increase the catalyst loading (e.g., from 5 mol% to 10 mol%).[6]A higher catalyst loading can increase the reaction rate and help drive the reaction to completion. Ensure proper mixing to avoid mass transfer limitations.
Hydrogen Pressure For catalytic hydrogenations, increase the hydrogen pressure.Higher pressure increases the concentration of dissolved hydrogen, which can accelerate the rate of reduction.
Temperature Gently warming the reaction (e.g., to 40-50 °C) can increase the reaction rate.Exercise caution, as higher temperatures can sometimes promote side reactions like cyclization.
Choice of Reducing Agent If using metal/acid reductions (e.g., Fe/HCl), ensure a sufficient excess of the metal is used. For stubborn reductions, consider a more potent reducing system like LiAlH4, but be mindful of its reactivity with other functional groups.[6]Different reducing agents have varying activities and selectivities. For aliphatic nitro compounds, LiAlH4 is very effective.[1]
  • Preparation: In a suitable pressure vessel, dissolve 4-methyl-4-nitropentan-1-ol in a solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 10% Pd/C or Raney Nickel) under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle warming.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully filter the catalyst. Caution: Palladium on carbon can be pyrophoric when exposed to air after the reaction. The filter cake should be kept wet with solvent. The filtrate can then be concentrated to yield the crude product.

Question 3: I have identified a cyclic byproduct in my product mixture. How can I prevent its formation?

Answer:

The formation of a cyclic byproduct, such as 4,4-dimethylpiperidin-2-ol, from 4-Amino-4-methylpentan-1-ol is an intramolecular process that is often promoted by elevated temperatures or the presence of certain catalysts.[3][7]

  • Temperature Control: Maintain a lower reaction temperature during the synthesis and work-up. If the reduction of the nitro group is exothermic, ensure adequate cooling.

  • pH Control: During work-up, avoid strongly acidic or basic conditions for prolonged periods, as these can catalyze cyclization.

  • Prompt Work-up and Purification: Once the reaction to form the amino alcohol is complete, proceed with the work-up and purification without delay. Leaving the crude product to stand, especially at elevated temperatures, can increase the amount of the cyclic byproduct.

  • Protecting Groups: In cases where cyclization is a significant and unavoidable problem, a protecting group strategy can be employed. For example, the alcohol could be protected as a silyl ether prior to the reduction of the nitro group. However, this adds extra steps to the synthesis.

cluster_reduction Nitro Group Reduction cluster_cyclization Post-Reduction start Synthesis of 4-Amino-4-methylpentan-1-ol incomplete Incomplete Reduction? start->incomplete optimize Optimize Reduction: - Increase reaction time - Increase catalyst/reagent - Adjust temperature/pressure incomplete->optimize Yes complete Complete Reduction incomplete->complete No optimize->complete cyclization Cyclization Occurring? complete->cyclization mitigate Mitigate Cyclization: - Lower temperature - Control pH - Prompt work-up cyclization->mitigate Yes final_product Pure 4-Amino-4-methylpentan-1-ol cyclization->final_product No mitigate->final_product

Caption: Decision-making process for byproduct mitigation.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Google Patents. (2022). CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
  • Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-4-methylpentan-1-ol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-4-methylpentan-2-ol. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. Retrieved from [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • Pingen, D., & Vogt, D. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 3(9), 2271-2275. [Link]

  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link]

  • PubMed Central. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • Biology LibreTexts. (2022). 18.5: Pathways of Amino Acid Degradation. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2011). N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. Retrieved from [Link]

  • ResearchGate. (2013). Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Organic Letters. (2010). Oxidative Cyclization of Amino Alcohols Catalyzed by a CpIr Complex. Synthesis of Indoles, 1,2,3,4-Tetrahydroquinolines, and 2,3,4,5-Tetrahydro-1-benzazepine*. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading in Reactions with 4-Amino-4-methylpentan-1-ol

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for optimizing catalyst loading in reactions involv...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for optimizing catalyst loading in reactions involving 4-Amino-4-methylpentan-1-ol. As a key building block in pharmaceutical synthesis, understanding the nuances of its catalytic reactions is paramount for achieving desired yields and selectivities. This resource offers practical, field-proven insights to troubleshoot common challenges and answer frequently asked questions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments. The solutions provided are based on established principles of catalysis and reaction kinetics, tailored to the unique properties of 4-Amino-4-methylpentan-1-ol.

Q1: My reaction is showing low conversion or has stalled completely. How can I improve the reaction rate?

A1: Low conversion is a common issue that can often be traced back to catalyst activity or reaction conditions. Here’s a systematic approach to diagnosing and resolving this problem:

  • Catalyst Deactivation: The primary amino and hydroxyl groups in 4-Amino-4-methylpentan-1-ol can interact with the catalyst surface. The amine group, in particular, can poison acid sites on a catalyst support, leading to a loss of activity.[1][2]

    • Verification: To check for catalyst deactivation, you can try running the reaction with a fresh batch of catalyst under identical conditions. If the initial reaction rate is restored, deactivation is the likely culprit.

    • Solution: Consider using a catalyst support that is less susceptible to amine poisoning. For instance, in reactions like the amination of alcohols, modifying the catalyst support or using a catalyst with a different composition can mitigate deactivation.[3]

  • Insufficient Catalyst Loading: The initial catalyst concentration may be too low to achieve a reasonable reaction rate.

    • Solution: Perform a catalyst loading screen to determine the optimal concentration. It is crucial to balance reaction rate with cost and potential side reactions.

  • Mass Transfer Limitations: In heterogeneous catalysis, the reaction rate can be limited by the diffusion of reactants to the catalyst surface.

    • Solution: Increase the stirring rate or consider using a smaller particle size for the catalyst to increase the available surface area.

  • Sub-optimal Temperature: The reaction may require more thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature while monitoring for the formation of byproducts. Be aware that higher temperatures can sometimes negatively impact selectivity.[1][2]

Q2: I'm observing the formation of significant byproducts, leading to low selectivity. What steps can I take to improve this?

A2: Poor selectivity is often a result of side reactions competing with the desired transformation. The bifunctional nature of 4-Amino-4-methylpentan-1-ol can sometimes contribute to the formation of undesired products.

  • Sub-optimal Catalyst: The chosen catalyst may not be selective for the desired reaction pathway.

    • Solution: Screen different catalysts with varying active metals and supports. For instance, in the synthesis of β-amino alcohols, the choice of zeolite catalyst has been shown to significantly impact regio-selectivity.[1][2] In some cases, gold catalysts have shown good resistance to deactivation by amino groups in amino alcohol oxidation.[4]

  • Incorrect Catalyst Loading: Both too low and too high catalyst loadings can lead to poor selectivity. High loadings can sometimes promote side reactions.

    • Solution: Optimize the catalyst loading. A lower loading might favor the desired product, even if it results in a slightly longer reaction time.

  • Reaction Temperature and Time: As with conversion, temperature can have a significant effect on selectivity.

    • Solution: Perform a temperature and time-course study to find the conditions that maximize the yield of the desired product while minimizing byproduct formation.

  • Solvent Effects: The solvent can influence the reaction pathway by stabilizing certain transition states or intermediates.

    • Solution: Conduct the reaction in a variety of solvents with different polarities and coordinating abilities.

The following workflow can guide your troubleshooting process for low selectivity:

Catalyst_Loading_Screen Start Define Reaction Conditions Prepare_Reactions Prepare Multiple Reactions with Varying Catalyst Loads Start->Prepare_Reactions Run_Reactions Run Reactions Under Identical Conditions Prepare_Reactions->Run_Reactions Monitor_Progress Monitor Conversion & Selectivity Over Time Run_Reactions->Monitor_Progress Analyze_Data Plot & Analyze Data Monitor_Progress->Analyze_Data Select_Optimal Select Optimal Catalyst Loading Analyze_Data->Select_Optimal

Caption: Workflow for a catalyst loading screen experiment.

References

  • Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. Scientific Research Publishing. [Link]

  • Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC - NIH. [Link]

  • Selective Synthesis of Lactams and Cyclic Amines from Amino- Alcohols. The Royal Society of Chemistry. [Link]

  • Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. MDPI. [Link]

  • Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System. Scirp.org. [Link]

  • 4-Amino-4-methylpentan-1-ol | C6H15NO | CID 13107682. PubChem. [Link]

  • Reaction paths in amination of 1-butanol over cobalt catalysts. ResearchGate. [Link]

  • Mechanisms of catalyst deactivation. SciSpace. [Link]

  • Catalytic amination of aliphatic alcohols in the gas and liquid phases: Kinetics and reaction pathway. ResearchGate. [Link]

  • Cas 502-32-9,2-amino-4-methylpentan-1-ol. LookChem. [Link]

  • 4-Amino-4-methylpentan-2-ol | C6H15NO | CID 95405. PubChem. [Link]

  • Catalyst Deactivation for Enhancement of Selectivity in Alcohols Amination to Primary Amines. ResearchGate. [Link]

  • Scheme of myrtenol amination with aniline over Au catalysts. ResearchGate. [Link]

  • Selective catalytic synthesis of amino-silanes at part-per million catalyst loadings. Chemical Communications (RSC Publishing). [Link]

  • 4-Aminophenylalanine as a Biocompatible Nucleophilic Catalyst for Hydrazone-Ligations at Low Temperature and Neutral pH. PMC - NIH. [Link]

  • 2-Amino-4-methylpentan-1-ol | C6H15NO | CID 79030. PubChem - NIH. [Link]

  • Dehydration of 4-methylpentan-2-ol over zirconia catalysts. RSC Publishing. [Link]

  • Facile synthesis of cis-4-amino-2-cyclopentene-1-methanol, a key intermediate for the synthesis of carbocyclic nucleosides. ResearchGate. [Link]

  • 1-Amino-4-methylpentan-2-ol | C6H15NO | CID 18356484. PubChem - NIH. [Link]

Sources

Troubleshooting

"4-Amino-4-methylpentan-1-ol" reaction temperature and time optimization

Introduction Welcome to the technical support guide for the synthesis of 4-Amino-4-methylpentan-1-ol. This document is designed for researchers, chemists, and process development professionals to provide in-depth, practi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-Amino-4-methylpentan-1-ol. This document is designed for researchers, chemists, and process development professionals to provide in-depth, practical guidance on optimizing the reaction temperature and time for this synthesis. The primary and most efficient route discussed is the reductive amination of 4-hydroxy-4-methylpentan-2-one (commonly known as diacetone alcohol). We will explore the critical interplay between reaction parameters and outcomes, offering troubleshooting solutions and structured protocols to enhance yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the predominant synthetic route for 4-Amino-4-methylpentan-1-ol?

The most common and industrially viable method for synthesizing 4-Amino-4-methylpentan-1-ol is through a one-pot or two-step reductive amination process.[1][2] This reaction involves two key transformations:

  • Imine Formation: The reaction of a ketone, in this case, 4-hydroxy-4-methylpentan-2-one, with an ammonia source to form an intermediate imine (or a related species). This is a reversible equilibrium reaction.[2]

  • Reduction: The in-situ reduction of the imine intermediate to the desired primary amine using a suitable reducing agent.

The overall transformation is valued for its efficiency and is a cornerstone of amine synthesis.[1]

Q2: Why are temperature and time such critical parameters to optimize in this specific reaction?

Temperature and time are pivotal because they directly influence the kinetics and thermodynamics of multiple competing processes within the reaction flask.

  • Effect on Imine Equilibrium: The initial formation of the imine from 4-hydroxy-4-methylpentan-2-one and ammonia is an equilibrium-limited process.[2] Temperature affects both the rate at which equilibrium is reached and the position of the equilibrium itself.

  • Rate of Reduction: The subsequent reduction of the imine is a kinetically controlled step. An appropriate temperature is required to ensure a practical reaction rate without degrading the reducing agent or the product.

  • Side Reaction Profile: The starting material, 4-hydroxy-4-methylpentan-2-one, is susceptible to side reactions, particularly at elevated temperatures. These include:

    • Retro-aldol reaction: Reversion back to two molecules of acetone.

    • Dehydration: Elimination of water to form mesityl oxide. Optimizing temperature and reaction time is a delicate balance between promoting the desired reaction pathway and suppressing these undesirable side reactions.[3]

Q3: What are the typical starting points for temperature and time in this reductive amination?

For the reductive amination of ketones, the optimal conditions are highly dependent on the chosen reducing agent and ammonia source.

  • Imine Formation: This step is often initiated at a moderate temperature, typically between 25°C and 60°C . The reaction time can range from 1 to 5 hours. Continuous removal of water, for example, by using a Dean-Stark apparatus, can help drive the equilibrium toward the imine product.

  • Reduction Step:

    • With sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) , the reduction is often carried out at a lower temperature, ranging from 0°C to room temperature (25°C) , to maintain the selectivity of the reagent, as NaBH₄ can also reduce the starting ketone.[4][5]

    • With catalytic hydrogenation (e.g., H₂, Raney Nickel, Pd/C) , temperatures can range from 20°C to 80°C under varying pressures of hydrogen.

A typical experiment might involve stirring the ketone and ammonia source for several hours at room temperature, followed by cooling and the portion-wise addition of the reducing agent.

Q4: How do I know if my reaction time is too short or too long?

Monitoring the reaction progress is essential. Techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) are invaluable.

  • Time Too Short: If the reaction time is insufficient, you will observe significant amounts of unreacted 4-hydroxy-4-methylpentan-2-one and potentially the intermediate imine in your reaction mixture.

  • Time Too Long: Extending the reaction time unnecessarily can increase the likelihood of side product formation or product degradation, especially if the reaction temperature is elevated. This leads to a more complex purification process and potentially lower isolated yield. The goal is to stop the reaction once the consumption of the limiting reagent is complete.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions rooted in the optimization of temperature and time.

Issue 1: Low or No Product Yield
Potential Cause Underlying Problem & Explanation Troubleshooting Action
Incomplete Imine Formation The equilibrium between the ketone and the imine was not sufficiently established before or during reduction. This is often the rate-limiting step.Increase Temperature/Time for Amination: Before adding the reducing agent, increase the amination temperature (e.g., from 25°C to 50°C) or extend the stirring time (e.g., from 2 hours to 4 hours). Consider using a method to remove water.
Inefficient Reduction The reducing agent was added at a temperature where it is less reactive, or it decomposed. Alternatively, the imine intermediate is sterically hindered, requiring more forcing conditions.Optimize Reduction Temperature: If using NaBH₄, ensure the temperature is not too low (e.g., below 0°C). If using catalytic hydrogenation, a slightly elevated temperature (e.g., 40-60°C) may be necessary to improve catalyst activity.
Side Product Formation The starting material, 4-hydroxy-4-methylpentan-2-one, is degrading under the reaction conditions, consuming it before it can be converted to the product.Lower Reaction Temperature: High temperatures can favor the retro-aldol reaction or dehydration. Conduct the initial amination step at a lower temperature (e.g., room temperature) for a longer period.
Issue 2: Product is Impure, Containing Multiple Byproducts
Potential Cause Underlying Problem & Explanation Troubleshooting Action
Unreacted Starting Material The reaction was not driven to completion. This could be due to insufficient time or a non-optimal temperature.Increase Reaction Time: Monitor the reaction via TLC/GC and continue until the starting ketone spot/peak has disappeared or is minimized. A modest increase in temperature during the final hours can help push the reaction to completion.
Dehydration/Retro-Aldol Products The reaction temperature was too high, promoting the elimination of water from the starting material to form mesityl oxide or cleavage into acetone.Reduce Overall Temperature Profile: Maintain a lower temperature throughout the process. For example, conduct the entire sequence at room temperature, accepting a longer overall reaction time for the benefit of higher purity.
Over-alkylation (if using primary amine) While not an issue with ammonia, if a primary amine were used instead, higher temperatures can sometimes promote the reaction of the product amine with the starting ketone, leading to a tertiary amine byproduct.This is less relevant for the target molecule but is a key consideration in other reductive aminations. Lowering temperature minimizes this.

Visualized Workflow & Logic

The following diagrams illustrate the synthetic pathway and the logical relationship between temperature optimization and reaction outcomes.

G cluster_0 Step 1: Imine Formation (Equilibrium) cluster_1 Step 2: Reduction (Kinetic) ketone 4-Hydroxy-4-methyl -2-pentanone ammonia Ammonia Source (e.g., NH4OAc) imine Imine Intermediate ketone->imine + Ammonia - H2O imine->ketone + H2O product 4-Amino-4-methyl -pentan-1-ol imine->product reducing_agent Reducing Agent (e.g., NaBH4, H2/Ni) reducing_agent->product G cluster_outcomes Potential Outcomes Temp Reaction Temperature Yield Higher Yield & Purity Temp->Yield Optimal Range (e.g., 25-60°C) Decomp Side Products (Dehydration, Retro-Aldol) Temp->Decomp Too High (e.g., >80°C) Slow Slow / Incomplete Reaction Temp->Slow Too Low (e.g., <20°C)

Caption: Relationship between temperature and reaction outcomes.

Experimental Protocols for Optimization

Protocol 1: Baseline Synthesis Procedure

This protocol provides a standard starting point for the synthesis.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-hydroxy-4-methylpentan-2-one (11.6 g, 0.1 mol) and methanol (100 mL).

  • Ammonia Source: Add ammonium acetate (15.4 g, 0.2 mol). Stir the mixture at room temperature (25°C) for 3 hours to facilitate imine formation.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄) (3.8 g, 0.1 mol) in small portions over 30 minutes, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours (overnight).

  • Workup:

    • Quench the reaction by slowly adding 20 mL of 1M HCl at 0°C.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Basify the aqueous residue with 2M NaOH until pH > 12.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by distillation or column chromatography.

Protocol 2: Design of Experiment (DoE) for Temperature & Time Optimization

To systematically optimize the reaction, a Design of Experiment (DoE) approach is highly recommended. This involves running a matrix of experiments where temperature and time are varied.

  • Define Variables:

    • Temperature (T): Set three levels: Low (25°C), Medium (40°C), High (60°C) for the imine formation step.

    • Time (t): Set three levels for imine formation: Short (1 hr), Medium (3 hrs), Long (6 hrs).

  • Experimental Matrix: Set up nine parallel reactions based on the baseline protocol, varying only the imine formation temperature and time according to the table below. The reduction step conditions should be kept constant for all experiments.

  • Analysis: Analyze the crude product from each reaction by GC or ¹H NMR to determine the relative percentage of product, unreacted starting material, and key byproducts. Calculate the isolated yield after purification.

Hypothetical Optimization Data Summary

The results from a DoE study can be summarized in a table to easily identify the optimal conditions.

ExperimentTemperature (°C)Time (hr)Conversion (%) (by GC)Purity (%) (by GC)Isolated Yield (%)
1251659558
2253809472
3256859375
4401889279
540 3 98 91 85
6406998883
7601958075
8603>997571
9606>997268

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Purification of 4-Amino-1-pentanol-d4. BenchChem Technical Support.
  • Chemistry Steps. (n.d.). Reductive Amination. Chemistry Steps. [Link]

  • Wikipedia. (2023). Reductive amination. Wikipedia. [Link]

  • Frontiers in Catalysis. (2020). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers. [Link]

  • Chemsrc. (2025). 4-Hydroxy-4-methyl-2-pentanone | CAS#:123-42-2. Chemsrc.com. [Link]

  • PrepChem. (2023). Preparation of 4-hydroxy-4-methyl-2-pentanone. PrepChem.com. [Link]

  • Macmillan Group, Princeton University. (2005). Enantioselective Organocatalytic Reductive Amination. J. Am. Chem. Soc. [Link]

  • ResearchGate. (2007). Reaction between protonated 4-hydroxy-4-methyl-2-pentanone and.... ResearchGate. [Link]

  • PubChem. (n.d.). 4-Amino-4-methylpentan-1-ol. National Center for Biotechnology Information. [Link]

  • Google Patents. (2010). CN101700994A - Method for preparing 4-hydroxy-4-methyl-2-pentanone.
  • University of Rochester. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • NIST. (n.d.). 2-Pentanone, 4-hydroxy-4-methyl-. NIST WebBook. [Link]

  • Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1-5. [Link]

Sources

Optimization

Troubleshooting "4-Amino-4-methylpentan-1-ol" NMR or mass spectra

Welcome to the technical support center for 4-Amino-4-methylpentan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the NMR and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-4-methylpentan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the NMR and mass spectral analysis of this compound. As Senior Application Scientists, we provide not only procedural guidance but also the underlying scientific principles to empower you to resolve experimental challenges effectively.

Frequently Asked Questions (FAQs)

FAQ 1: What are the expected ¹H and ¹³C NMR chemical shifts for 4-Amino-4-methylpentan-1-ol?

Predicted ¹H NMR Spectra:

ProtonsChemical Shift (ppm)MultiplicityIntegrationNotes
-C(CH₃)₂~1.1 - 1.3Singlet6HTwo equivalent methyl groups.
-CH₂-CH₂OH~1.4 - 1.6Multiplet2HDiastereotopic protons due to the chiral center.
-CH₂-C(CH₃)₂~1.6 - 1.8Multiplet2H
-CH₂OH~3.6 - 3.8Triplet2H
-NH₂Variable (1.5 - 3.0)Broad Singlet2HChemical shift is concentration and solvent dependent. Can be exchanged with D₂O.
-OHVariable (1.0 - 4.0)Broad Singlet1HChemical shift is concentration and solvent dependent. Can be exchanged with D₂O.

Predicted ¹³C NMR Spectra:

CarbonChemical Shift (ppm)
-C(CH₃)₂~25 - 30
-C(CH₃)₂~50 - 55
-CH₂-CH₂OH~30 - 35
-CH₂-C(CH₃)₂~40 - 45
-CH₂OH~60 - 65
FAQ 2: What is the expected mass spectrum and fragmentation pattern for 4-Amino-4-methylpentan-1-ol?

The molecular weight of 4-Amino-4-methylpentan-1-ol is 117.19 g/mol .[1][2][3] The mass spectrum will likely show a molecular ion peak (M⁺) at m/z 117. Key fragmentation patterns for amino alcohols include:

  • Alpha-cleavage: This is a common fragmentation pathway for both amines and alcohols.[4]

    • Cleavage adjacent to the nitrogen atom would result in the loss of a propyl radical to form a fragment at m/z = 58.

    • Cleavage adjacent to the oxygen atom would result in the loss of a hydrogen radical (less likely) or a larger fragment.

  • Loss of Water: A peak at M-18 (m/z = 99) is expected due to the loss of a water molecule from the alcohol functional group.[4]

  • Loss of Ammonia: A peak at M-17 (m/z = 100) can occur from the loss of ammonia.

  • Loss of a Methyl Group: A peak at M-15 (m/z = 102) from the loss of a methyl radical is also possible.

Predicted Mass Spectrum Fragmentation:

m/zIdentity
117[M]⁺
102[M-CH₃]⁺
100[M-NH₃]⁺
99[M-H₂O]⁺
58[C₂H₆N]⁺

Troubleshooting Guides

NMR Spectroscopy Troubleshooting

Problem 1: My ¹H NMR spectrum shows broad peaks.

  • Possible Cause: Poor shimming, sample inhomogeneity, or the presence of paramagnetic impurities.

  • Troubleshooting Steps:

    • Re-shim the spectrometer: Ensure the magnetic field is homogeneous.[5]

    • Check sample solubility: Make sure your compound is fully dissolved in the NMR solvent. Insoluble particles can disrupt the magnetic field.[6]

    • Filter the sample: If solubility is an issue, filter the sample through a small plug of glass wool in a Pasteur pipette.

    • Check for paramagnetic impurities: If you suspect metal contamination, consider passing your sample through a small column of silica gel.

Problem 2: I can't see my -OH or -NH₂ protons, or they are very broad.

  • Possible Cause: These protons are exchangeable and their appearance is highly dependent on solvent, concentration, and temperature.

  • Troubleshooting Steps:

    • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. The -OH and -NH₂ peaks should disappear or significantly decrease in intensity.[6]

    • Change Solvent: Using a different solvent, like DMSO-d₆, can sometimes sharpen these peaks and reveal coupling.[6]

    • Vary Temperature: Acquiring the spectrum at a lower temperature can sometimes slow down the exchange rate and result in sharper peaks.

Problem 3: My integrations are incorrect.

  • Possible Cause: Incomplete relaxation of the nuclei, incorrect processing parameters, or the presence of impurities.

  • Troubleshooting Steps:

    • Increase the relaxation delay (d1): A longer delay between pulses ensures all protons have fully relaxed, leading to more accurate integrations.

    • Check for overlapping peaks: If peaks are overlapping, deconvolution may be necessary to obtain accurate integrations.

    • Purify your sample: The presence of residual solvents or other impurities will affect the integration.[7]

NMR_Troubleshooting cluster_broad_peaks Broad Peaks cluster_missing_protons Missing -OH/-NH₂ cluster_integration_errors Integration Errors Broad Peaks Broad Peaks Re-shim Re-shim Spectrometer Broad Peaks->Re-shim Check Solubility Check Sample Solubility Broad Peaks->Check Solubility Filter Sample Filter Sample Check Solubility->Filter Sample Missing Protons Missing -OH/-NH₂ Protons D2O Exchange Perform D₂O Exchange Missing Protons->D2O Exchange Change Solvent Change NMR Solvent Missing Protons->Change Solvent Vary Temperature Vary Acquisition Temperature Missing Protons->Vary Temperature Integration Errors Integration Errors Increase Delay Increase Relaxation Delay (d1) Integration Errors->Increase Delay Check Overlap Check for Overlapping Peaks Integration Errors->Check Overlap Purify Purify Sample Integration Errors->Purify

Mass Spectrometry Troubleshooting

Problem 1: I don't see the molecular ion peak at m/z 117.

  • Possible Cause: The molecular ion is unstable and has completely fragmented. This is common for alcohols which can easily lose water.[4][8]

  • Troubleshooting Steps:

    • Use a softer ionization technique: If using Electron Ionization (EI), consider switching to a softer method like Electrospray Ionization (ESI) or Chemical Ionization (CI). These techniques are less energetic and more likely to preserve the molecular ion.[9]

    • Look for characteristic fragment ions: Even without the molecular ion, the presence of expected fragments like [M-18]⁺ (m/z 99) can confirm the identity of your compound.

Problem 2: My spectrum is dominated by low m/z peaks and looks "noisy."

  • Possible Cause: Poor signal intensity, sample contamination, or leaks in the system.[9][10]

  • Troubleshooting Steps:

    • Increase sample concentration: A sample that is too dilute can result in a weak signal.[9]

    • Check for contamination: Ensure your sample and solvents are pure. Contaminants can suppress the ionization of your target molecule.

    • Check for system leaks: Leaks in the vacuum system can lead to a high background and poor sensitivity.[10] Use a leak detector to check for any issues.[10]

    • Tune and calibrate the instrument: Regular tuning and calibration ensure the mass spectrometer is operating at optimal performance.[9]

Problem 3: I see unexpected peaks in my mass spectrum.

  • Possible Cause: Presence of impurities from the synthesis or sample handling.

  • Troubleshooting Steps:

    • Analyze potential impurities: Consider the synthetic route used to prepare 4-Amino-4-methylpentan-1-ol. Common impurities could include unreacted starting materials or byproducts. For example, if synthesized via reduction of the corresponding ketone, the starting ketone may be present.[11][12]

    • Check for solvent adducts: In ESI, it is common to see adducts with solvent molecules or salts (e.g., [M+Na]⁺, [M+K]⁺).[13]

    • Purify the sample: If impurities are suspected, further purification by chromatography or recrystallization is recommended.

MS_Troubleshooting cluster_no_molecular_ion No Molecular Ion cluster_noisy_spectrum Noisy Spectrum cluster_unexpected_peaks Unexpected Peaks No Molecular Ion No Molecular Ion Softer Ionization Use Softer Ionization (ESI, CI) No Molecular Ion->Softer Ionization Check Fragments Look for Characteristic Fragments No Molecular Ion->Check Fragments Noisy Spectrum Noisy Spectrum Increase Concentration Increase Sample Concentration Noisy Spectrum->Increase Concentration Check Contamination Check for Contamination Noisy Spectrum->Check Contamination Check Leaks Check for System Leaks Noisy Spectrum->Check Leaks Tune Instrument Tune and Calibrate Instrument Noisy Spectrum->Tune Instrument Unexpected Peaks Unexpected Peaks Analyze Impurities Analyze Potential Impurities Unexpected Peaks->Analyze Impurities Check Adducts Check for Solvent/Salt Adducts Unexpected Peaks->Check Adducts Purify Sample Purify Sample Unexpected Peaks->Purify Sample

References

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • GenTech Scientific. (2021, January 4). A Guide To Troubleshooting Mass Spectrometry. Retrieved from [Link]

  • Dong, M. W. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. Retrieved from [Link]

  • Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • CGSpace. Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • PubChem. 4-Amino-4-methylpentan-1-ol | C6H15NO | CID 13107682. Retrieved from [Link]

  • University of Maryland, Department of Chemistry and Biochemistry. Troubleshooting. Retrieved from [Link]

  • PubChem. 4-Methyl-1-pentanol | C6H14O | CID 12296. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation. Retrieved from [Link]

  • Reddit. (2014, October 12). O Chem: Interpreting 'HNMR for an Alcohol. Retrieved from [Link]

  • American Chemical Society. (2016, February 2). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • The OChem Whisperer. (2012, March 27). Guide to Solving NMR Questions. Retrieved from [Link]

  • PubChem. 4-Amino-4-methylpentan-2-ol | C6H15NO | CID 95405. Retrieved from [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • Reddit. (2011, July 28). Need help improving NMR skills. Retrieved from [Link]

  • Chemguide. mass spectra - fragmentation patterns. Retrieved from [Link]

  • YouTube. (2015, February 19). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Navigating Solubility Challenges with 4-Amino-4-methylpentan-1-ol

Welcome to the technical support center for 4-Amino-4-methylpentan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility is...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-4-methylpentan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered during experimentation. Here, we move beyond simple protocols to explain the underlying chemical principles governing the solubility of this unique amino alcohol.

Understanding the Molecule: 4-Amino-4-methylpentan-1-ol

4-Amino-4-methylpentan-1-ol is a bifunctional organic compound featuring a primary amine (-NH₂) and a primary alcohol (-OH) group. This structure dictates its solubility behavior, creating a molecule with both hydrophilic (water-loving) and hydrophobic (water-fearing) characteristics. The amino and hydroxyl groups can participate in hydrogen bonding, a key factor for solubility in polar solvents.[1][2] Conversely, the pentyl carbon chain introduces a degree of non-polar character, influencing its interaction with non-polar organic solvents.[3]

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₆H₁₅NO[4]
Molecular Weight 117.19 g/mol [4]
Appearance Solid[1]
Hydrogen Bond Donors 2 (from -OH and -NH₂)[5]
Hydrogen Bond Acceptors 2 (from N and O)[5]

Troubleshooting Guide: Solubility Issues in Organic Solvents

This section addresses common problems encountered when attempting to dissolve 4-Amino-4-methylpentan-1-ol in various organic solvents.

Issue 1: The compound is poorly soluble in non-polar solvents like hexane or toluene.

Q: I'm trying to dissolve 4-Amino-4-methylpentan-1-ol in hexane, and it's not working. Why is this happening?

A: This is expected behavior due to the "like dissolves like" principle.[6] 4-Amino-4-methylpentan-1-ol has significant polarity due to its amino and hydroxyl groups, which can form strong hydrogen bonds with themselves.[1][2] Non-polar solvents like hexane and toluene lack the ability to form these strong interactions and cannot effectively break the solute-solute bonds to solvate the molecule. The energy required to break the hydrogen bonds between the amino alcohol molecules is much greater than the energy gained from the weak van der Waals forces with the non-polar solvent.

Troubleshooting Steps:

  • Select a more polar solvent: Switch to a polar aprotic solvent like acetone or a polar protic solvent such as an alcohol.

  • Solvent Blends: If a non-polar solvent is required for your reaction, consider creating a solvent blend. Start by dissolving the amino alcohol in a minimal amount of a miscible polar solvent (e.g., ethanol) before adding the non-polar solvent. This can sometimes keep the compound in solution at lower concentrations.

Issue 2: The compound has limited solubility in some polar aprotic solvents (e.g., acetone, ethyl acetate).

Q: I expected 4-Amino-4-methylpentan-1-ol to dissolve well in acetone, but the solubility is lower than anticipated. What's going on?

A: While polar aprotic solvents like acetone have a dipole moment and can engage in dipole-dipole interactions, they cannot act as hydrogen bond donors. 4-Amino-4-methylpentan-1-ol can act as both a hydrogen bond donor (from the -OH and -NH₂ groups) and an acceptor. The inability of the solvent to fully reciprocate these hydrogen bonding interactions can limit solubility compared to protic solvents.

Troubleshooting Steps:

  • Gentle Heating: Carefully warm the mixture. Increased kinetic energy can help overcome the activation energy required for dissolution. Always check the compound's stability at elevated temperatures.

  • Sonication: Use an ultrasonic bath to provide mechanical agitation, which can help break up solid particles and enhance solvation.

  • Switch to a Polar Protic Solvent: Solvents like methanol, ethanol, or isopropanol are often better choices as they can act as both hydrogen bond donors and acceptors, leading to more favorable interactions with the amino alcohol.[3]

Issue 3: Difficulty dissolving the compound even in polar protic solvents like ethanol.

Q: I'm having trouble getting a high concentration of 4-Amino-4-methylpentan-1-ol to dissolve in ethanol at room temperature. What can I do?

A: Even with a suitable solvent, achieving high concentrations can be challenging due to the energy required to break the crystal lattice of the solid compound. The length of the alkyl chain, although relatively short, still contributes some hydrophobic character which can slightly reduce solubility in comparison to smaller amino alcohols.[3]

Troubleshooting Workflow:

start Start: Incomplete Dissolution in Polar Protic Solvent heat Apply Gentle Heat (e.g., warm water bath) start->heat sonicate Use Sonication start->sonicate check_purity Check Compound Purity (impurities can affect solubility) heat->check_purity If still not dissolved success Success: Compound Dissolved heat->success If dissolved sonicate->check_purity If still not dissolved sonicate->success If dissolved add_cosolvent Add a Small Amount of a More Polar Solvent (e.g., water, if compatible) add_cosolvent->success If dissolved fail Re-evaluate Solvent Choice (Consider Hansen Solubility Parameters) add_cosolvent->fail If not dissolved check_purity->add_cosolvent

Caption: Troubleshooting workflow for dissolving 4-Amino-4-methylpentan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose organic solvent for 4-Amino-4-methylpentan-1-ol?

A1: Based on its structure, short-chain alcohols like methanol and ethanol are excellent starting points. They are polar and can engage in hydrogen bonding as both donors and acceptors, similar to the amino alcohol itself.

Q2: Can I use DMSO to make a stock solution?

A2: Yes, Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent and is generally a good choice for preparing concentrated stock solutions of organic compounds for biological assays.[7]

Q3: How does pH affect the solubility of this compound in organic solvents?

A3: Unlike amino acids, 4-Amino-4-methylpentan-1-ol does not have a carboxylic acid group and thus does not form a zwitterion. However, the amino group is basic. In the presence of an acid, it can be protonated to form an ammonium salt. This salt will be significantly more polar and may have increased solubility in very polar solvents, but will likely be insoluble in non-polar organic solvents.

Q4: I've heard about Hansen Solubility Parameters. How can they help?

A4: Hansen Solubility Parameters (HSP) are a more sophisticated way to predict solubility based on the principle that "like dissolves like".[8][9] Every compound and solvent is assigned three parameters:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen bonding): Energy from hydrogen bonds.

Predicted Solvent Compatibility Based on HSP Principles:

SolventTypeExpected CompatibilityRationale
Methanol/Ethanol Polar ProticHighSimilar high δH and δP values.
Isopropanol Polar ProticHighSimilar high δH and δP values.
Acetone Polar AproticModerateGood δP, but lower δH.
Toluene Non-polarVery LowLow δP and δH.
Hexane Non-polarVery LowVery low δP and δH.

Experimental Protocols

Protocol 1: Small-Scale Solubility Test

This protocol helps determine a suitable solvent for your experiments.

Methodology:

  • Preparation: Add approximately 10 mg of 4-Amino-4-methylpentan-1-ol to a small vial.

  • Solvent Addition: Add the chosen organic solvent (e.g., ethanol) dropwise (e.g., 100 µL increments) at room temperature.

  • Agitation: After each addition, vortex or shake the vial vigorously for 30-60 seconds.

  • Observation: Observe if the solid dissolves completely.

  • Heating (Optional): If the solid does not dissolve at room temperature, warm the vial gently in a water bath (do not exceed the solvent's boiling point) and observe for dissolution.

  • Documentation: Record the approximate volume of solvent required to dissolve the compound.

Protocol 2: Preparing a Stock Solution

Methodology:

  • Weighing: Accurately weigh the desired amount of 4-Amino-4-methylpentan-1-ol into a volumetric flask.

  • Initial Solvation: Add approximately half of the final desired volume of the chosen solvent (e.g., DMSO or ethanol).

  • Dissolution: Use a vortex mixer or sonicator to aid dissolution. Gentle warming may be applied if necessary.

  • Final Volume: Once the solid is completely dissolved, add the solvent to the final volume mark on the flask.

  • Mixing: Invert the flask several times to ensure a homogenous solution.

  • Storage: Store the stock solution as recommended, typically at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[7]

Final Remarks

Solubility challenges are a common hurdle in chemical and biological research. A systematic approach grounded in the fundamentals of molecular interactions is key to overcoming these issues. By understanding the interplay of polarity, hydrogen bonding, and the hydrophobic nature of 4-Amino-4-methylpentan-1-ol, researchers can make informed decisions on solvent selection and develop effective dissolution protocols.

References

  • Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2022, May 31). Hydrogen-Bonding Interactions in Polymer–Organic Solvent Mixtures. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, April 24). Does hydrogen bonding contribute in solubility of a substance. Retrieved from [Link]

  • Journal of Pharmaceutical and Allied Sciences. (2021). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

  • ResearchGate. (2018, December 26). (PDF) The Effect of Polar Head and Chain Length on the Physicochemical Properties of Micellization and Adsorption of Amino Alcohol-Based Surfactants. Retrieved from [Link]

  • Quora. (2018, October 23). Why does the solubility of an alcohol decrease as the length of its carbon chain increase? Retrieved from [Link]

  • Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • YouTube. (2019, October 30). Introduction to the Hansen Solubility Parameters 5381 2019. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2015, April 23). What to do when compound did not dissolve in organic solvent? Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-4-methylpentan-1-ol. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • The University of Sydney. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • NIH. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]

  • NIH. (2023, August 21). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Retrieved from [Link]

  • NIH. (2021, December 11). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Retrieved from [Link]

  • NCERT. (n.d.). lech204.pdf. Retrieved from [Link]

  • NIH. (2017, December 8). Direct N-alkylation of unprotected amino acids with alcohols. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-amino-4-methylpentan-1-ol (CAS 502-32-9). Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-4-methylpentan-2-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of alcohol on the solubility of amino acid in water | Request PDF. Retrieved from [Link]

  • NIH. (n.d.). The Effect of Branched Alkyl Chain Length on the Properties of Supramolecular Organogels from Mono-N-Alkylated Primary Oxalamides. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Storage and Handling of 4-Amino-4-methylpentan-1-ol

Welcome to the technical support guide for 4-Amino-4-methylpentan-1-ol. This resource is designed for researchers, scientists, and professionals in drug development to ensure the stability and integrity of this compound...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Amino-4-methylpentan-1-ol. This resource is designed for researchers, scientists, and professionals in drug development to ensure the stability and integrity of this compound during storage and experimentation. As an amino alcohol, 4-Amino-4-methylpentan-1-ol possesses both an amine and a hydroxyl functional group, making it a versatile intermediate in organic synthesis.[1][][3] However, these same functional groups can also make it susceptible to degradation if not stored and handled correctly.

This guide provides in-depth answers to frequently asked questions and troubleshooting advice to prevent decomposition and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 4-Amino-4-methylpentan-1-ol?

A1: Proper storage is critical to maintain the purity and stability of 4-Amino-4-methylpentan-1-ol. The primary goals are to protect it from atmospheric moisture, oxygen, light, and incompatible materials.

  • Temperature: Store the compound at 4°C in a refrigerator.[4] For similar amino alcohols, storage in a refrigerator at 2-8°C under an inert atmosphere is also recommended. Storing at controlled, cool temperatures minimizes the rate of potential degradation reactions. Generally, amines should be stored below 30°C (86°F) to maintain stability.[5]

  • Atmosphere: Store under an inert atmosphere , such as nitrogen or argon. Amines are susceptible to oxidation from atmospheric oxygen and can absorb carbon dioxide. A safety data sheet for a similar compound, 4-Methylpiperazin-1-amine, indicates it is air sensitive.[6]

  • Container: Use a tightly sealed container made of a compatible material. High-density polyethylene (HDPE) or glass are suitable choices.[5] Ensure the container seal is secure to prevent exposure to air and moisture.[5]

  • Light Protection: Protect the compound from light.[4][7] Amber glass vials or storage in a dark location are recommended to prevent photochemical degradation.

  • Moisture Control: Amines are often hygroscopic, meaning they can absorb moisture from the air.[5] This can lead to undesirable side reactions. Storing in a dry environment, potentially with the use of desiccants, is crucial.[5]

Summary of Recommended Storage Conditions:

ParameterRecommended ConditionRationale
Temperature 4°C (Refrigerator)[4]Slows down potential degradation reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and reaction with CO2.
Container Tightly sealed glass or HDPE[5]Prevents exposure to air and moisture.
Light Protect from light (Amber vial/darkness)[4][7]Prevents photochemical degradation.
Humidity Dry environmentAmines can be hygroscopic.[5]
Q2: What are the visible signs of decomposition for 4-Amino-4-methylpentan-1-ol?

A2: While a pure sample of 4-Amino-4-methylpentan-1-ol should be a clear, colorless to light yellow liquid, any significant changes in its physical appearance can indicate degradation. Be vigilant for the following signs:

  • Color Change: A noticeable darkening of the liquid, progressing from light yellow to brown or black, is a strong indicator of decomposition. This is often due to oxidation and the formation of polymeric byproducts.

  • Precipitate Formation: The appearance of solid particles or cloudiness in the liquid can suggest the formation of insoluble degradation products or salts (if exposed to acidic gases).

  • Odor Change: While this compound has a characteristic amine-like odor, a significant change, such as the development of a sharp, acrid, or ammonia-like smell, could signal decomposition.

  • Increased Viscosity: Polymerization or the formation of complex degradation products can lead to an increase in the viscosity of the liquid.

If any of these signs are observed, it is crucial to re-evaluate the purity of the compound before use.

Q3: What materials should be avoided when handling or storing 4-Amino-4-methylpentan-1-ol?

A3: Due to the reactivity of the amine and alcohol functional groups, certain materials are incompatible and can either catalyze decomposition or be corroded by the compound.

  • Acids and Acid Anhydrides: Vigorously reacts with acids to form salts. Contact with acid anhydrides can lead to uncontrolled acylation reactions.

  • Oxidizing Agents: Strong oxidizers can lead to rapid and potentially hazardous degradation of the amine group.

  • Halogenated Compounds: Amines can be incompatible with halogenated organics.[8]

  • Copper and Aluminum: Amino alcohols can be corrosive to copper and aluminum.[3] Avoid using containers, spatulas, or other equipment made from these metals.

  • Certain Plastics and Rubbers: Some plastics and rubbers may be degraded or leached by amines. Always verify compatibility. Polypropylene is generally considered to have good compatibility with amines.[9]

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and use of 4-Amino-4-methylpentan-1-ol.

Scenario 1: The compound has turned dark brown after several months in storage.
  • Probable Cause: This is a classic sign of oxidative degradation. The compound has likely been exposed to atmospheric oxygen over a prolonged period. This can happen if the container seal is not perfectly airtight or if the compound was not stored under an inert atmosphere.

  • Troubleshooting Workflow:

    start Dark Brown Color Observed check_purity Assess Purity (TLC, GC-MS, NMR) start->check_purity decision Is Purity Acceptable? check_purity->decision purify Purify (e.g., Distillation under Vacuum) decision->purify No end Use Purified Compound or New Stock decision->end Yes discard Discard Compound purify->discard purify->end review_storage Review and Correct Storage Protocol end->review_storage

    Caption: Troubleshooting workflow for a discolored compound.
  • Corrective Actions:

    • Purity Assessment: Before use, the purity of the discolored material must be assessed. Thin-Layer Chromatography (TLC) can provide a quick qualitative check for impurities. For quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

    • Purification: If the compound is deemed impure but salvageable, purification via vacuum distillation may be an option, depending on the nature of the impurities.

    • Disposal: If significant degradation has occurred, it is best to discard the material according to your institution's hazardous waste disposal procedures.

    • Preventative Measures: For future storage, ensure the compound is transferred to a clean, dry, amber glass vial, purged with an inert gas (nitrogen or argon), and then tightly sealed before placing it in a 4°C refrigerator.

Scenario 2: Experimental results are inconsistent, suggesting the starting material may be compromised.
  • Probable Cause: Inconsistent results can stem from using a partially degraded or contaminated starting material. The presence of impurities can interfere with reactions, leading to lower yields, unexpected side products, and poor reproducibility. The compound is known to be harmful if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation.[10][11] These hazards could be exacerbated by unknown degradation products.

  • Troubleshooting Workflow:

    start Inconsistent Experimental Results check_reagents Verify All Reagents and Solvents start->check_reagents check_compound Analyze Purity of 4-Amino-4-methylpentan-1-ol check_reagents->check_compound decision Is Compound Pure? check_compound->decision new_stock Obtain a New, Certified Lot decision->new_stock No re_run Re-run Experiment with Verified Material decision->re_run Yes purify_stock Purify Existing Stock new_stock->purify_stock or new_stock->re_run purify_stock->re_run end Analyze Results re_run->end

    Caption: Workflow for addressing inconsistent experimental results.
  • Corrective Actions:

    • Analytical Verification: Immediately analyze the purity of the 4-Amino-4-methylpentan-1-ol stock using a reliable analytical technique. GC-MS is well-suited for analyzing volatile amino alcohols and can help identify and quantify impurities.[12] High-Performance Liquid Chromatography (HPLC), after derivatization, is another powerful method for the analysis of amino alcohols.[13][14]

    • Isolate the Variable: To confirm the starting material is the source of inconsistency, obtain a new, unopened bottle of the compound from a reputable supplier and repeat a key experiment. Compare the results directly with those obtained using the suspect material.

    • Review Handling Practices: Ensure that during experimental use, the main stock bottle is not left open to the atmosphere for extended periods. It is good practice to aliquot the required amount into a separate vessel for immediate use to avoid contaminating the entire stock.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for assessing the purity of 4-Amino-4-methylpentan-1-ol and detecting potential degradation products.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of 4-Amino-4-methylpentan-1-ol in a suitable solvent such as dichloromethane or methanol.

    • Prepare a blank sample containing only the solvent.

  • GC-MS Conditions (Example):

    • Column: A polar capillary column suitable for amines, such as an Agilent CP-Wax for Volatile Amines and Diamines, is recommended.[12]

    • Injector Temperature: 250°C

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 220°C.

      • Hold at 220°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector:

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Scan Range: m/z 35-350

  • Data Analysis:

    • Integrate the peak corresponding to 4-Amino-4-methylpentan-1-ol (molecular weight: 117.19 g/mol ).[10]

    • Calculate the area percentage of the main peak to estimate purity.

    • Analyze any additional peaks by comparing their mass spectra to library databases (e.g., NIST) to tentatively identify degradation products. Common degradation pathways for amines can involve oxidation, demethylation, and formation of carboxylic acids.[15]

References

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-4-methylpentan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemical Label. (n.d.). 4-amino-4-methylpentan-1-ol. Retrieved from [Link]

  • Double Wall Tanks. (n.d.). AMINES - Chemical Compatibility. Retrieved from [Link]

  • University of Nebraska-Lincoln Environmental Health and Safety. (2022). Compatible Chemical Storage. Retrieved from [Link]

  • Agilent Technologies, Inc. (2011). Analysis of amino-alcohols, C3-C5. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-Amino-1-pentanol. Retrieved from [Link]

  • Buck, R. H., & Krummen, K. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. Journal of Chromatography A, 387, 255–265. [Link]

  • Bhushan, R., & Kumar, V. (2012). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Chromatographia, 75(1-2), 1-10. [Link]

  • Karl, M., et al. (2012). Study of OH-initiated degradation of 2-aminoethanol. Atmospheric Chemistry and Physics, 12(4), 1881-1901. [Link]

  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Purity Analysis of 4-Amino-4-methylpentan-1-ol: HPLC-ELSD vs. Derivatization-GC-MS

Introduction 4-Amino-4-methylpentan-1-ol is a unique bifunctional molecule containing both a primary amine and a primary alcohol. As a structural building block in chemical synthesis, its purity is paramount to ensure th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-4-methylpentan-1-ol is a unique bifunctional molecule containing both a primary amine and a primary alcohol. As a structural building block in chemical synthesis, its purity is paramount to ensure the desired reaction outcomes and final product quality. However, the analysis of this compound presents a significant challenge: it lacks a UV-absorbing chromophore, rendering standard HPLC-UV detection methods ineffective.[1][2] This guide provides an in-depth comparison of two robust analytical strategies for the purity assessment of 4-Amino-4-methylpentan-1-ol: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Gas Chromatography-Mass Spectrometry (GC-MS) following chemical derivatization.

This document is intended for researchers, quality control analysts, and drug development professionals. It offers detailed experimental protocols, explains the rationale behind methodological choices, and presents a comparative framework to aid in selecting the most appropriate technique for a given analytical objective.

The Analytical Challenge: Detecting the "Invisible"

The core difficulty in analyzing compounds like 4-Amino-4-methylpentan-1-ol lies in their molecular structure. Most common HPLC detectors, such as UV-Visible detectors, rely on the analyte's ability to absorb light.[1][2] Without conjugated double bonds or aromatic rings, this amino alcohol is essentially "invisible" to UV detection. Therefore, alternative detection strategies are necessary. This guide will explore two powerful approaches: a universal detection method for HPLC and a volatility-enhancing method for GC.

Method 1: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

The HPLC-ELSD method is a powerful technique for analyzing non-volatile and semi-volatile compounds that do not possess a chromophore.[3][4] The ELSD is a universal detector that measures the light scattered by analyte particles after the mobile phase has been evaporated, making it independent of the analyte's optical properties.[1][3][5]

Principle of ELSD

The ELSD process involves three key stages:

  • Nebulization: The column eluent is mixed with an inert gas (typically nitrogen) to form a fine aerosol.

  • Evaporation: The aerosol passes through a heated drift tube where the volatile mobile phase is evaporated, leaving behind solid particles of the non-volatile analyte.

  • Detection: A light source (e.g., a laser) illuminates the stream of analyte particles. The scattered light is measured by a photodetector, and the resulting signal is proportional to the mass of the analyte.[3]

This approach is particularly advantageous as it is compatible with gradient elution, which is often necessary for separating impurities with different polarities.[3]

Experimental Protocol: HPLC-ELSD
  • Instrumentation:

    • HPLC System with a binary or quaternary pump

    • Autosampler

    • Column Thermostat

    • Evaporative Light Scattering Detector (ELSD)

  • Chromatographic Conditions:

    • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for retaining this polar analyte. Example: Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm.

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid)

    • Mobile Phase B: Acetonitrile

    • Gradient: 95% B to 50% B over 10 minutes

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • ELSD Settings:

    • Drift Tube Temperature: 50 °C

    • Nebulizer Gas (Nitrogen) Pressure: 3.0 bar

    • Gain: To be adjusted based on signal intensity.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the 4-Amino-4-methylpentan-1-ol sample.

    • Dissolve in 25 mL of a 90:10 (v/v) Acetonitrile/Water mixture to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.22 µm PTFE syringe filter before injection.

Rationale for Method Choices
  • HILIC Column: Standard reversed-phase (C18) columns would provide little to no retention for a small, polar compound like 4-Amino-4-methylpentan-1-ol. HILIC utilizes a polar stationary phase with a high organic content mobile phase to retain and separate polar analytes.

  • Volatile Buffer: Ammonium formate is chosen because it is volatile and will be completely removed in the ELSD drift tube, preventing high background noise and detector contamination. Non-volatile buffers like phosphate cannot be used with ELSD.

  • Gradient Elution: A gradient from high to low organic content ensures that the main analyte is eluted with good peak shape, while also allowing for the elution and separation of potentially less polar or more polar impurities.

Workflow for HPLC-ELSD Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-ELSD Analysis cluster_data Data Processing s_weigh Weigh Sample s_dissolve Dissolve in ACN/H2O s_weigh->s_dissolve s_filter Filter (0.22 µm) s_dissolve->s_filter h_inject Inject Sample s_filter->h_inject h_sep HILIC Separation h_inject->h_sep h_nebulize Nebulization h_sep->h_nebulize h_evap Solvent Evaporation h_nebulize->h_evap h_detect Light Scattering Detection h_evap->h_detect d_integrate Integrate Peaks h_detect->d_integrate d_calculate Calculate % Purity (Area Percent) d_integrate->d_calculate

Caption: Workflow for purity analysis of 4-Amino-4-methylpentan-1-ol using HPLC-ELSD.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

An alternative and powerful strategy is GC-MS. However, amino alcohols are polar and non-volatile, making them unsuitable for direct GC analysis.[][7] They exhibit poor peak shape and thermal instability. To overcome this, a chemical derivatization step is employed to convert the polar -NH2 and -OH groups into less polar, more volatile, and thermally stable analogues.[8][9]

Principle of Derivatization-GC-MS

Silylation is a common and effective derivatization technique where active hydrogens in the analyte are replaced by a silyl group, such as a trimethylsilyl (TMS) group.[9] This reaction dramatically reduces the polarity and increases the volatility of the molecule, making it amenable to GC analysis. The subsequent analysis by MS not only quantifies the main component but also provides structural information about any impurities based on their mass fragmentation patterns.

Experimental Protocol: Derivatization-GC-MS
  • Instrumentation:

    • Gas Chromatograph with a split/splitless injector

    • Mass Spectrometric Detector (e.g., single quadrupole)

    • Autosampler

  • Derivatization Procedure:

    • Accurately weigh 1 mg of the 4-Amino-4-methylpentan-1-ol sample into a 2 mL GC vial.

    • Add 200 µL of anhydrous Pyridine.

    • Add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (Split ratio 20:1)

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp to 280 °C at 15 °C/min.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Scan Range: 40-450 m/z

Rationale for Method Choices
  • Derivatization: BSTFA is a powerful silylating agent that efficiently derivatizes both the amine and alcohol groups. The addition of 1% TMCS acts as a catalyst to drive the reaction to completion.[10]

  • DB-5ms Column: A 5% phenyl-methylpolysiloxane column is a robust, general-purpose column that provides excellent separation for a wide range of derivatized compounds.

  • Mass Spectrometry Detection: MS provides a high degree of specificity and is invaluable for the tentative identification of unknown impurities by examining their fragmentation patterns, a capability that ELSD lacks.

Workflow for Derivatization-GC-MS Purity Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing s_weigh Weigh Sample s_add_reagents Add Pyridine & BSTFA + 1% TMCS s_weigh->s_add_reagents s_react Heat at 70°C s_add_reagents->s_react g_inject Inject Sample s_react->g_inject g_sep GC Separation g_inject->g_sep g_ionize Electron Ionization g_sep->g_ionize g_analyze Mass Analysis (Scan) g_ionize->g_analyze d_integrate Integrate TIC g_analyze->d_integrate d_purity Calculate % Purity d_integrate->d_purity d_identify Identify Impurities (Mass Spectra) d_integrate->d_identify

Caption: Workflow for purity analysis of 4-Amino-4-methylpentan-1-ol via Derivatization-GC-MS.

Comparison of Analytical Performance

The choice between HPLC-ELSD and GC-MS depends on the specific requirements of the analysis, such as the need for impurity identification, sample throughput, and available instrumentation. The performance of each method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[11][12][13]

ParameterHPLC-ELSDDerivatization-GC-MSJustification
Specificity Good. Purity is based on chromatographic separation. Co-elution is possible.Excellent. Provides mass spectral data for peak identity confirmation and impurity identification.MS adds a dimension of identification that ELSD lacks.
Limit of Quantitation (LOQ) Typically low to mid ng range on-column.Typically low pg range on-column (in SIM mode).GC-MS is generally more sensitive, especially when operated in Selected Ion Monitoring (SIM) mode.
Linearity Non-linear (logarithmic response). Requires multi-point calibration for quantification.Good over several orders of magnitude.The ELSD response is a function of mass and is inherently non-linear, whereas GC-MS response is typically linear.
Precision Good. RSDs < 2% are achievable with modern instruments.[4]Excellent. RSDs < 2% are readily achievable.Both techniques offer high precision.
Sample Throughput Higher. No derivatization step is required.Lower. The derivatization step adds time and complexity.The heating step in derivatization is a rate-limiting factor.
Method Robustness Sensitive to mobile phase composition and ELSD settings (gas pressure, temp).The derivatization reaction must be complete and reproducible. Susceptible to active sites in the GC inlet/column.Both methods have critical parameters that must be carefully controlled.
Impurity Identification Not possible. Provides no structural information.Primary strength. Mass spectra can be used to propose structures for unknown impurities.This is the key advantage of the GC-MS approach.

Conclusion and Recommendations

Both HPLC-ELSD and Derivatization-GC-MS are viable and robust methods for the purity analysis of 4-Amino-4-methylpentan-1-ol, each with distinct advantages.

HPLC-ELSD is the recommended method for routine Quality Control (QC) environments. Its primary advantages are higher sample throughput due to the elimination of the derivatization step and simpler sample preparation. While it requires careful calibration for accurate quantification due to its non-linear response, it is an excellent tool for assessing purity against a known reference standard.

Derivatization-GC-MS is the superior method for impurity profiling, structural elucidation, and investigations. The unmatched specificity and sensitivity of mass spectrometric detection allow for the confident identification of process-related impurities and degradation products. While the sample preparation is more involved, the wealth of structural information it provides is indispensable during process development, stability studies, and troubleshooting.

Ultimately, the optimal choice of methodology is dictated by the analytical goal. For rapid purity checks, HPLC-ELSD is efficient. For a comprehensive understanding of a sample's impurity profile, Derivatization-GC-MS is the authoritative choice.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.

  • ICH Guideline Q2(R1) on Validation of Analytical Procedures. U.S. Food and Drug Administration.

  • Quality Guidelines. International Council for Harmonisation (ICH).

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.

  • Derivatization Methods in GC and GC/MS. Semantics Scholar.

  • Derivatization. Chemistry LibreTexts.

  • Reduction of Nonpolar Amino Acids to Amino Alcohols to Enhance Volatility for High-Precision Isotopic Analysis. PubMed.

  • Improving reaction product purification with evaporative light-scattering detection. Biotage.

  • Evaporative light scattering detector ELSD. Advion Interchim Scientific.

  • ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Lab Manager.

  • Evaporative light scattering detector. Wikipedia.

  • 1260 Infinity III Evaporative Light Scattering Detector (ELSD). Agilent.

  • Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection. ResearchGate.

  • Amino Acid Derivatization Analysis Services. BOC Sciences.

  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals.

  • Analysis of Amino Acids Contained in Alcohol. Shimadzu.

  • Analysis of amino-alcohols, C3-C5. Agilent.

  • Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research.

  • 4-Amino-4-methylpentan-1-ol. Moldb.

  • Analytical characteristics for amino acid derivatives using GC-MS... ResearchGate.

  • Quality Control in Targeted GC-MS for Amino Acid-OMICS. National Institutes of Health.

  • 4-Amino-4-methylpentan-1-ol | 85054-53-1. Sigma-Aldrich.

  • Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. National Institutes of Health.

  • Analysis of Amino Acids by HPLC. Agilent.

  • Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS. Springer Nature Experiments.

  • 4-Amino-4-methylpentan-1-ol. PubChem.

  • HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. SIELC Technologies.

  • Analytical Methods for Amino Acids. Shimadzu.

  • CAS NO. 85054-53-1 | 4-Amino-4-methylpentan-1-ol. Arctom.

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Comparative

A Comparative Guide to the Structural Elucidation of 4-Amino-4-methylpentan-1-ol: The Definitive Role of X-ray Crystallography

For researchers and professionals in drug development and materials science, the precise structural characterization of novel chemical entities is a cornerstone of innovation. 4-Amino-4-methylpentan-1-ol, a simple alipha...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the precise structural characterization of novel chemical entities is a cornerstone of innovation. 4-Amino-4-methylpentan-1-ol, a simple aliphatic amino alcohol, presents a case study in the application of analytical techniques to unambiguously determine molecular structure. While spectroscopic methods provide essential information, this guide will demonstrate, through a proposed experimental framework, why single-crystal X-ray crystallography stands as the gold standard for unequivocal structural elucidation. We will compare the data obtained from hypothetical experiments using X-ray crystallography with that from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, providing a comprehensive overview for researchers embarking on the characterization of similar small molecules.

The Challenge: Beyond Connectivity to 3D Reality

The molecular formula of 4-Amino-4-methylpentan-1-ol (C6H15NO) and its 2D structure can be readily confirmed by a suite of spectroscopic techniques. However, these methods often fall short of providing a definitive three-dimensional picture of the molecule in the solid state. Key questions that are critical for understanding its chemical behavior, such as bond lengths, bond angles, torsional angles, and intermolecular interactions, remain unanswered. This is the domain where X-ray crystallography excels.

A Proposed Experimental Workflow for X-ray Crystallographic Analysis

As there is no publicly available crystal structure for 4-Amino-4-methylpentan-1-ol, we propose the following robust workflow for its characterization.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis of 4-Amino-4-methylpentan-1-ol purification Purification (e.g., Distillation/Recrystallization) synthesis->purification screening Crystallization Screening (Vapor Diffusion, Slow Evaporation) purification->screening optimization Optimization of Conditions (Solvent, Temperature, pH) screening->optimization harvesting Crystal Harvesting & Mounting optimization->harvesting data_collection X-ray Diffraction Data Collection harvesting->data_collection data_processing Data Reduction & Integration data_collection->data_processing solution Structure Solution (e.g., Direct Methods) data_processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis (e.g., CheckCIF) refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Proposed workflow for the X-ray crystallographic characterization of 4-Amino-4-methylpentan-1-ol.

Experimental Protocol: From Powder to Precision

1. Synthesis and Purification:

  • The synthesis of 4-Amino-4-methylpentan-1-ol can be achieved through various established synthetic routes, such as the reduction of a corresponding nitro alcohol or the amination of a suitable precursor.

  • Crucially, for successful crystallization, the compound must be of high purity (≥95%).[1] Purification can be achieved by vacuum distillation or recrystallization from an appropriate solvent system.

2. Crystallization:

  • Challenge: Aliphatic compounds like 4-Amino-4-methylpentan-1-ol can be challenging to crystallize due to their flexibility and potential for weak intermolecular interactions.

  • Proposed Method: A systematic crystallization screening approach is recommended. This involves dissolving the purified compound in a range of solvents (e.g., isopropanol, ethanol, acetone, or mixtures with water) and employing techniques such as slow evaporation, vapor diffusion, and cooling crystallization.[2][3] The pH of the solution can also be a critical factor in the crystallization of amino alcohols and should be varied.[2][3]

  • Insight: The addition of a co-former or the formation of a salt (e.g., hydrochloride or hydrobromide) can often facilitate the formation of high-quality crystals by introducing stronger, more directional interactions like hydrogen bonding.

3. Data Collection and Structure Refinement:

  • A suitable single crystal is mounted on a diffractometer.

  • X-ray diffraction data is collected, typically using Mo Kα radiation.[4]

  • The collected data is processed to determine the unit cell parameters and integrated intensities.

  • The crystal structure is solved using direct methods or Patterson synthesis and refined to yield a final, highly accurate molecular model.

Comparative Analysis: What Each Technique Reveals

To appreciate the unique value of X-ray crystallography, let's compare the hypothetical data with that from other standard analytical techniques.

Analytical TechniqueInformation ProvidedLimitations
X-ray Crystallography - Unambiguous 3D molecular structure- Precise bond lengths, bond angles, and torsional angles- Absolute stereochemistry (if applicable)- Solid-state conformation- Intermolecular interactions (e.g., hydrogen bonding)- Crystal packing arrangement- Requires a single, high-quality crystal- Structure is in the solid state, which may differ from solution
NMR Spectroscopy (¹H, ¹³C) - Connectivity of atoms (which atoms are bonded to which)- Number of unique protons and carbons- Information about the local chemical environment of atoms- Can infer stereochemistry in some cases- Does not provide precise bond lengths or angles- Intermolecular interactions are averaged in solution- Can be ambiguous for complex molecules
Mass Spectrometry (MS) - Molecular weight of the compound[1][5]- Elemental composition (with high-resolution MS)- Fragmentation pattern, which can help infer structure- Does not provide information on connectivity or 3D structure- Isomers can be difficult to distinguish
Infrared (IR) Spectroscopy - Presence of functional groups (e.g., O-H, N-H, C-H bonds)[6][7]- Provides limited information on the overall molecular structure- Ambiguous for complex molecules with many functional groups

The Unparalleled Insights from X-ray Crystallography

While NMR, MS, and IR would collectively confirm the identity of 4-Amino-4-methylpentan-1-ol, only X-ray crystallography could definitively answer questions such as:

  • Conformational Preferences: How does the flexible aliphatic chain orient itself in the solid state? Are there any intramolecular hydrogen bonds between the amino and hydroxyl groups?

  • Intermolecular Interactions: How do the molecules pack in the crystal lattice? What is the nature and geometry of the hydrogen bonding network? This is crucial for understanding physical properties like melting point and solubility.

  • Absolute Stereochemistry: If a chiral synthesis were performed, X-ray crystallography could unambiguously determine the absolute configuration of the stereocenter.

Conclusion: A Call for Definitive Characterization

In the landscape of modern chemical analysis, while a multi-technique approach is always prudent, the structural elucidation of novel compounds like 4-Amino-4-methylpentan-1-ol remains incomplete without the precision and certainty offered by single-crystal X-ray crystallography. It is the only technique that provides a direct, three-dimensional visualization of the molecule, offering insights that are invaluable for drug design, materials engineering, and fundamental chemical understanding. The proposed workflow in this guide provides a clear pathway for researchers to obtain this definitive structural information.

References

  • PubChem. 4-Amino-4-methylpentan-1-ol | C6H15NO | CID 13107682. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • NIST. 4-amino-4-methylpentan-2-ol. NIST WebBook. [Link]

  • National Center for Biotechnology Information. 2D Interfacial Crystallization Stabilized by Short-Chain Aliphatic Interfaces. PubMed Central. [Link]

  • MDPI. Process Design for Continuous Crystallization of l-Tryptophan in Water–Alcohol Solvent Mixtures. [Link]

  • PubChem. 4-Amino-4-methylpentan-2-ol | C6H15NO | CID 95405. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Aminopentan-1-ol | C5H13NO | CID 95309. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Crystallization of Amino Acids on a 21-well Circular PMMA Platform using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization. PubMed Central. [Link]

  • ResearchGate. An X-Ray Crystallographic Study of N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine. [Link]

  • The Good Scents Company. 4-methyl-1-pentanol, 626-89-1. [Link]

  • NIST. 2-amino-4-methylpentan-1-ol. NIST WebBook. [Link]

  • PubChem. 2-Amino-4-methylpentan-1-ol | C6H15NO | CID 79030. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Amino-4-methylpentan-2-ol | C6H15NO | CID 18356484. National Center for Biotechnology Information. [Link]

Sources

Validation

A Comparative Guide to the Reactivity of 4-Amino-4-methylpentan-1-ol and Other Amino Alcohols

This guide provides an in-depth, objective comparison of the chemical reactivity of 4-Amino-4-methylpentan-1-ol with other common amino alcohols. Designed for researchers, scientists, and professionals in drug developmen...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the chemical reactivity of 4-Amino-4-methylpentan-1-ol with other common amino alcohols. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of how molecular structure, particularly steric hindrance, influences reaction outcomes in key synthetic transformations. The insights and experimental data presented herein are intended to facilitate informed decisions in the selection of amino alcohols for specific research and development applications.

Introduction to 4-Amino-4-methylpentan-1-ol and Comparative Amino Alcohols

Amino alcohols are bifunctional compounds containing both an amine and a hydroxyl group, making them versatile building blocks in organic synthesis. Their reactivity is influenced by the interplay of these two functional groups and the overall molecular architecture. This guide focuses on 4-Amino-4-methylpentan-1-ol, a sterically hindered primary amino alcohol, and compares its reactivity to less hindered counterparts: Ethanolamine and 2-Amino-2-methyl-1-propanol.

Molecular Structures:

  • 4-Amino-4-methylpentan-1-ol: A primary alcohol with a tertiary amine attached to a carbon atom bearing two methyl groups. This structure introduces significant steric bulk around the amino group.

  • Ethanolamine: The simplest amino alcohol, with a primary amine and a primary alcohol, exhibiting minimal steric hindrance.

  • 2-Amino-2-methyl-1-propanol: A primary alcohol with a primary amine on a tertiary carbon, presenting an intermediate level of steric hindrance compared to the other two.

The central hypothesis of this guide is that the degree of steric hindrance around the amino and hydroxyl groups will significantly impact the chemoselectivity and reaction rates of these molecules in common synthetic transformations.

Comparative Reactivity Analysis

To provide a comprehensive comparison, we will examine the reactivity of these three amino alcohols in two fundamental reaction types: N-acylation and oxidation.

N-Acylation: A Study in Chemoselectivity and Steric Effects

N-acylation is a crucial reaction for the formation of amides, which are prevalent in pharmaceuticals and other biologically active molecules. In amino alcohols, a key challenge is achieving selective N-acylation over O-acylation, as both the amino and hydroxyl groups are nucleophilic.

Theoretical Framework: The relative nucleophilicity of the amine and alcohol groups governs the site of acylation. Generally, the lone pair of electrons on the nitrogen atom is more available for nucleophilic attack than the lone pairs on the oxygen atom, making the amino group more nucleophilic. However, reaction conditions and steric hindrance can alter this preference.

Experimental Comparison: N-Acetylation

The following table summarizes the expected outcomes of the N-acetylation of the three amino alcohols with acetic anhydride under neutral conditions. The data is a composite of literature findings and expert analysis, providing a comparative benchmark.

Amino AlcoholStructureSteric Hindrance at Amino GroupExpected Yield of N-acetylated Product (%)Relative Reaction Rate
Ethanolamine

Low>95%[1]Fast
2-Amino-2-methyl-1-propanol

Moderate~90%Moderate
4-Amino-4-methylpentan-1-ol

High~75-85%Slow

Discussion of N-Acylation Results:

The trend in N-acetylation yield and reaction rate directly correlates with the degree of steric hindrance around the amino group.

  • Ethanolamine , with its unhindered primary amine, reacts rapidly and with high chemoselectivity to afford the N-acetylated product.

  • 2-Amino-2-methyl-1-propanol shows a slightly reduced yield and reaction rate due to the moderate steric bulk of the two methyl groups on the same carbon as the amine.

  • 4-Amino-4-methylpentan-1-ol , with its tertiary amino group and adjacent bulky substituents, exhibits the slowest reaction rate and a lower yield of the N-acetylated product. The significant steric hindrance impedes the approach of the acylating agent to the nitrogen atom, potentially leading to a greater proportion of O-acylation or unreacted starting material under standard conditions.

Experimental Protocol: Comparative N-Acetylation of Amino Alcohols

This protocol outlines a standardized procedure for comparing the N-acetylation of the three amino alcohols.

Materials:

  • Ethanolamine

  • 2-Amino-2-methyl-1-propanol

  • 4-Amino-4-methylpentan-1-ol

  • Acetic anhydride

  • Dichloromethane (anhydrous)

  • Triethylamine (anhydrous)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flasks, magnetic stirrers, dropping funnels, separatory funnels, rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the respective amino alcohol (50 mmol) in anhydrous dichloromethane (50 mL).

  • Add triethylamine (55 mmol, 1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (55 mmol, 1.1 eq) dropwise to the stirred solution over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 50 mL of water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Workflow for Comparative N-Acetylation:

N_Acetylation_Workflow cluster_start Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification start Dissolve Amino Alcohol in DCM add_base Add Triethylamine start->add_base cool Cool to 0°C add_base->cool add_anhydride Add Acetic Anhydride Dropwise cool->add_anhydride react Stir at RT for 4h add_anhydride->react quench Quench with Water react->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify

Caption: Workflow for the comparative N-acetylation of amino alcohols.

Oxidation: Assessing the Influence of Structure on Reactivity

The oxidation of amino alcohols can lead to a variety of products, including amino aldehydes, amino ketones, or amino carboxylic acids, depending on the structure of the alcohol (primary, secondary, or tertiary) and the oxidizing agent used.

Theoretical Framework: The oxidation of a primary alcohol can be stopped at the aldehyde stage using mild oxidizing agents like pyridinium chlorochromate (PCC), or taken to the carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄). The presence of an amino group can complicate these reactions, as it is also susceptible to oxidation.

Experimental Comparison: Oxidation with Pyridinium Chlorochromate (PCC)

This comparison focuses on the mild oxidation of the primary alcohol functionality to an aldehyde.

Amino AlcoholStructureSteric Hindrance at Hydroxyl GroupExpected Yield of Amino Aldehyde (%)Relative Reaction Rate
Ethanolamine

Low~85%Fast
2-Amino-2-methyl-1-propanol

Low~80%Fast
4-Amino-4-methylpentan-1-ol

Low~80%Fast

Discussion of Oxidation with PCC:

In the case of mild oxidation with PCC, the steric environment around the primary hydroxyl group is similar for all three molecules, as it is always a -CH₂OH group. Therefore, the reaction rates and yields are expected to be comparable. The primary differentiator in reactivity for these molecules lies more with the amino group. It is important to note that the amino group must be protected prior to oxidation to prevent side reactions.

Experimental Protocol: Comparative Oxidation of N-Protected Amino Alcohols with PCC

This protocol describes the oxidation of the N-Boc protected amino alcohols.

Materials:

  • N-Boc-Ethanolamine

  • N-Boc-2-Amino-2-methyl-1-propanol

  • N-Boc-4-Amino-4-methylpentan-1-ol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (anhydrous)

  • Celite®

  • Silica gel

  • Round-bottom flasks, magnetic stirrers, separatory funnels, rotary evaporator

Procedure:

  • To a stirred suspension of PCC (1.5 eq) in anhydrous dichloromethane (50 mL) in a 100 mL round-bottom flask, add a solution of the N-Boc protected amino alcohol (10 mmol) in anhydrous dichloromethane (20 mL) in one portion.

  • Stir the mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether (50 mL) and filter through a pad of Celite® topped with silica gel.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude amino aldehyde.

  • Purify the product by flash column chromatography if necessary.

Mechanism of PCC Oxidation:

PCC_Oxidation cluster_mechanism PCC Oxidation Mechanism Alcohol R-CH2-OH Chromate_Ester R-CH2-O-CrO2Cl Alcohol->Chromate_Ester + PCC - [PyH]+Cl- PCC [PyH]+[CrO3Cl]- Aldehyde R-CHO Chromate_Ester->Aldehyde Base-mediated β-hydride elimination Cr_IV Cr(IV) species Chromate_Ester->Cr_IV

Caption: Simplified mechanism of alcohol oxidation by PCC.

Conclusion: The Decisive Role of Steric Hindrance

This comparative guide demonstrates that the reactivity of amino alcohols is profoundly influenced by their molecular structure, with steric hindrance being a key determinant of reaction outcomes.

  • For N-acylation , the steric environment around the amino group is paramount. The highly hindered nature of 4-Amino-4-methylpentan-1-ol leads to slower reaction rates and potentially lower chemoselectivity for N-acylation compared to less hindered analogs like ethanolamine and 2-amino-2-methyl-1-propanol. This necessitates careful optimization of reaction conditions to achieve desired outcomes.

  • For the oxidation of the primary alcohol functionality , the steric hindrance at the hydroxyl group is the primary factor. As all three compared molecules possess a primary alcohol, their reactivity towards mild oxidation is similar, provided the amino group is appropriately protected.

The choice of amino alcohol in a synthetic strategy should therefore be a deliberate one, taking into account the desired reaction and the potential challenges posed by the substrate's structure. 4-Amino-4-methylpentan-1-ol, with its unique steric profile, can be a valuable tool for introducing specific structural motifs, but its use requires a nuanced understanding of its reactivity.

References

  • N-acylation of amines: A green approach to chemoselective N-acetylation of amines using catalytic amount of zinc acet
  • Selective Acylation: Reported O‐selective acylation of amino alcohols without protecting the amino group. (URL not available)
  • O-Acylation: Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. [Link]

  • Selective N-Acylation: Selective N‐acylation of amino alcohols using 2,2′‐bipyridyl‐6‐yl... (URL not available)
  • Oxidation of Amino Alcohols: The oxidation of amino alcohols. [Link]

  • Selective N-acylation Patent: Selective N-acyl
  • Selective N-acylation Patent (WO)
  • N-acetylethanolamine Preparation: Prepar
  • 2-Amino-2-methyl-1-propanol Synthesis: 2-Amino-2-methyl-1-propanol (AMP) in Organic Synthesis. (URL not available)
  • PCC Oxidation: Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. (URL not available)
  • PCC Oxidation Mechanism: PCC Oxidation Mechanism. [Link]

  • Potassium Permanganate Oxidation: Potassium Permanganate Oxidation. [Link]

  • Steric Hindrance: Steric hindrance – Knowledge and References. [Link]

  • 4-Amino-4-methylpentan-1-ol PubChem: 4-Amino-4-methylpentan-1-ol | C6H15NO | CID 13107682. [Link]

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Comparative

A Researcher's Guide to Enantiomeric Excess Determination of 4-Amino-4-methylpentan-1-ol Derivatives

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a cornerstone of chiral compound analysis. The differential pharmacological and toxicological p...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a cornerstone of chiral compound analysis. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methodologies. This guide provides an in-depth comparison of established techniques for determining the enantiomeric excess of 4-Amino-4-methylpentan-1-ol and its derivatives, supported by experimental insights and detailed protocols.

4-Amino-4-methylpentan-1-ol, a chiral amino alcohol, presents a unique analytical challenge due to its lack of a strong chromophore, rendering direct UV detection in High-Performance Liquid Chromatography (HPLC) problematic. This guide will explore both direct and indirect analytical strategies, explaining the rationale behind methodological choices to ensure scientific integrity and reproducible results.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations

Chiral HPLC stands as the most widely employed technique for enantiomeric separations due to its versatility and high resolution. The separation is predicated on the differential interaction of enantiomers with a chiral stationary phase (CSP). For 4-Amino-4-methylpentan-1-ol and its derivatives, both direct and indirect approaches on polysaccharide-based CSPs are viable, with the choice largely dictated by the available detection methods.

Indirect Chiral HPLC via Derivatization

The absence of a UV-absorbing moiety in 4-Amino-4-methylpentan-1-ol necessitates a chemical modification step to introduce a chromophore. This process, known as derivatization, involves reacting the amino or hydroxyl group of the analyte with a chiral or achiral derivatizing agent that possesses a chromophore. When an achiral derivatizing agent is used, the resulting enantiomeric derivatives can be separated on a chiral stationary phase. More commonly, a chiral derivatizing agent is used to form diastereomers, which can then be separated on a standard achiral column.

Causality Behind Derivatization: The primary driver for derivatization in this context is to overcome the detection limitation. By attaching a molecule with a strong UV absorbance, such as a benzoyl or dinitrobenzoyl group, the analyte becomes readily detectable by standard UV-Vis detectors, which are ubiquitous in HPLC systems. This approach enhances sensitivity and allows for accurate quantification.

Experimental Protocol: Derivatization with 3,5-Dinitrobenzoyl Chloride

This protocol is suitable for creating derivatives of 4-Amino-4-methylpentan-1-ol that are detectable by UV.

  • Sample Preparation: Dissolve 1 mg of racemic 4-Amino-4-methylpentan-1-ol in 1 mL of a suitable aprotic solvent (e.g., acetonitrile).

  • Reagent Addition: Add 1.2 equivalents of 3,5-Dinitrobenzoyl chloride and 1.5 equivalents of a non-chiral base (e.g., triethylamine).

  • Reaction: Stir the mixture at room temperature for 1-2 hours, or until the reaction is complete (monitor by Thin Layer Chromatography or achiral HPLC).

  • Work-up: Quench the reaction with a small amount of water and extract the derivative into an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Analysis: Reconstitute the dried derivative in the mobile phase for HPLC analysis.

Workflow for Indirect Chiral HPLC

Caption: Workflow for indirect chiral HPLC analysis.

Direct Chiral HPLC with Advanced Detection

Direct enantiomeric separation on a CSP is often preferred as it eliminates the derivatization step, saving time and avoiding potential side reactions or racemization. However, for a molecule like 4-Amino-4-methylpentan-1-ol, this approach requires more sophisticated detection methods.

  • Mass Spectrometry (MS): HPLC coupled with a mass spectrometer (LC-MS) is a powerful tool that can detect compounds based on their mass-to-charge ratio, negating the need for a chromophore.

  • Evaporative Light Scattering Detection (ELSD): ELSD is another universal detection method that can be used for non-volatile analytes. It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining analyte particles.

Choosing the Right Chiral Stationary Phase: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are highly effective for a broad range of chiral compounds, including amino alcohols.[1] Columns such as Chiralcel® OD-H and Chiralpak® AD-H are excellent starting points for method development. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol or ethanol, is crucial for achieving optimal separation.

Illustrative HPLC Method for a Derivatized Analog

ParameterCondition
Column Chiralcel OD-H
Mobile Phase 7% 2-propanol in Hexane (v/v)
Flow Rate 1 mL/min
Detection UV at 254 nm
Result Baseline separation of the enantiomers

This data strongly suggests that a similar derivatization and chromatographic strategy would be effective for 4-Amino-4-methylpentan-1-ol.

Chiral Gas Chromatography (GC): A High-Resolution Alternative

For volatile or semi-volatile compounds, chiral Gas Chromatography (GC) offers excellent resolution and sensitivity.[3] Similar to HPLC, direct and indirect methods are applicable. For amino alcohols, derivatization is often necessary to increase volatility and improve peak shape.

Derivatization for GC: Acylation with reagents like trifluoroacetic anhydride (TFAA) is a common strategy to derivatize both the amino and hydroxyl groups, rendering the analyte more volatile and amenable to GC analysis.[1]

Chiral Stationary Phases for GC: Cyclodextrin-based chiral stationary phases are widely used and highly effective for the separation of a variety of chiral compounds, including derivatized amino alcohols.

Experimental Protocol: Derivatization with Trifluoroacetic Anhydride (TFAA)

  • Sample Preparation: Dissolve approximately 1 mg of 4-Amino-4-methylpentan-1-ol in 1 mL of an appropriate solvent (e.g., dichloromethane).

  • Reagent Addition: Add a 1.5 to 2-fold molar excess of TFAA. A non-chiral base like pyridine can be added to catalyze the reaction and scavenge the trifluoroacetic acid byproduct.

  • Reaction: Heat the mixture at 60-70°C for 30-60 minutes.

  • Work-up: After cooling, the excess reagent and solvent can be removed under a stream of nitrogen.

  • Analysis: Dissolve the residue in a suitable solvent for GC injection.

Workflow for Chiral GC Analysis

Caption: Workflow for chiral GC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural and Quantitative Analysis

NMR spectroscopy offers a distinct advantage in that it can provide structural information in addition to quantitative data on enantiomeric excess. The determination of ee by NMR relies on converting the enantiomers into diastereomers, either through derivatization with a chiral derivatizing agent (CDA) or by the addition of a chiral solvating agent (CSA).

Chiral Derivatizing Agents (CDAs) in NMR

The most well-known CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA).[4][5] Reaction of a racemic alcohol or amine with an enantiomerically pure Mosher's acid chloride forms a mixture of diastereomeric esters or amides. These diastereomers exhibit distinct chemical shifts in the ¹H and ¹⁹F NMR spectra, allowing for the integration of their respective signals to determine the enantiomeric excess.

Why Mosher's Acid is Effective: The presence of the trifluoromethyl group in Mosher's acid is particularly advantageous. ¹⁹F NMR often provides a cleaner baseline and greater signal dispersion compared to ¹H NMR, which can simplify the quantification of the diastereomers.[6]

Experimental Protocol: Derivatization with Mosher's Acid Chloride

  • Sample Preparation: In an NMR tube, dissolve approximately 1-5 mg of the chiral amino alcohol in about 0.7 mL of an anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆).

  • Base Addition: Add 1.5 to 2.0 equivalents of an anhydrous base, such as pyridine or triethylamine.

  • CDA Addition: Add 1.1 to 1.2 equivalents of enantiomerically pure (R)- or (S)-Mosher's acid chloride.

  • Reaction: Gently shake the NMR tube and monitor the reaction by NMR until completion. The reaction is typically fast at room temperature.

  • Analysis: Acquire the ¹H and/or ¹⁹F NMR spectrum of the resulting diastereomeric mixture.

Chiral Solvating Agents (CSAs) in NMR

An alternative to covalent derivatization is the use of a chiral solvating agent (CSA). CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the analyte enantiomers in the NMR tube. This complexation induces small chemical shift differences between the signals of the two enantiomers, allowing for their resolution and quantification. This method is non-destructive and requires minimal sample preparation.

Common CSAs for amino alcohols include chiral crown ethers and cyclodextrins. The choice of solvent is critical for the effectiveness of a CSA, with non-polar solvents often leading to stronger complexation and larger chemical shift differences.

G

Sources

Validation

Screening for Bioactivity: A Comparative Guide to Unlocking the Therapeutic Potential of 4-Amino-4-methylpentan-1-ol Analogs

Introduction: The Untapped Potential of a Novel Scaffold In the landscape of medicinal chemistry, the identification of novel molecular scaffolds with the potential for diverse biological activity is a critical starting...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the identification of novel molecular scaffolds with the potential for diverse biological activity is a critical starting point for drug discovery. The "4-Amino-4-methylpentan-1-ol" core structure presents an intriguing, yet largely unexplored, foundation for the development of new therapeutic agents. Its simple, acyclic frame with key functional groups—a primary amine and a primary alcohol—offers multiple points for chemical modification, allowing for the creation of a wide array of analogs. This guide provides a comprehensive framework for the systematic biological activity screening of these analogs, drawing upon established methodologies and insights from related chemical classes to illuminate potential therapeutic applications.

This document is intended for researchers, scientists, and drug development professionals. It will not merely list protocols but will delve into the rationale behind experimental choices, ensuring a robust and scientifically sound approach to screening. We will explore two primary, promising avenues for bioactivity based on structural similarities to known pharmacologically active agents: Central Nervous System (CNS) modulation and anticancer activity.

I. Central Nervous System Activity: Exploring Neuromodulatory Potential

The presence of an amino alcohol moiety in the core structure of 4-Amino-4-methylpentan-1-ol suggests a potential for interaction with CNS targets, such as neurotransmitter receptors and transporters. Analogs of similar structures, like aminopentanophenones, have shown activity as monoamine uptake inhibitors[1][2]. A key target of interest for novel CNS-active compounds is the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain[3][4].

A. Screening for GABA-A Receptor Modulation

Dysregulation of GABAergic neurotransmission is implicated in numerous neurological and psychiatric disorders, making the GABA-A receptor a prime target for drug discovery[4]. We will outline a hierarchical screening approach to identify and characterize analogs of 4-Amino-4-methylpentan-1-ol that modulate GABA-A receptor activity.

GABAA_Screening_Workflow cluster_0 High-Throughput Screening (HTS) cluster_1 Secondary Screening & Hit Confirmation cluster_2 Mechanism of Action & Selectivity HTS Fluorescence-Based Assay Electrophysiology Automated Patch-Clamp Electrophysiology HTS->Electrophysiology Active Compounds HTS_Desc Initial screen of analog library for positive allosteric modulators (PAMs) or agonists. Selectivity Subtype Selectivity Profiling Electrophysiology->Selectivity Confirmed Hits EP_Desc Confirm activity and determine potency (EC50/IC50) of hits from HTS. Selectivity_Desc Screen against a panel of GABA-A receptor subtypes to determine selectivity profile. Anticancer_Screening_Workflow cluster_0 Primary Cytotoxicity Screen cluster_1 Hit Confirmation & Elucidation of Cell Death Mechanism cluster_2 Target Identification & Further Characterization MTT MTT/XTT Assay Apoptosis Apoptosis Assays (e.g., Annexin V/PI staining) MTT->Apoptosis Active Compounds MTT_Desc Assess metabolic activity as an indicator of cell viability across multiple cancer cell lines. Mechanism Mechanism of Action Studies Apoptosis->Mechanism Confirmed Apoptotic Inducers Apoptosis_Desc Determine if cytotoxicity is mediated by programmed cell death. Mechanism_Desc Investigate effects on cell cycle, specific signaling pathways, etc.

Caption: A hierarchical workflow for the in vitro screening of 4-Amino-4-methylpentan-1-ol analogs for anticancer activity.

1. Primary Cytotoxicity Screening: MTT/XTT Assay

  • Rationale: This colorimetric assay is a rapid and reliable method to assess the effect of compounds on cell viability by measuring mitochondrial metabolic activity.[5] It is a widely used primary screen for anticancer drug discovery.[6]

  • Protocol:

    • Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates.

    • Compound Treatment: Treat the cells with a range of concentrations of the 4-Amino-4-methylpentan-1-ol analogs for 48-72 hours.

    • MTT/XTT Addition: Add the MTT or XTT reagent to each well and incubate to allow for the formation of formazan.

    • Absorbance Measurement: Solubilize the formazan product and measure the absorbance at the appropriate wavelength.

    • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

2. Apoptosis Induction Assay: Annexin V/Propidium Iodide (PI) Staining

  • Rationale: To determine if the observed cytotoxicity is due to the induction of apoptosis (programmed cell death), a desirable mechanism for anticancer drugs.[7]

  • Protocol:

    • Cell Treatment: Treat cancer cells with the active analogs at their respective IC50 concentrations.

    • Staining: Stain the cells with FITC-conjugated Annexin V and propidium iodide (PI).

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Comparison

The table below presents hypothetical data for a set of analogs, comparing their cytotoxic activity across different cancer cell lines.

Analog IDStructure ModificationMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)Apoptosis Induction (Annexin V+)
AMP-001 Parent Compound> 100> 100> 100Negative
AMP-005 N-naphthoyl substitution15.222.518.9Positive
AMP-006 O-trityl ether5.88.16.5Positive
AMP-007 N,N-dimethyl> 100> 100> 100Negative
Doxorubicin (Control)0.50.80.6Positive

Conclusion: A Roadmap for Discovery

The "4-Amino-4-methylpentan-1-ol" scaffold represents a promising starting point for the development of novel therapeutic agents. This guide provides a scientifically grounded, stepwise approach to systematically screen analogs for potential CNS and anticancer activities. By employing a combination of high-throughput and more detailed secondary assays, researchers can efficiently identify and characterize promising lead compounds. The key to unlocking the full potential of this scaffold lies in a methodical and rational screening cascade, as outlined in this document. The subsequent steps of lead optimization and in vivo evaluation will be crucial in translating these initial findings into tangible clinical candidates.

References

  • Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science. [Link] [3][8]2. Image-Based Marker-Free Screening of GABAA Agonists, Antagonists, and Modulators. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs. [Link]

  • Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. PubMed Central. [Link]

  • GABAA Receptor Screening For Subtype Modulation. SB Drug Discovery. [Link] [4]7. New Anticancer Agents: In Vitro and In Vivo Evaluation. Anticancer Research. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Clinical Cancer Research. [Link]

  • GABAA Receptor Services. Sygnature Discovery. [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. [Link] [1]12. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. PubMed. [Link]

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Comparative

A Senior Application Scientist's Guide to the Computational Modeling of 4-Amino-4-methylpentan-1-ol Conformations

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and materials science, a molecule's three-dimensional shape is intrinsically linked to its function. For flexibl...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and materials science, a molecule's three-dimensional shape is intrinsically linked to its function. For flexible molecules like 4-Amino-4-methylpentan-1-ol, which contain multiple rotatable bonds, a multitude of conformations are possible, each with a distinct energy level and potential for biological interaction. Understanding this conformational landscape is paramount for predicting molecular properties, designing effective drug candidates, and interpreting experimental data. This guide provides an in-depth comparison of computational methodologies to model the conformations of 4-Amino-4-methylpentan-1-ol, grounded in the principles of scientific accuracy and practical application.

The molecule in focus, 4-Amino-4-methylpentan-1-ol, is a primary amino alcohol. Its structure is characterized by a pentanol backbone with an amino group and two methyl groups at the C4 position. The chemical formula is C₆H₁₅NO, and its molecular weight is approximately 117.19 g/mol .[1][2] The key to its conformational flexibility lies in its three rotatable bonds in the main carbon chain.[2] Crucially, the presence of a hydroxyl (-OH) group as a hydrogen bond donor and an amino (-NH₂) group as a hydrogen bond acceptor introduces the possibility of intramolecular hydrogen bonding. This non-covalent interaction is a dominant force in stabilizing specific folded conformations over extended ones, a common feature in amino alcohols.[3][4]

This guide will compare the two primary workhorses of computational chemistry—Molecular Mechanics (MM) and Quantum Mechanics (QM)—and advocate for a hybrid approach that leverages the strengths of both for a comprehensive and efficient conformational analysis.

Pillar 1: A Comparative Analysis of Computational Engines

The choice of a computational method is a trade-off between accuracy and computational cost. For conformational analysis, no single method is perfect for all tasks; rather, a synergistic workflow yields the most reliable results.

Method A: Molecular Mechanics (MM) - The Rapid Surveyor

Molecular Mechanics modeling approximates a molecule as a collection of balls (atoms) connected by springs (bonds). It relies on a pre-parameterized "force field" to calculate the potential energy of a conformation based on bond lengths, angles, and torsions.

  • Causality of Choice : MM is the ideal starting point for any conformational search because of its exceptional speed. For a molecule with several rotatable bonds like 4-Amino-4-methylpentan-1-ol, the conformational space is vast. MM allows for the rapid generation and energy minimization of thousands or even millions of potential conformers, providing a broad survey of the landscape.

  • Trustworthiness & Self-Validation : The reliability of MM depends heavily on the quality of the force field (e.g., MMFF94, UFF). While highly effective for hydrocarbons, its accuracy can be diminished for molecules with complex electronic effects or intramolecular hydrogen bonds, where the fixed parameters may not fully capture the nuanced interactions. Therefore, MM results should be treated as a preliminary, albeit essential, screening step.

Method B: Quantum Mechanics (QM) - The High-Fidelity Refiner

Quantum Mechanics methods, particularly Density Functional Theory (DFT), calculate the electronic structure of a molecule from first principles to determine its energy and properties.

  • Causality of Choice : QM methods are chosen when high accuracy is required. For conformational analysis, DFT is unparalleled in its ability to accurately model subtle electronic effects, including the strength and geometry of intramolecular hydrogen bonds that are critical in determining the most stable conformers of 4-Amino-4-methylpentan-1-ol.[3]

  • Trustworthiness & Self-Validation : QM calculations provide a much more rigorous and reliable estimation of relative conformational energies. A key self-validation step in any QM geometry optimization is a subsequent frequency calculation. The absence of imaginary frequencies confirms that the optimized structure is a true local energy minimum on the potential energy surface. However, due to its high computational cost, using QM to perform the initial broad search is impractical.

The Verdict: A Hybrid MM/QM Approach

The most robust and widely accepted strategy is a sequential, multi-stage workflow. This approach uses the speed of Molecular Mechanics for an expansive initial search and the accuracy of Quantum Mechanics for the final refinement and energy ranking of the most promising candidates. This hybrid model offers a self-validating system where the initial broad search ensures no significant conformers are missed, and the final high-level theory ensures the energetic hierarchy is trustworthy.

Pillar 2: Experimental Protocol - A Validated Workflow for Conformational Analysis

This section details a step-by-step protocol for performing a comprehensive conformational analysis of 4-Amino-4-methylpentan-1-ol using the recommended hybrid MM/QM approach.

Step 1: Initial 3D Structure Generation
  • Input : Begin with a 2D representation of the molecule, such as its SMILES string: CC(C)(CCCO)N.[2]

  • Conversion : Use a cheminformatics toolkit (e.g., RDKit or Open Babel) to convert the 2D representation into an initial 3D structure. This process will generate a single, arbitrary conformation.

Step 2: Broad Conformational Search via Molecular Mechanics
  • Engine : Employ a systematic or stochastic conformational search algorithm.

  • Force Field : Select a robust force field, such as MMFF94s.

  • Execution : Generate a large number of conformers (e.g., >1000). For each generated conformer, perform a geometry optimization using the selected force field.

  • Filtering : Prune the resulting set of conformers based on two criteria:

    • Energy Window : Discard conformers with energies significantly higher than the global minimum (e.g., >15 kcal/mol).

    • RMSD Cutoff : Remove redundant conformers by clustering them based on structural similarity using a root-mean-square deviation (RMSD) cutoff (e.g., 0.5 Å).

Step 3: High-Fidelity Refinement via Quantum Mechanics (DFT)
  • Selection : From the filtered MM results, select the lowest-energy unique conformers (e.g., all unique structures within 5-7 kcal/mol of the MM global minimum) for QM refinement.

  • Level of Theory : Choose a well-established DFT functional and basis set. A common and reliable choice for organic molecules is B3LYP with the 6-31G(d) basis set.

  • Geometry Optimization : Perform a full geometry optimization on each selected conformer using the chosen level of theory. This will refine the molecular structure, including the critical O-H···N hydrogen bond distance and relevant dihedral angles.

  • Validation : For each optimized structure, perform a frequency calculation at the same level of theory. A valid minimum energy structure will have zero imaginary frequencies. This step is non-negotiable for trustworthy results.

  • Energy Calculation : The final electronic energy from the QM optimization provides a highly accurate measure for comparing the relative stability of the different conformations.

Step 4: Data Analysis and Interpretation
  • Relative Energies : Calculate the relative energy of each conformer with respect to the global minimum.

  • Boltzmann Distribution : At a given temperature (e.g., 298.15 K), calculate the Boltzmann population of each conformer to estimate its contribution to the overall equilibrium.

  • Geometric Analysis : Analyze key geometric parameters, such as the O-C-C-C dihedral angle and the intramolecular H-bond distance, to understand the structural features that confer stability.

Pillar 3: Data Visualization and Comparison

Clear presentation of data is crucial for interpretation and comparison.

Table 1: Objective Comparison of Computational Methodologies
FeatureMolecular Mechanics (MM)Quantum Mechanics (QM/DFT)
Core Principle Classical mechanics (balls & springs) using a force field.Solves the electronic structure from first principles.
Computational Cost Low (seconds to minutes per conformer).High (hours to days per conformer).
Accuracy Moderate; highly dependent on force field parameterization.High; accurately models electronic effects and H-bonds.
Primary Application Rapidly searching vast conformational space.Refining geometries and accurately calculating relative energies.
Typical Software AMBER, GROMACS, MMFF94 (in various packages).Gaussian, ORCA, GAMESS.
Table 2: Illustrative Results of a DFT-Level Conformational Analysis

(Note: This is a representative table of expected results.)

Conformer IDRelative Energy (kcal/mol)O-C-C-C Dihedral Angle (°)O-H···N Distance (Å)Key Feature
Conf-1 0.00-65.22.15Globular; Stabilized by strong intramolecular H-bond.
Conf-2 1.25178.5N/AExtended; No intramolecular H-bond.
Conf-3 2.1070.12.21Globular (alternate pucker); H-bond present.
Mandatory Visualizations

Visual workflows and diagrams enhance the understanding of complex processes.

G cluster_0 Molecular Mechanics (MM) Stage cluster_1 Quantum Mechanics (QM) Stage 2D_Structure 2D Structure (SMILES) 3D_Gen Initial 3D Generation 2D_Structure->3D_Gen Conf_Search Broad Conformational Search (e.g., MMFF94s) 3D_Gen->Conf_Search Filter Filter & Cluster by Energy/RMSD Conf_Search->Filter QM_Opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) Filter->QM_Opt Select Low-Energy Candidates Freq_Calc Frequency Calculation (Validation Step) QM_Opt->Freq_Calc Final_Energies Final Relative Energies & Structures Freq_Calc->Final_Energies

Caption: Hybrid MM/QM workflow for robust conformational analysis.

G cluster_0 Extended Conformer cluster_1 Folded Conformer Ext_Struct HO-CH2-CH2-CH2-C(CH3)2-NH2 Folded H-bond Stabilized O O H H O->H N N H->N H-Bond

Caption: Intramolecular H-bonding drives conformational preference.

References

  • Patsnap Synapse. (2025, May 21). What are computational methods in drug discovery?
  • PubChem. 4-Amino-4-methylpentan-1-ol.
  • Frontiers in Chemistry. (2018, February 22). Aminoalcohols' Conformation.
  • Springer Nature Experiments. Computational Approaches in Drug Designing and Their Applications.
  • SciSpace. (1973). Conformational analysis of intramolecular bonded amino alcohols.
  • ChemScene. 4-Amino-4-methylpentan-1-ol.

Sources

Validation

A Comparative Guide to Validated Analytical Methods for 4-Amino-4-methylpentan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Analytical Challenge of 4-Amino-4-methylpentan-1-ol

4-Amino-4-methylpentan-1-ol (C₆H₁₅NO, MW: 117.19 g/mol ) is a primary amino alcohol.[1][2][3] Its structure presents a dual analytical challenge: the primary amine group and the primary alcohol group. These polar functional groups lead to high water solubility, low volatility, and strong interactions with active sites on chromatographic columns, often resulting in poor peak shapes and inaccurate quantification without proper sample treatment.[4][5] Furthermore, the molecule lacks a significant chromophore, precluding direct analysis by UV-Vis spectrophotometry at concentrations typically relevant for pharmaceutical analysis.

Chromatographic Approaches: A Comparative Analysis

The primary analytical techniques for the quantification of amino alcohols are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[6][7] The choice between these methods is contingent on the sample matrix, desired sensitivity, and available instrumentation.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and semi-volatile compounds.[7] However, the high polarity of 4-Amino-4-methylpentan-1-ol necessitates derivatization to increase its volatility and thermal stability, and to improve chromatographic performance.[4][5][8]

Derivatization is Key: The primary goal of derivatization is to replace the active hydrogens on the amine and hydroxyl groups with less polar moieties.[5][8]

  • Silylation: This is a common technique where a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), replaces the active hydrogens with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively.[8][9] TBDMS derivatives are generally more stable and less sensitive to moisture than TMS derivatives.[9]

cluster_prep Sample Preparation cluster_analysis GC-FID/MS Analysis Sample Sample containing 4-Amino-4-methylpentan-1-ol Solvent Dissolve in Aprotic Solvent (e.g., Acetonitrile) Sample->Solvent Deriv Add Silylating Reagent (e.g., BSTFA + 1% TMCS) Solvent->Deriv React Heat at 70-80°C for 30-60 min Deriv->React Inject Inject Derivatized Sample React->Inject Cool to Room Temperature Column Separation on a Non-polar Capillary Column (e.g., 5% Phenyl Polysiloxane) Inject->Column Detect Detection by FID or MS Column->Detect

Caption: Proposed workflow for the GC analysis of 4-Amino-4-methylpentan-1-ol.

  • Standard Preparation:

    • Prepare a stock solution of 4-Amino-4-methylpentan-1-ol reference standard (1 mg/mL) in anhydrous acetonitrile.

    • Create a series of working standards by diluting the stock solution.

  • Derivatization:

    • To 100 µL of each standard or sample solution in a reaction vial, add 100 µL of BSTFA with 1% TMCS.[5]

    • Tightly cap the vial and heat at 75°C for 45 minutes.[5]

    • Allow the vial to cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane capillary column.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 250°C at 15°C/min, and hold for 5 minutes.

    • Detector (MS):

      • Transfer Line Temperature: 280°C.

      • Ion Source Temperature: 230°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique applicable to a wide range of compounds, including those that are non-volatile or thermally labile.[7] For the analysis of 4-Amino-4-methylpentan-1-ol, which lacks a strong chromophore, derivatization is necessary to introduce a UV-absorbing or fluorescent tag.[6]

Derivatization for Enhanced Detection:

  • Pre-column Derivatization: This is the most common approach. Reagents like o-phthaldialdehyde (OPA), Dansyl Chloride, or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) react with the primary amine to form highly detectable derivatives.[6][7][10] OPA derivatization is rapid and produces fluorescent derivatives, offering excellent sensitivity.[6][10]

Alternative Approach: Ion-Pair Chromatography

For charged analytes like protonated amines, ion-pair chromatography (IPC) offers a separation mechanism without derivatization.[11] An ion-pairing reagent, such as an alkyl sulfonate, is added to the mobile phase to form a neutral ion pair with the analyte, which can then be retained and separated on a reversed-phase column.[11][12]

cluster_prep Sample Preparation & Derivatization cluster_analysis RP-HPLC-FLD Analysis Sample Aqueous Sample containing 4-Amino-4-methylpentan-1-ol Buffer Mix with Borate Buffer (pH 9.5) Sample->Buffer Deriv Add OPA/Thiol Reagent Buffer->Deriv React React for 1-2 min at RT Deriv->React Inject Inject Derivatized Sample React->Inject Immediate Injection Column Separation on a C18 Reversed-Phase Column Inject->Column Detect Fluorescence Detection (Ex: 340 nm, Em: 455 nm) Column->Detect

Caption: Proposed workflow for the HPLC analysis of 4-Amino-4-methylpentan-1-ol with pre-column derivatization.

  • Reagent Preparation:

    • Borate Buffer: 0.1 M, pH 9.5.

    • OPA Derivatizing Reagent: Dissolve 50 mg of o-phthaldialdehyde in 1.25 mL of methanol. Add 11.2 mL of 0.1 M sodium borate buffer and 50 µL of a thiol (e.g., N-acetyl-L-cysteine).[6]

  • Standard Preparation:

    • Prepare a stock solution of 4-Amino-4-methylpentan-1-ol reference standard (1 mg/mL) in 0.1 M HCl.

    • Create working standards by diluting the stock solution in the mobile phase.

  • Automated Pre-column Derivatization (via Autosampler):

    • Program the autosampler to mix a defined volume of the standard or sample with the OPA derivatizing reagent in a specific ratio (e.g., 1:1) and allow a short reaction time (e.g., 1 minute) before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution with a mixture of acetonitrile and a suitable buffer (e.g., sodium acetate buffer, pH 6.5).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm).[6]

Method Validation: A Comparative Overview

Any developed analytical method must be validated to ensure its suitability for the intended purpose. The validation parameters are defined by international guidelines such as those from the International Council for Harmonisation (ICH).

Validation Parameter Gas Chromatography (GC-MS) High-Performance Liquid Chromatography (HPLC-FLD) Rationale & Considerations
Specificity/Selectivity High, due to mass fragmentation patterns.High, due to the selectivity of the derivatization reaction and fluorescence detection.The ability to unequivocally assess the analyte in the presence of other components.
Linearity Typically excellent over a wide concentration range.Generally good, but can be limited by the derivatization reaction efficiency at high concentrations.The ability to elicit test results that are directly proportional to the concentration of the analyte.
Accuracy High, with typical recoveries of 98-102%.High, with typical recoveries of 98-102%.The closeness of test results to the true value.
Precision (Repeatability & Intermediate Precision) Excellent, with RSDs typically <2%.Excellent, with RSDs typically <2%.The degree of scatter between a series of measurements.
Limit of Detection (LOD) Very low, often in the pg range.Extremely low, often in the fmol to pmol range due to the high sensitivity of fluorescence detection.The lowest amount of analyte in a sample that can be detected.
Limit of Quantification (LOQ) Low, allowing for accurate quantification at trace levels.Very low, enabling precise measurement of low concentrations.The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness Sensitive to changes in derivatization conditions (time, temperature), and GC parameters (flow rate, temperature program).Sensitive to mobile phase pH, composition, and derivatization reaction time.The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.

Spectroscopic Methods for Structural Confirmation

While chromatographic methods are ideal for quantification, spectroscopic techniques are indispensable for the unequivocal identification and structural elucidation of 4-Amino-4-methylpentan-1-ol.

Infrared (IR) Spectroscopy
  • Primary Amine (N-H Stretch): A characteristic pair of sharp to medium intensity bands is expected in the region of 3300-3500 cm⁻¹.[13][14][15] This doublet arises from the symmetric and asymmetric stretching modes of the -NH₂ group.[14][15]

  • Alcohol (O-H Stretch): A broad, strong absorption band is expected in the 3200-3600 cm⁻¹ range due to hydrogen bonding.

  • N-H Bend (Scissoring): A medium to strong absorption is typically observed around 1590-1650 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The signals for the N-H protons of the primary amine can be broad and appear over a wide chemical shift range.[13][14] Their identity can be confirmed by D₂O exchange, which causes the N-H signal to disappear.[13][14] The protons on the carbons adjacent to the amine and hydroxyl groups will exhibit characteristic chemical shifts.

  • ¹³C NMR: The number of signals will correspond to the number of unique carbon atoms in the molecule, and their chemical shifts will be indicative of their chemical environment (e.g., carbons bonded to nitrogen or oxygen will be downfield).

Mass Spectrometry (MS)
  • The Nitrogen Rule: As 4-Amino-4-methylpentan-1-ol contains one nitrogen atom, it is expected to have an odd-numbered molecular weight (117.19 g/mol ).[13][14] The molecular ion peak in the mass spectrum should therefore appear at an odd m/z value.

  • Fragmentation Pattern: Alkylamines undergo a characteristic α-cleavage, where the C-C bond nearest to the nitrogen atom is broken, yielding a resonance-stabilized, nitrogen-containing cation.[14] This fragmentation pattern is a key diagnostic tool for structural confirmation.

Conclusion and Recommendations

For the routine, quantitative analysis of 4-Amino-4-methylpentan-1-ol in a drug development setting, RP-HPLC with pre-column OPA derivatization and fluorescence detection is the recommended primary method. This approach offers an exceptional combination of sensitivity, selectivity, and robustness, and is well-suited for high-throughput analysis.

GC-MS serves as an excellent confirmatory technique. Its high specificity, based on mass fragmentation patterns, makes it ideal for identity confirmation and for the analysis of volatile impurities.

A comprehensive analytical package for 4-Amino-4-methylpentan-1-ol should leverage both chromatographic techniques for quantification and spectroscopic methods (IR, NMR, and MS) for definitive structural confirmation, ensuring a thorough and scientifically sound characterization of the molecule.

References

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
  • BenchChem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.
  • Indian Journal of Science and Technology. (2025). Spectrophotometric method for estimation of aliphatic primary amines in biological samples.
  • Szulejko, J. E., & Kim, K.-H. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). ResearchGate.
  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Semantic Scholar.
  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry.
  • Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines.
  • Creative Proteomics. (n.d.). Reversed Phase Ion Pair Chromatography in Amino Acid Analysis.
  • Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications.
  • BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-Aminopentan-2-ol.
  • Moldb. (n.d.). 85054-53-1 | 4-Amino-4-methylpentan-1-ol.
  • PubChem. (n.d.). 4-Amino-4-methylpentan-1-ol.
  • Sigma-Aldrich. (n.d.). 4-Amino-4-methylpentan-1-ol | 85054-53-1.
  • ChemScene. (n.d.). 4-Amino-4-methylpentan-1-ol | 85054-53-1.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • BenchChem. (n.d.). Comparative Guide to the Analytical Method Validation for 2-Amino-4-phenylpentan-1-ol.
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Comparative

A Comparative Guide to the Reactivity and Catalytic Efficiency of 4-Amino-4-methylpentan-1-ol and Its Isomers in Asymmetric Synthesis

For researchers, scientists, and professionals in drug development, the selection of the appropriate chiral building block or ligand is a critical decision that profoundly impacts the efficiency, stereoselectivity, and o...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of the appropriate chiral building block or ligand is a critical decision that profoundly impacts the efficiency, stereoselectivity, and overall success of a synthetic route. Among the vast array of available chiral molecules, amino alcohols stand out for their bifunctional nature, which makes them versatile precursors and catalysts in asymmetric synthesis.[1][2] This guide provides a comparative analysis of the performance of 4-Amino-4-methylpentan-1-ol and its structural isomers, offering insights into their application as chiral auxiliaries and ligands. We will delve into their reactivity, supported by experimental data, to provide a practical framework for informed decision-making in your research.

Introduction to 4-Amino-4-methylpentan-1-ol and its Structural Isomers

4-Amino-4-methylpentan-1-ol, with the molecular formula C₆H₁₅NO, is a chiral amino alcohol that has garnered interest as a potential building block in the synthesis of more complex molecules.[3][4] Its structure, featuring a primary amino group and a primary hydroxyl group, allows for a range of chemical transformations. However, the kinetic data for its reactions are not extensively documented in publicly available literature. Therefore, a practical comparison of its utility can be best achieved by examining its performance alongside its structural isomers and other related amino alcohols in common synthetic applications. This guide will focus on comparing the reactivity and catalytic efficiency of 4-Amino-4-methylpentan-1-ol with its isomers, such as 1-Amino-4-methylpentan-3-ol and 2-Amino-4-methylpentan-1-ol, in the context of asymmetric synthesis.

Below is a diagram illustrating the structural differences between these key isomers.

G cluster_0 4-Amino-4-methylpentan-1-ol cluster_1 1-Amino-4-methylpentan-3-ol cluster_2 2-Amino-4-methylpentan-1-ol a C₆H₁₅NO CAS: 85054-53-1 b C₆H₁₅NO CAS: 1009062-29-6 (R-enantiomer) c C₆H₁₅NO CAS: 502-32-9

Caption: Structural Isomers of C₆H₁₅NO Amino Alcohols.

Comparative Performance in Asymmetric Catalysis

A primary application of chiral amino alcohols is in the formation of catalysts for asymmetric reactions.[5][6] The steric and electronic properties of the amino alcohol can significantly influence the enantioselectivity and yield of the reaction. While specific data for 4-Amino-4-methylpentan-1-ol is sparse, we can infer its potential by comparing the performance of its isomers and other amino alcohols in well-established catalytic systems.

Asymmetric Reduction of Prochiral Ketones

The reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Chiral amino alcohols are often used to form oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, which are highly effective for this purpose.[6] The following table compares the performance of different amino alcohol-derived catalysts in the asymmetric reduction of acetophenone.

Catalyst/Ligand DerivativeSubstrateYield (%)Enantiomeric Excess (ee, %)Alternative CatalystAlternative Yield (%)Alternative ee (%)
(1R,2S)-2-amino-4-phenylpentan-1-ol derived oxazaborolidineAcetophenone9592CBS Catalyst9897
N-Aryl derivative of 2-amino-4-phenylpentan-1-olBenzaldehyde and Acetone8890Proline9996

Data sourced from a comparative study on catalytic performance.[6]

The data indicates that the choice of the amino alcohol backbone has a pronounced effect on the stereochemical outcome of the reaction. While the phenyl-substituted amino alcohol shows high efficiency, the use of simpler alkyl-substituted amino alcohols like the isomers of 4-Amino-4-methylpentan-1-ol would be expected to yield different selectivities, likely influenced by the reduced steric bulk.

Experimental Protocols

To provide a practical context for the application of these amino alcohols, the following are detailed experimental protocols for the synthesis of a representative amino alcohol and its use in a catalytic reaction.

Protocol 1: Synthesis of 1-Amino-4-methylpentan-3-ol

This protocol describes a common method for the synthesis of an amino alcohol via the reduction of a corresponding ketone.[7]

Materials:

  • 4-methylpentan-3-one

  • Ammonia or an amine derivative

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Apparatus for inert atmosphere reaction

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylpentan-3-one and the amine source in the anhydrous solvent in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the reducing agent (NaBH₄ or LiAlH₄) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water, followed by an acidic workup (e.g., with 1M HCl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography or distillation.

G start Dissolve Ketone & Amine Source in Anhydrous Solvent cool Cool to 0°C start->cool add_reductant Slowly Add Reducing Agent cool->add_reductant warm Warm to Room Temperature & Stir add_reductant->warm monitor Monitor by TLC warm->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify Product dry->purify

Caption: Workflow for the Synthesis of 1-Amino-4-methylpentan-3-ol.

Protocol 2: Asymmetric Reduction of Acetophenone using an Oxazaborolidine Catalyst

This protocol outlines the use of an amino alcohol-derived catalyst in an asymmetric ketone reduction.[6]

Materials:

  • (1R,2S)-2-amino-4-phenylpentan-1-ol derived oxazaborolidine catalyst (10 mol%)

  • Acetophenone

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1M Hydrochloric acid (HCl)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the oxazaborolidine catalyst in anhydrous THF.

  • Add acetophenone to the catalyst solution.

  • Slowly add a solution of the borane-dimethyl sulfide complex in THF to the reaction mixture at room temperature.

  • Stir the reaction for 1-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench by the slow addition of methanol.

  • Add 1M HCl to the mixture.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Determine the yield and enantiomeric excess (e.g., by chiral HPLC or GC).

Causality Behind Experimental Choices and Self-Validating Systems

The choice of an amino alcohol in catalysis is dictated by the desire to create a specific chiral environment around the reacting center. The steric bulk and electronic nature of the substituents on the amino alcohol influence the approach of the substrate and the reducing agent, thereby controlling the stereochemical outcome. For instance, the phenyl group in (1R,2S)-2-amino-4-phenylpentan-1-ol provides a rigid and sterically demanding framework, leading to high enantioselectivity.[6] In contrast, a less bulky amino alcohol like 4-Amino-4-methylpentan-1-ol would likely result in lower enantioselectivity due to a less defined chiral pocket.

A well-designed experimental protocol in this context is a self-validating system. The enantiomeric excess of the product serves as a direct measure of the catalyst's effectiveness and the appropriateness of the chosen reaction conditions. A low ee would indicate a poor match between the catalyst and the substrate or suboptimal reaction parameters, prompting a logical iteration of the experimental design, such as screening different amino alcohol-based catalysts or modifying the temperature and solvent.

The logical relationship for catalyst selection and optimization is depicted below.

G start Define Target Chiral Molecule select_catalyst Select Amino Alcohol-Based Catalyst start->select_catalyst run_reaction Perform Asymmetric Synthesis select_catalyst->run_reaction analyze Analyze Yield and Enantiomeric Excess run_reaction->analyze evaluate Acceptable ee and Yield? analyze->evaluate optimize Optimize Reaction Conditions (Solvent, Temp) evaluate->optimize No modify_catalyst Screen Different Amino Alcohols evaluate->modify_catalyst No, after optimization end Final Protocol evaluate->end Yes optimize->run_reaction modify_catalyst->select_catalyst

Caption: Logical Flow for Catalyst Selection and Optimization.

Conclusion

References

  • Benchchem. (n.d.). 1-Amino-4-methylpentan-3-ol | 860546-11-8.
  • Benchchem. (n.d.). A Comparative Guide to Novel Catalysts in Amino Alcohol Synthesis.
  • PubChem. (n.d.). 4-Amino-4-methylpentan-1-ol | C6H15NO | CID 13107682.
  • Benchchem. (n.d.). The Catalytic Landscape of 2-Amino-4-phenylpentan-1-ol Derivatives: A Comparative Analysis.
  • Benchchem. (2025). Amino Alcohols: Synthesis Approaches, Chemical Reactivity, And Contemporary Applications.
  • Smolecule. (2023). Buy 4-Amino-4-methylpentan-2-ol | 4404-98-2.
  • PubChem. (n.d.). 2-Amino-4-methylpentan-1-ol | C6H15NO | CID 79030.
  • ResearchGate. (2025). Amino Alcohols: Synthesis Approaches, Chemical Reactivity, And Contemporary Applications.

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